2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Description
Properties
IUPAC Name |
2-[2-(2-formylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-11-13-5-1-3-7-15(13)19-9-10-20-16-8-4-2-6-14(16)12-18/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPZEGOFLHNCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279386 | |
| Record name | 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52118-10-2 | |
| Record name | NSC12550 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(ETHYLENEDIOXY)DIBENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Foreword: The Architectural Elegance of Bis-Aldehydes
In the landscape of synthetic chemistry, bis-aldehydes represent a class of molecules whose structural symmetry and reactive potential make them invaluable building blocks. These molecules, characterized by two formyl (-CHO) groups, serve as versatile precursors for the construction of complex macrocycles, Schiff base ligands, and polymers. Their utility is particularly pronounced in medicinal chemistry and materials science, where the precise spatial arrangement of functional groups is paramount for designing novel therapeutic agents and advanced materials.[1][2] Aldehydes, in general, are pivotal in the synthesis of various pharmaceuticals, including antibiotics and hormones.[3][4]
This guide focuses on a specific, architecturally intriguing bis-aldehyde: This compound . The molecule features two benzaldehyde units linked by a flexible diethoxy ether chain. This linker is not merely a spacer; its length and conformational flexibility are critical determinants of the molecule's ability to engage in intramolecular reactions or to act as a chelating agent for metal ions upon conversion to a Schiff base. Understanding the synthesis and detailed characterization of this compound is essential for researchers aiming to harness its potential in supramolecular chemistry and drug development.
Part 1: Strategic Synthesis via Williamson Etherification
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[5][6] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, wherein an alkoxide ion displaces a halide from an organohalide.[7]
Mechanistic Rationale and Reagent Selection
The core of the strategy involves the reaction of two equivalents of salicylaldehyde (2-hydroxybenzaldehyde) with one equivalent of a suitable C₂-linker bearing two leaving groups, such as 1,2-dibromoethane.
-
Nucleophile Generation: The phenolic hydroxyl group of salicylaldehyde is weakly acidic. To generate the more potent nucleophile, the phenoxide, a base is required. Potassium carbonate (K₂CO₃) is an ideal choice for this purpose. It is a moderately strong base, sufficient to deprotonate the phenol without promoting unwanted side reactions like the Cannizzaro reaction, which can occur with stronger bases like NaOH in the presence of aldehydes.[8]
-
Solvent Choice: A polar aprotic solvent is optimal for SN2 reactions as it can solvate the cation (K⁺) while leaving the nucleophilic anion (the phenoxide) relatively free and reactive. N,N-Dimethylformamide (DMF) is an excellent choice due to its high dielectric constant and ability to dissolve both the organic reactants and the inorganic base.[9]
-
Electrophile: 1,2-Dibromoethane serves as the electrophilic linker. It is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance that could otherwise favor elimination pathways.[6][7]
The overall reaction proceeds in a stepwise manner, with the first phenoxide attacking one end of the 1,2-dibromoethane, followed by a second attack from another phenoxide molecule at the other end.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized Water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (2 equivalents), anhydrous potassium carbonate (2.2 equivalents), and 100 mL of anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1,2-dibromoethane (1 equivalent) dropwise to the stirring suspension.
-
Heat the reaction mixture to 85-90 °C and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde spot is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring. A pale yellow or off-white solid will precipitate.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with several portions of distilled water (3 x 100 mL) to remove residual DMF and inorganic salts like KBr.
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum to yield this compound as a crystalline solid.[10]
Part 2: Comprehensive Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a complete analytical profile.
Analytical Workflow
The following diagram outlines the standard workflow for the structural elucidation of the synthesized product.
Caption: Standard analytical workflow for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. For aldehydes, several characteristic peaks are expected.[11]
Protocol:
-
A small amount of the dry, purified sample is placed directly on the crystal of an ATR-FTIR spectrometer.
-
The spectrum is recorded over the range of 4000-600 cm⁻¹. A background scan is taken and automatically subtracted.
Expected Data: The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the successful etherification of the phenolic hydroxyl group.[12]
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3060 | Aromatic C-H stretch | Confirms the presence of the benzene rings. |
| ~2870 & ~2770 | Aldehydic C-H stretch | A pair of weak to medium bands, highly characteristic of the formyl group.[13] |
| ~1695-1705 | Aldehydic C=O stretch | Strong, sharp peak. The position indicates conjugation with the aromatic ring.[14] |
| ~1600 & ~1480 | Aromatic C=C stretch | Confirms the aromatic backbone. |
| ~1240-1250 | Aryl-Alkyl Ether C-O stretch | Strong band indicative of the Ar-O-CH₂ linkage.[15] |
| ~1110-1120 | Aliphatic C-O-C stretch | Corresponds to the ethoxy bridge. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[15]
Expected ¹H NMR Data:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 2H | Aldehyde protons (-CHO) |
| ~7.8-7.9 | Doublet of Doublets | 2H | Aromatic protons ortho to -CHO |
| ~7.5-7.6 | Triplet of Doublets | 2H | Aromatic protons para to ether linkage |
| ~7.0-7.1 | Multiplet | 4H | Remaining aromatic protons |
| ~4.4 | Singlet | 4H | Methylene protons (-O-CH₂-CH₂-O-) |
Expected ¹³C NMR Data:
| Chemical Shift (δ ppm) | Assignment |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic Carbon (C-O) |
| ~136 | Aromatic Carbon |
| ~129 | Aromatic Carbon |
| ~125 | Aromatic Carbon (C-CHO) |
| ~122 | Aromatic Carbon |
| ~113 | Aromatic Carbon |
| ~69 | Methylene Carbon (-O-CH₂) |
Note: Specific chemical shifts and multiplicities are predictive and may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
Protocol:
-
The sample is introduced into an electron ionization (EI) mass spectrometer.
-
The molecule is ionized by a high-energy electron beam (70 eV), causing it to form a molecular ion (M⁺) and various fragment ions.
-
The ions are separated based on their mass-to-charge ratio (m/z).
Expected Data: The molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol .
| m/z | Assignment | Significance |
| 270 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 241 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for aldehydes. |
| 149 | [C₈H₉O₂]⁺ | Cleavage of the ether linkage. |
| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to a formylphenoxy moiety. |
Part 3: Applications and Future Directions
This compound is more than a synthetic target; it is a gateway to a host of complex molecular architectures.
-
Macrocycle Synthesis: The two aldehyde groups are perfectly positioned to undergo condensation reactions with diamines to form macrocyclic Schiff bases. These macrocycles are of significant interest as ligands for transition metals, forming complexes with potential applications in catalysis and biomimicry.
-
Pharmaceutical Scaffolding: The aldehyde functional group, while sometimes considered a liability, is increasingly being explored in drug design for its ability to form reversible covalent bonds with target proteins.[16] This molecule could serve as a scaffold for developing inhibitors or probes for "undruggable" targets.
-
Sensor Development: Upon derivatization, the core structure could be incorporated into fluorescent sensors. The ether linkage provides conformational flexibility, allowing the two aromatic systems to adopt specific orientations upon binding to a target analyte, leading to a detectable change in fluorescence.
This guide provides the foundational knowledge for the reliable synthesis and rigorous characterization of this compound, empowering researchers to explore its full potential in their respective fields.
References
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. ResearchGate. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Dialdehyde: A Look at o-Phthalaldehyde's Role in Chemical Innovation. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Ma, Z., & Cao, Y. (2011). 4-{2-[2-(4-Formyl-phen-oxy)eth-oxy]eth-oxy}benzaldehyde. Acta Crystallographica Section E, 67(Pt 6), o1503. [Link]
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University of Calgary. (n.d.). IR: aldehydes. [Link]
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Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... | Study Prep. [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
- Google Patents. (n.d.).
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PubChem. (n.d.). Benzaldehyde, 2-ethoxy-. [Link]
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Khalaji, A. D., Ghoran, S. H., Gotoh, K., & Ishida, H. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. ResearchGate. [Link]
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NIST WebBook. (n.d.). Benzaldehyde, 2-ethoxy-. [Link]
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Al-Mijalli, S. H., El-Bouseary, M. M., & Al-Jassas, E. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC. [Link]
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NIST WebBook. (n.d.). Benzaldehyde, 2-ethoxy-. [Link]
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Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2485-2492. [Link]
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Johnson, D. S., et al. (2020). Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry, 63(19), 10703-10729. [Link]
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An In-depth Technical Guide to 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde: Synthesis, Reactivity, and Applications in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde, a versatile bifunctional organic compound. Also known by its systematic IUPAC name, 2,2'-(ethylenedioxy)dibenzaldehyde, this molecule serves as a pivotal precursor in the synthesis of elaborate macrocyclic Schiff base ligands and their subsequent metal complexes. Its unique structural architecture, featuring two reactive aldehyde moieties linked by a flexible diether chain, makes it a subject of significant interest in coordination chemistry, materials science, and medicinal chemistry. This document details its chemical and physical properties, outlines a probable synthetic pathway, explores its characteristic reactivity—primarily the formation of Schiff bases—and discusses the potential applications of its derivatives, particularly in the realm of drug development.
Molecular Structure and Physicochemical Properties
This compound is a symmetrical aromatic dialdehyde. The molecule consists of two benzaldehyde units linked at their ortho positions by an ethylene dioxy bridge. This flexible linkage allows the two formyl groups to adopt various conformations, a critical feature for coordinating with a wide range of metal ions upon conversion to a Schiff base ligand.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | |
| CAS Number | 52118-10-2 | |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | (Predicted) Soluble in common organic solvents like ethanol, methanol, DMSO, DMF | |
| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point |
Note: Some physical properties are predicted based on the structure and data from analogous compounds, as specific experimental data for this compound is not widely published.
Synthesis Pathway: A Mechanistic Perspective
While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its structure strongly suggests a synthesis via the Williamson ether synthesis. This reliable and well-established method is a cornerstone of organic chemistry for forming ether linkages.
The proposed two-step synthesis involves:
-
Deprotonation of Salicylaldehyde: Salicylaldehyde (2-hydroxybenzaldehyde) is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The base abstracts the acidic phenolic proton to generate a potent nucleophile, the sodium or potassium salt of salicylaldehyde. The choice of a strong base ensures complete deprotonation, driving the reaction forward.
-
Nucleophilic Substitution: The resulting phenoxide is then reacted with 1,2-dichloroethane or 1,2-dibromoethane. A second equivalent of the salicylaldehyde salt then displaces the second halide in a subsequent Sₙ2 reaction, forming the desired diether bridge. The reaction is typically heated to ensure a reasonable reaction rate.
Sources
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
This guide provides a comprehensive technical overview of the selection and application of starting materials for the synthesis of 2-[2-(2-formylphenoxy)ethoxy]benzaldehyde. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the strategic considerations behind the synthetic pathway, focusing on the widely employed Williamson ether synthesis. We will explore the rationale for experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles.
Strategic Overview of the Synthesis
The synthesis of the symmetrical dialdehyde, this compound, is most effectively achieved through a Williamson ether synthesis. This classical and reliable method involves the reaction of a phenoxide with an alkyl halide to form an ether. In this specific application, two equivalents of a phenolic aldehyde are coupled with a difunctional alkylating agent.
The overall transformation can be visualized as follows:
Caption: Synthetic pathway for this compound.
This approach is favored for its efficiency and the ready availability of the requisite starting materials. The core of this synthesis lies in the careful selection of the phenolic precursor, the alkylating agent, the base, and the reaction solvent.
Core Starting Materials: A Detailed Analysis
The Phenolic Component: 2-Hydroxybenzaldehyde (Salicylaldehyde)
2-Hydroxybenzaldehyde, commonly known as salicylaldehyde, serves as the cornerstone of this synthesis, providing the aromatic aldehyde functionality.
Table 1: Properties of Salicylaldehyde
| Property | Value |
| Molecular Formula | C₇H₆O₂ |
| Molar Mass | 122.12 g/mol |
| Appearance | Colorless to light yellow oily liquid |
| Boiling Point | 196-197 °C |
| Key Reactive Groups | Phenolic hydroxyl, Aldehyde |
The presence of the phenolic hydroxyl group is critical, as its deprotonation is the initial step in the Williamson ether synthesis. The acidity of this proton (pKa ≈ 8) allows for the use of moderately strong bases to form the nucleophilic phenoxide ion.
Salicylaldehyde itself can be synthesized through various established methods, with the Reimer-Tiemann reaction being a classic example, where phenol is ortho-formylated using chloroform in a basic solution.[1][2] Industrial production often relies on proprietary processes.[3]
The Alkylating Agent: 1,2-Dihaloethanes
The choice of the difunctional alkylating agent is pivotal in forming the ethoxy bridge. The most common and effective choices are 1,2-dibromoethane or 1,2-dichloroethane.
Table 2: Comparison of Common Alkylating Agents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Considerations |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 131-132 | More reactive than the dichloro- analog, leading to faster reaction times. Generally preferred. |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 83.5 | Less reactive, may require more forcing conditions (higher temperatures or longer reaction times). |
The Williamson ether synthesis proceeds via an SN2 mechanism, which favors primary alkyl halides to minimize competing elimination reactions.[4][5] Both 1,2-dibromoethane and 1,2-dichloroethane are primary dihalides, making them ideal substrates for this reaction. The higher reactivity of the bromide as a leaving group compared to the chloride often makes 1,2-dibromoethane the preferred reagent.
Ancillary Reagents: The Supporting Cast
The Base: Facilitating Nucleophile Formation
The role of the base is to deprotonate the phenolic hydroxyl group of salicylaldehyde, thereby generating the phenoxide nucleophile. The choice of base is critical to ensure efficient reaction without promoting unwanted side reactions.
Table 3: Common Bases for Williamson Ether Synthesis
| Base | Formula | Molar Mass ( g/mol ) | Properties and Rationale |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous potassium carbonate is the most commonly used base for this type of reaction.[6] It is sufficiently basic to deprotonate the phenol, is inexpensive, and is easily removed by filtration after the reaction. |
| Sodium Hydride | NaH | 24.00 | A very strong, non-nucleophilic base that provides irreversible deprotonation.[5] Requires careful handling due to its reactivity with water and air. |
| Sodium Hydroxide | NaOH | 40.00 | A strong, inexpensive base. Its use in this context can be complicated by the presence of water, which can affect the solubility of reagents and potentially lead to side reactions. |
For the synthesis of this compound, anhydrous potassium carbonate is the recommended base due to its efficacy, ease of handling, and cost-effectiveness.
The Solvent: The Reaction Medium
The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and reactive.
Table 4: Suitable Solvents
| Solvent | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide (DMF) | 153 | Excellent solvent for this reaction, effectively dissolving the reactants and facilitating the SN2 pathway.[7] |
| Acetone | 56 | A good, less toxic alternative to DMF. Its lower boiling point is suitable for reactions that do not require high temperatures.[6] |
| Acetonitrile | 82 | Another suitable polar aprotic solvent. |
DMF is often the solvent of choice due to its high dielectric constant and ability to promote SN2 reactions.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
-
Chloroform
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde (2.0 equivalents), anhydrous potassium carbonate (2.2 equivalents), and DMF.
-
Heating: Begin stirring the mixture and heat it to 80-90 °C in an oil bath.
-
Addition of Alkylating Agent: Once the reaction temperature is stable, slowly add 1,2-dibromoethane (1.0 equivalent) to the flask dropwise over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water, which will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/chloroform mixture, to yield pure this compound.[8]
Mechanistic Insights: The Williamson Ether Synthesis
The reaction proceeds in two sequential SN2 steps.
-
Deprotonation: The base (K₂CO₃) deprotonates the phenolic hydroxyl group of salicylaldehyde to form the potassium salicylaldehydate, a potent nucleophile.
-
First SN2 Attack: The salicylaldehydate anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the intermediate, 2-(2-bromoethoxy)benzaldehyde.
-
Second SN2 Attack: A second molecule of salicylaldehydate attacks the remaining electrophilic carbon of the intermediate, displacing the second bromide ion to form the final product, this compound.
Safety and Handling Considerations
-
Salicylaldehyde: It is harmful if swallowed and causes skin irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,2-Dibromoethane: This substance is toxic, a suspected carcinogen, and an environmental hazard. All handling should be performed in a well-ventilated fume hood with appropriate PPE.
-
DMF: It is a skin and eye irritant and can be absorbed through the skin. Use in a fume hood and wear gloves.
-
Potassium Carbonate: It is an irritant. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The synthesis of this compound is a straightforward yet elegant application of the Williamson ether synthesis. The judicious selection of starting materials—salicylaldehyde as the phenolic precursor and a 1,2-dihaloethane as the linking agent—in conjunction with an appropriate base and solvent, is paramount to achieving a high yield of the desired product. This guide provides the foundational knowledge and practical steps for researchers to successfully embark on the synthesis of this versatile dialdehyde, a valuable building block in the creation of more complex molecular architectures.
References
- Kirk, R. E., & Othmer, D. F. (1991). Kirk-Othmer encyclopedia of chemical technology. Wiley.
-
An easy and convenient method is reported for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde from corresponding phenols by Reimer–Tiemann reaction using aqueous ethyl alcohol and avoiding steam/vaccum distillation. (2010). ResearchGate. [Link]
-
Moradi, A., & Zare, K. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(2), 181-186. [Link]
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Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Williamson Ether Synthesis. University of Colorado Boulder. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Williamson Ether Synthesis. Chemistry Steps. [Link]
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Williamson Ether Synthesis. YouTube. [Link]
- Process for the preparation of hydroxybenzaldehydes.
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Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Molecules (Basel, Switzerland), 12(8), 1796–1804. [Link]
- Process for the preparation of hydroxybenzaldehydes.
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Aravindan, P. G., et al. (2007). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4068. [Link]
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THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS. ProQuest. [Link]
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General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions. National Institutes of Health. [Link]
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One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. National Institutes of Health. [Link]
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2-(2-Hydroxyethoxy)benzaldehyde. PubChem. [Link]
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Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. ResearchGate. [Link]
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Synthesis of Salicylaldehyde. Scribd. [Link]
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The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry. [Link]
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9: Multistep Synthesis (Experiment). Chemistry LibreTexts. [Link]
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2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. National Institutes of Health. [Link]
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Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
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Benzaldehyde, 3-(2-hydroxyethoxy)-. PubChem. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde and Its Analogs
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and interpretive analysis involved in determining the crystal structure of the title compound, 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde. While a published crystal structure for this specific molecule is not currently available in crystallographic databases, this document will leverage detailed analyses of closely related analogs to establish a robust predictive framework. By examining the synthesis, crystallization, and solid-state structures of these analogs, we offer field-proven insights into the experimental choices and expected outcomes for the structural elucidation of this target compound.
Introduction: The Significance of Dialdehyde Scaffolds
Dialdehyde compounds, such as this compound, are of considerable interest in supramolecular chemistry and materials science. Their terminal aldehyde functionalities serve as versatile precursors for the synthesis of macrocyclic compounds, Schiff base ligands, and complex molecular architectures through condensation reactions with polyamines. The conformation of the flexible ether linkage and the spatial orientation of the aromatic rings are critical determinants of their reactivity and the topology of the resulting macrocycles. Therefore, single-crystal X-ray diffraction (SC-XRD) analysis is an indispensable tool for unambiguously determining their three-dimensional structure and understanding the non-covalent interactions that govern their crystal packing.
This guide will focus on the procedural and analytical logic required for such an analysis, drawing authoritative data from the published structures of key analogs to illustrate the principles.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
The synthesis of ether-linked dialdehydes is typically achieved via a Williamson ether synthesis. The causality behind this choice lies in its reliability and high yield for coupling phenols with alkyl halides.
Proposed Synthetic Protocol
The synthesis of this compound would logically proceed by reacting 2-hydroxybenzaldehyde (salicylaldehyde) with 1,2-bis(2-bromoethoxy)ethane in the presence of a weak base. However, a more common and well-documented approach for analogous structures involves the reaction of a hydroxybenzaldehyde with a dichloro- or dibromo-alkane. For instance, the synthesis of a para-substituted analog, 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde, was achieved by reacting 4-hydroxybenzaldehyde with bis(2,2'-dichloroethyl)ether in DMF with potassium carbonate as the base.[1]
Detailed Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-hydroxybenzaldehyde (2 equivalents) and anhydrous potassium carbonate (a molar excess) in dry N,N-dimethylformamide (DMF), add 1,2-bis(2-bromoethoxy)ethane (1 equivalent) dropwise under an inert dinitrogen atmosphere.
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80-100 °C) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).
Achieving Diffraction-Quality Crystals
The critical step of growing single crystals suitable for SC-XRD can be challenging. The choice of solvent and crystallization technique is paramount.
Proven Crystallization Method: Slow evaporation is a highly effective technique for obtaining high-quality crystals of these types of compounds. A common and successful approach involves dissolving the purified compound in a binary solvent mixture. For a related compound, colorless crystals were obtained by the slow evaporation of a solution in a 1:1 mixture of ethanol and dichloromethane.[1] This combination of a more volatile solvent (dichloromethane) and a slightly less volatile one (ethanol) allows for a gradual increase in supersaturation, promoting ordered crystal growth over rapid precipitation.
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
SC-XRD provides atomic-resolution data on the molecular structure, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. The workflow from data collection to structure solution is a self-validating system of established protocols.
Experimental Workflow for SC-XRD
The following diagram outlines the standard workflow for a single-crystal X-ray diffraction experiment.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data Collection and Refinement Parameters
The parameters used for data collection and refinement are critical for the quality of the final structure. Based on published data for analogous compounds, a typical experiment would be conducted as follows:
-
Diffractometer: A modern CCD area-detector diffractometer, such as a Bruker SMART CCD, is standard.[1]
-
Radiation Source: Molybdenum (Mo Kα, λ ≈ 0.71073 Å) or Copper (Cu Kα, λ ≈ 1.54184 Å) radiation is used.
-
Temperature: Data is often collected at low temperatures (e.g., 190 K or 298 K) to minimize thermal vibrations and improve data quality.[1][2]
-
Data Reduction: Software like SADABS is used for absorption correction.[1]
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². Software packages like SHELX or Olex2 are commonly employed.
Structural Analysis: Insights from Analogous Molecules
By analyzing the crystal structures of 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde (para-isomer) and 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde (ortho-isomer with butoxy linker), we can predict key structural features of the title compound.[1][2][3]
Molecular Conformation
The flexibility of the ethoxy linker is a defining feature. In the para-substituted analog, the molecule exhibits a "w" shape, with the planes of the two halves of the molecule bent at the C—O—C atoms of the ether chain.[1] A key finding for this analog is that the molecule lies on a crystallographic twofold rotation axis, meaning only half of the molecule is unique in the asymmetric unit.[1]
For the ortho-substituted butoxy analog, the entire molecule is generated by a crystallographic inversion center and is remarkably planar, with an r.m.s. deviation of only 0.017 Å for all non-hydrogen atoms.[2][3][4]
Prediction for this compound: Given the ortho-substitution, intramolecular hydrogen bonding between the aldehyde C-H and the ether oxygen is possible, which could favor a more planar conformation compared to its para-isomer. The shorter ethoxy linker, compared to the butoxy linker, will impose significant steric constraints, likely resulting in a non-planar, twisted conformation where the two aromatic rings are significantly angled relative to each other. This is seen in the para-isomer where the dihedral angle between the aromatic rings is 78.31°.[1]
Crystallographic Data Summary
The following table summarizes the crystallographic data for the two key analogs, providing a baseline for expected values for the title compound.
| Parameter | 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde[1] | 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde[2][3][4] |
| Chemical Formula | C₁₈H₁₈O₅ | C₁₈H₁₈O₄ |
| Formula Weight | 314.32 | 298.34 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 15.309(2) | 8.0624(7) |
| b (Å) | 4.5653(6) | 14.5896(7) |
| c (Å) | 11.8332(15) | 6.8003(4) |
| β (°) | 113.253(7) | 108.549(4) |
| Volume (ų) | 759.85(17) | 758.35(8) |
| Z | 2 | 2 |
| Temperature (K) | 298 | 190 |
| R-factor (R1) | 0.036 | 0.044 |
| wR2 | 0.101 | 0.132 |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is stabilized by a network of weak non-covalent interactions.
-
C—H···O Hydrogen Bonds: These are ubiquitous in such structures. In the butoxy analog, molecules are linked into sheets by C—H···O interactions.[2][4]
-
C—H···π Interactions: In the para-isomer, interactions between the aldehyde C-H group and the π-system of an adjacent aromatic ring help consolidate the 3D network.[1]
The interplay of these weak forces dictates the final crystal packing. The diagram below illustrates the logical relationship between molecular structure and the resulting solid-state architecture.
Caption: Relationship between molecular structure and crystal properties.
Conclusion and Future Directions
While the definitive crystal structure of this compound awaits experimental determination, a comprehensive analysis of its close structural analogs provides a powerful predictive tool for researchers. The synthetic route via Williamson ether synthesis is well-established, and crystallization via slow evaporation from a binary solvent system is a proven methodology.
The structural analysis predicts a likely non-planar conformation due to the ortho-substitution and the constraints of the ethoxy linker. The crystal packing will be dominated by a network of weak C—H···O and C—H···π interactions. This guide provides the technical foundation and analytical reasoning necessary for successfully undertaking the crystallographic analysis of this and related compounds, empowering scientists in the rational design of novel macrocyclic and supramolecular systems.
References
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Ma, Z., & Cao, Y. (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1503. [Link]
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Khalaji, A. D., Ghoran, S. H., Gotoh, K., & Ishida, H. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2484. [Link]
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Ma, Z., & Cao, Y. (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Sci-Hub, providing access to Acta Crystallographica Section E Structure Reports Online, 67(6), o1503. [Link]
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Khalaji, A. D., Ghoran, S. H., Gotoh, K., & Ishida, H. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. ResearchGate, providing access to Acta Crystallographica Section E, 67(9), o2484. [Link]
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PubMed. (2011). 2-[4-(2-Formyl-phen-oxy)-but-oxy]-benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2484. [Link]
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The Solubility Profile of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde: A Technical Guide for Researchers
Executive Summary
The effective formulation and application of any novel compound in pharmaceutical and materials science hinges on a thorough understanding of its solubility. This technical guide provides an in-depth analysis of the predicted solubility of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde in common organic solvents. In the absence of direct experimental data for this specific molecule, this paper leverages theoretical principles, including Hansen Solubility Parameters (HSP) calculated via group contribution methods, to forecast its solubility behavior. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for the empirical determination of its solubility, ensuring scientific rigor and reproducibility. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in work with this and structurally related compounds.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, a molecule possessing both aromatic and ether functionalities, its solubility profile dictates its utility in a myriad of applications, from reaction chemistry and purification to formulation and biological assays. A comprehensive understanding of its behavior in various organic solvents is paramount for efficient process development, predictable performance, and the avoidance of costly formulation failures.
This guide addresses the solubility of this compound through a dual approach: a predictive analysis based on robust theoretical models and a detailed methodology for empirical verification.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[1] This concept is more quantitatively defined by solubility parameters, which numerically describe the cohesive energy density of a substance. Among the most effective predictive tools are the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy into three components:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[2]
The closer the HSP values of a solute and a solvent are in three-dimensional Hansen space, the more likely they are to be mutually soluble.[1] The distance (Ra) between two substances in Hansen space can be calculated using the following equation:
Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²
A smaller Ra value indicates a higher likelihood of solubility.
Structural Analysis of this compound
To predict the solubility of this compound, we must first dissect its molecular structure:
-
Two Benzaldehyde Moieties: These aromatic aldehyde groups contribute to the molecule's polarity (δP) and dispersion forces (δD) due to the benzene rings and the polar carbonyl group.
-
An Ethoxy Bridge: The central -(CH₂)₂-O-(CH₂)₂- chain, containing ether linkages, introduces some flexibility and polarity. The ether oxygens can act as hydrogen bond acceptors, contributing to the hydrogen bonding parameter (δH).
-
Overall Molecular Architecture: The presence of two aromatic rings suggests a significant contribution from dispersion forces. The ether and aldehyde functionalities will govern the polar and hydrogen bonding interactions. The molecule lacks strong hydrogen bond donors.
Estimation of Hansen Solubility Parameters for this compound
In the absence of experimental data, the HSP of a molecule can be estimated using group contribution methods.[3][4] These methods assign specific values for δD, δP, and δH to different molecular fragments. By summing the contributions of the constituent groups of this compound, we can approximate its HSP.
Based on established group contribution methods and the HSP of analogous structures like benzaldehyde (δD: 19.4, δP: 7.4, δH: 5.3 MPa⁰.⁵) and diethyl ether (δD: 14.5, δP: 2.9, δH: 5.1 MPa⁰.⁵), the estimated HSP for this compound are presented in Table 1.[5][6]
Table 1: Estimated Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa⁰.⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 6.5 |
| δH (Hydrogen Bonding) | 5.5 |
Predicted Solubility Profile
Using the estimated HSP for this compound, we can predict its solubility in a range of common organic solvents by calculating the Hansen distance (Ra). A lower Ra value suggests better solubility.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Class | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Predicted) | Predicted Solubility |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 5.6 | High |
| Benzene | Aromatic | 18.4 | 0.0 | 2.0 | 7.4 | Moderate |
| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | 2.5 | High |
| Chloroform | Halogenated | 17.8 | 3.1 | 5.7 | 3.5 | High |
| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 5.6 | High |
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 3.4 | High |
| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 | 3.4 | High |
| Acetonitrile | Nitrile | 15.3 | 18.0 | 6.1 | 12.1 | Low |
| N,N-Dimethylformamide (DMF) | Amide | 17.4 | 13.7 | 11.3 | 9.3 | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 18.4 | 16.4 | 10.2 | 11.0 | Moderate |
| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | 18.2 | Very Low |
| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 14.8 | Very Low |
| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 | 11.5 | Low |
| n-Hexane | Alkane | 14.9 | 0.0 | 0.0 | 9.3 | Low to Very Low |
| Cyclohexane | Alkane | 16.8 | 0.0 | 0.2 | 9.2 | Low to Very Low |
| Water | Polar Protic | 15.5 | 16.0 | 42.3 | 38.3 | Insoluble |
Data for solvent HSPs were compiled from various sources.[7][8][9]
Interpretation of Predictions:
-
High Solubility: The compound is predicted to be highly soluble in solvents with similar HSPs, such as chlorinated solvents (dichloromethane, chloroform), ethers (THF), esters (ethyl acetate), and ketones (acetone). Aromatic solvents like toluene are also expected to be good solvents.
-
Moderate Solubility: Solvents with moderately different HSPs, such as DMF and DMSO, are predicted to be effective but may not fully solvate the compound at all concentrations.
-
Low to Very Low Solubility: Alcohols (methanol, ethanol, isopropanol) and non-polar alkanes (hexane, cyclohexane) are predicted to be poor solvents due to significant differences in their hydrogen bonding and polarity parameters, respectively.
-
Insolubility: The large Hansen distance between the compound and water suggests it will be practically insoluble in aqueous media.
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility profile, a systematic and rigorous experimental approach is necessary. The following protocol is designed to be self-validating and adheres to good laboratory practices.[5][10]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
Experimental Workflow Diagram
Caption: Experimental workflow for quantitative solubility determination.
Qualitative Solubility Determination
-
Initial Screening: Place approximately 10 mg of this compound into a small test tube.
-
Solvent Addition: Add the selected solvent dropwise (up to 1 mL) while vortexing.
-
Observation: Visually inspect for the dissolution of the solid. Classify as "soluble," "partially soluble," or "insoluble."[11]
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility.[12]
-
Preparation of Saturated Solutions: a. To a series of vials, add a known volume (e.g., 5 mL) of each selected organic solvent. b. Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining. c. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. b. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sample Collection and Preparation: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. c. Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Analysis and Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in each solvent. b. Analyze the calibration standards and the diluted samples using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical response versus concentration. d. Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Conclusion
This technical guide provides a comprehensive predictive analysis of the solubility of this compound in common organic solvents, grounded in the principles of Hansen Solubility Parameters. The predictions indicate a high affinity for polar aprotic and aromatic solvents, and poor solubility in highly polar protic and non-polar aliphatic solvents. While these theoretical predictions offer valuable guidance for solvent selection, they must be complemented by empirical data. The detailed experimental protocol provided herein offers a robust and reliable framework for the quantitative determination of this compound's solubility, enabling researchers to proceed with confidence in their formulation and experimental design.
References
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
- Díaz de los Ríos, M., et al. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry.
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. PhD Thesis, Technical University of Denmark.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
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Royal Society of Chemistry. (2023). The HSP of anisole and other solvents, and the poor solubility of PM6 and D18 in anisole. Retrieved from [Link]
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Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde (CAS 100-52-7). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3283, Diethyl Ether. Retrieved from [Link]
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Restek. (n.d.). Benzaldehyde. EZGC Method Translator. Retrieved from [Link]
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MDPI. (2020). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]
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ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[13] and.... Retrieved from [Link]
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ResearchGate. (2023). Use of Group Contribution Methods, Hansen's Theory of Solubility and Microsoft Excel in the Selection of Solvents for the Extraction of Natural Products. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Anisole. NIST WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Anisole. Retrieved from [Link]
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ResearchGate. (2023). Use of Group Contribution Methods, Hansen's Theory of Solubility and Microsoft Excel in the Selection of Solvents for the Extraction of Natural Products. Retrieved from [Link]
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Abbott, S. (n.d.). HSP Examples: Solvent Cleaning. Hansen Solubility Parameters. Retrieved from [Link]
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). ETHYL ETHER (DIETHYL ETHER). Retrieved from [Link]
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Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). Welcome to the official site of HSP and HSPiP. Retrieved from [Link]
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The Renaissance of the Carbonyl: A Technical Guide to Novel Dialdehyde Precursors in Modern Organic Synthesis
In the intricate world of organic synthesis, where the elegant construction of complex molecular architectures is paramount, the humble aldehyde has long been a cornerstone functional group. Its reactivity, a finely tuned balance of electrophilicity and susceptibility to oxidation and reduction, makes it a versatile linchpin in carbon-carbon and carbon-heteroatom bond formation. This guide delves into the expanding universe of dialdehydes , bifunctional synthons that offer a powerful platform for building molecular complexity with remarkable efficiency. Moving beyond classical reagents like glutaraldehyde and glyoxal, we will explore a new generation of novel dialdehyde precursors—functionalized, bio-derived, and strategically masked—and their transformative applications in pharmaceutical development, materials science, and sustainable chemistry.
This document is structured not as a rigid encyclopedia but as a narrative that follows the logic of synthetic design. We begin by establishing the fundamental reactivity principles of dialdehydes, then journey through the synthesis of advanced precursors, and culminate in their strategic deployment in cutting-edge applications, supported by detailed protocols and mechanistic rationale.
Part 1: The Duality of Reactivity: Understanding the Synthetic Potential of Dialdehydes
The synthetic utility of a dialdehyde is dictated by the spatial relationship between its two carbonyl groups. This spacing—be it 1,2-, 1,3-, 1,4-, or more distant—governs the types of cyclic and polymeric structures that can be accessed.
-
1,2-Dialdehydes (e.g., Glyoxal derivatives): These precursors are primed for the construction of five- and six-membered heterocycles containing adjacent nitrogen atoms, such as imidazoles and pyrazines.
-
1,3-Dialdehydes (e.g., Malondialdehyde equivalents): Their structure is ideal for forming six-membered rings through condensation reactions, notably with ureas and amidines to yield pyrimidines. Malondialdehyde itself is a product of lipid peroxidation in biological systems.[1]
-
1,4-Dialdehydes (e.g., Succinaldehyde): These are perhaps the most versatile, famously serving as the gateway to five-membered heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.[2]
-
Aromatic and Long-Chain Dialdehydes: These precursors are instrumental in reactions where the two aldehyde groups can act independently or cooperatively to form macrocycles or polymers.[3] They are key building blocks in the burgeoning field of Covalent Organic Frameworks (COFs).
The core principle underpinning their utility is the reaction with dinucleophiles, most commonly diamines, to form cyclic imines or enamines, which can then be further transformed. This fundamental transformation is the basis for a vast array of synthetic possibilities.
Part 2: Crafting the Precursors: Modern Methods for Synthesizing Novel Dialdehydes
The accessibility of the dialdehyde precursor is as critical as its reactivity. Modern synthetic chemistry has provided a host of methods to generate these valuable intermediates, ranging from the modification of natural biopolymers to bespoke aromatic constructions.
Bio-Derived Dialdehydes: A Sustainable Platform
Nature provides an abundant source of polysaccharides that can be readily converted into dialdehyde polymers. The selective oxidative cleavage of vicinal diols in sugar rings using periodate is a cornerstone of this approach.
Key Precursors:
-
Dialdehyde Starch (DAS): Derived from the oxidation of starch.
-
Dialdehyde Cellulose (DAC): Produced by the oxidation of cellulose, this material has applications in biodegradable films and as a crosslinker.[4]
-
Dialdehyde Xylan (DAX): A derivative of the abundant hemicellulose, xylan.[5]
These bio-derived dialdehydes are not single molecules but rather polymers decorated with aldehyde functionalities. Their utility lies in their ability to act as high-capacity crosslinkers for proteins and other polymers, creating hydrogels, advanced packaging materials, and biocompatible scaffolds for wound dressing.[4][6]
Experimental Protocol: Synthesis of Dialdehyde Cellulose (DAC)
This protocol outlines the periodate oxidation of microcrystalline cellulose, a common method for producing DAC.[6]
Materials:
-
Microcrystalline cellulose (MCC)
-
Sodium metaperiodate (NaIO₄)
-
Deionized water
-
Ethanol
Procedure:
-
A suspension of microcrystalline cellulose is prepared in deionized water.
-
Sodium metaperiodate is added to the suspension. The amount of NaIO₄ is calculated based on the desired degree of oxidation.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25°C) in the dark to prevent the degradation of the periodate. The reaction time can vary from a few hours to over a day, depending on the target aldehyde content.
-
Upon completion, the reaction is quenched by the addition of ethanol.
-
The resulting dialdehyde cellulose is collected by centrifugation or filtration, washed thoroughly with deionized water and ethanol to remove residual salts and unreacted periodate, and then dried.
Causality and Control: The degree of oxidation is a critical parameter controlled by the molar ratio of periodate to anhydroglucose units and the reaction time. The C2-C3 bond of the glucose unit is selectively cleaved, converting the vicinal hydroxyl groups into two aldehyde functionalities.[7]
Synthetic Aromatic Dialdehydes: Building Blocks for Advanced Materials
The synthesis of aromatic dialdehydes with defined geometries is crucial for applications in materials science, particularly for the construction of Covalent Organic Frameworks (COFs). These crystalline, porous polymers are formed from the self-assembly of organic building blocks, often through the formation of imine bonds between aromatic dialdehydes and polyamines.
A robust method for synthesizing novel aromatic dialdehydes involves the SN2 reaction of hydroxyl-substituted aromatic aldehydes with aliphatic dihalides.
Experimental Protocol: Synthesis of 2,2'-(ethane-1,2-diylbis(oxy))dibenzaldehyde [8]
This protocol details the synthesis of a dialdehyde from salicylaldehyde and 1,2-dibromoethane.
Materials:
-
Salicylaldehyde
-
1,2-Dibromoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Salicylaldehyde is dissolved in DMF in a round-bottom flask equipped with a condenser.
-
Anhydrous potassium carbonate is added to the solution to act as a base.
-
A solution of 1,2-dibromoethane in DMF is added dropwise to the reaction mixture under an inert atmosphere (e.g., argon).
-
The mixture is heated (e.g., to 153°C) and stirred for several hours (e.g., 12 hours).
-
After cooling, the reaction mixture is poured into cold distilled water to precipitate the product.
-
The precipitate is washed with distilled water, then recrystallized from ethanol to yield the pure dialdehyde product.
Yield and Characterization Data:
| Product | Starting Aldehyde | Dihalide | Yield (%) | Melting Point (°C) |
| 2,2'-(ethane-1,2-diylbis(oxy))dibenzaldehyde | Salicylaldehyde | 1,2-Dibromoethane | 78 | 122 |
| 4,4'-(ethane-1,2-diylbis(oxy))bis(3-methoxybenzaldehyde) | Vanillin | 1,2-Dibromoethane | 82 | 171 |
Data sourced from Al-Haideri et al. (2017).[8]
Part 3: Strategic Applications in Complex Synthesis
The true power of novel dialdehyde precursors is realized in their application to construct complex and functionally rich molecules.
Heterocycle Synthesis: The Paal-Knorr and Beyond
The Paal-Knorr synthesis is a classic and powerful method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds (which include 1,4-dialdehydes).[2][9] The reaction's driving force is the formation of a stable aromatic ring.
The Paal-Knorr Reaction Manifold:
-
Furan Synthesis: Achieved by the acid-catalyzed dehydration of a 1,4-dicarbonyl compound.
-
Pyrrole Synthesis: Occurs when a 1,4-dicarbonyl is condensed with ammonia or a primary amine.
-
Thiophene Synthesis: Requires a sulfurizing agent, such as phosphorus pentasulfide.
Caption: The Paal-Knorr reaction manifold for heterocycle synthesis.
Beyond this classic transformation, functionalized dialdehydes serve as pivotal intermediates for constructing more complex heterocyclic systems like piperidines and azepanes. A powerful strategy involves the oxidative cleavage of a C=C bond in a cycloalkene to generate a dialdehyde, which is then subjected to a reductive ring-closure with an amine.[4]
Multicomponent Reactions (MCRs) for Drug Discovery
MCRs, where three or more reactants combine in a single pot to form a product containing substantial parts of all starting materials, are a cornerstone of modern medicinal chemistry for their efficiency in generating chemical diversity.[10][11] Dialdehydes and their equivalents, such as 1,2-diketones, are excellent substrates for MCRs. For example, the efficient synthesis of highly substituted imidazoles can be achieved through a one-pot reaction of a 1,2-diketone, an aldehyde, and ammonium acetate.[12]
Caption: Multicomponent reaction workflow for imidazole synthesis.
This approach allows for the rapid generation of libraries of drug-like molecules for screening, accelerating the discovery of new therapeutic agents.
The Art of Concealment: Masked Dialdehydes in Total Synthesis
In the context of complex, multi-step syntheses, the high reactivity of aldehydes can be a liability, leading to undesired side reactions. For this reason, chemists often employ "masked" dialdehydes, where the aldehyde functionalities are protected in a more stable form. 1,3-Dithianes are a classic example of a protecting group that can mask an aldehyde, rendering it unreactive to nucleophiles and bases.[13] The dithiane can be cleanly removed later in the synthesis to reveal the aldehyde. This strategy of using masked dialdehyde equivalents provides crucial control over reactivity and chemoselectivity, enabling the successful synthesis of complex natural products.[13]
Part 4: The Horizon of Dialdehyde Chemistry
The potential applications of novel dialdehyde precursors are continually expanding. In materials science, the precise design of aromatic dialdehyde linkers is enabling the synthesis of COFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.[14][15] In drug development, the use of "self-masked" aldehyde inhibitors, where the aldehyde is latent within a less reactive cyclic structure, is a promising strategy to improve the metabolic stability and reduce the off-target reactivity of potent enzyme inhibitors.[16]
The journey from simple bifunctional molecules to highly engineered precursors has established dialdehydes as indispensable tools in the synthetic chemist's arsenal. Their ability to efficiently forge rings, link molecular fragments, and build polymeric frameworks ensures that they will continue to be at the heart of innovation in the synthesis of pharmaceuticals, functional materials, and sustainable chemical products.
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Synthesis of Carboxylate-Dialdehyde Cellulose to Use as a Component in Composite Thin Films for an Antibacterial Material in Wound Dressing. (2024). ACS Omega. Available from: [Link]
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General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions. (2022). ACS Omega. Available from: [Link]
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Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. (2021). Journal of the American Chemical Society. Available from: [Link]
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Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Bentham Science. Available from: [Link]
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Synthesis and Characterization of Periodate-Oxidized Polysaccharides: Dialdehyde Xylan (DAX). (2016). ResearchGate. Available from: [Link]
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Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). RSC Publishing. Available from: [Link]
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Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. (2022). National Institutes of Health. Available from: [Link]
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Theoretical Calculations on the Molecular Structure and Properties of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde, a flexible bis-aldehyde of significant interest as a precursor in the synthesis of macrocyclic ligands and other complex molecules. We delve into the application of Density Functional Theory (DFT) to elucidate its structural, vibrational, electronic, and spectroscopic properties. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for performing and validating these computational analyses. By explaining the causality behind methodological choices, we aim to equip the reader with the expertise to not only replicate but also adapt these techniques for analogous molecular systems.
Introduction: The Rationale for Computational Analysis
This compound is a versatile building block, characterized by two terminal aldehyde groups bridged by a flexible diether linkage. This flexibility, while crucial for its reactivity in forming complex structures, presents a challenge for experimental characterization of its ground-state conformation. Theoretical calculations, particularly those based on DFT, offer a powerful, non-destructive method to explore the molecule's potential energy surface, identify its most stable conformer, and predict a wide array of physicochemical properties before embarking on potentially costly and time-consuming laboratory synthesis and analysis.
Understanding the molecule's optimized geometry, electronic structure, and spectral signatures is paramount for predicting its behavior in chemical reactions, its potential for intermolecular interactions (e.g., in drug-receptor binding), and for interpreting experimental data. This guide will walk through the essential calculations required to build a complete computational profile of the title compound.
The Computational Chemistry Workflow: A Validated Approach
A robust computational study follows a logical progression of steps, where each stage builds upon the last and incorporates critical validation checks. This ensures the final results are not only accurate but represent a true energy minimum on the potential energy surface.
Figure 1: A validated workflow for the theoretical characterization of a flexible molecule.
Foundational Theory: Density Functional Theory (DFT)
The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The choice of the exchange-correlation functional and the basis set are the two most critical parameters that determine the accuracy and cost of the calculation.
-
Exchange-Correlation Functional: For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often highly effective. The B3LYP functional is a widely used and well-validated choice that provides a robust balance of accuracy and computational efficiency for geometric and electronic properties.[1]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311+G(d,p), is an excellent choice for this system. It is a triple-zeta basis set (6-311) that provides flexibility for the valence electrons, includes diffuse functions (+) for accurately describing lone pairs and other diffuse electron regions, and polarization functions (d,p) to allow for non-spherical electron density distributions, which is crucial for describing bonding accurately.
Part 1: Conformational Analysis and Geometry Optimization
The flexible ethoxy bridge allows the two formylphenoxy groups to adopt multiple spatial orientations. Identifying the global minimum energy conformation is a prerequisite for all subsequent calculations.
Protocol 1: Conformational Search and Geometry Optimization
-
Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a systematic or stochastic conformational search using a lower level of theory, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method, to efficiently explore the potential energy surface and identify a set of low-energy candidate conformers.
-
DFT Optimization: Subject each low-energy candidate conformer to a full geometry optimization using a higher level of theory. The B3LYP functional with the 6-311+G(d,p) basis set is recommended. This step refines the molecular structure to find the nearest stationary point on the potential energy surface.
-
Frequency Calculation: For the lowest energy structure obtained, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
Causality Check: This is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true local energy minimum. If imaginary frequencies are present, it indicates a saddle point, and further optimization is required.[2]
-
Expected Structural Parameters
The optimized geometry will provide key structural data. Based on crystallographic data from analogous molecules like 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile and 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde, certain structural features are expected.[3][4][5][6] The aromatic rings are likely to be nearly planar, while the dihedral angle between them will be dictated by the conformation of the flexible linker.
| Parameter | Description | Expected Value Range | Significance |
| C=O Bond Length | Aldehyde carbonyl bond | ~1.21 - 1.23 Å | Indicates carbonyl character. |
| C-O-C Angle | Ether linkage angle | ~115° - 120° | Defines the shape of the flexible bridge. |
| Ar-O-CH₂-CH₂ | Dihedral Angle | Variable | Key determinant of overall molecular conformation. |
| Ar¹-Ar² Dihedral | Angle between aromatic rings | Variable (e.g., ~78° in a similar molecule[7]) | Influences molecular packing and intramolecular interactions. |
Table 1: Key optimized geometrical parameters and their significance.
Part 2: Vibrational Spectroscopy (FT-IR) Analysis
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum, which serves as a valuable fingerprint for the molecule. This allows for direct comparison with experimental FT-IR data, aiding in structural confirmation.
Protocol 2: FT-IR Spectrum Calculation
-
Frequency Data: Use the output from the validated frequency calculation (Protocol 1, Step 4).
-
Scaling Factor: Theoretical harmonic frequencies are systematically higher than experimental anharmonic frequencies. It is standard practice to apply an empirical scaling factor to the calculated frequencies for better agreement with experiment. For B3LYP/6-311+G(d,p), a scaling factor of ~0.967 is often used for the vibrational region above 1000 cm⁻¹.
-
Spectrum Visualization: Plot the scaled frequencies against their calculated IR intensities to generate a theoretical IR spectrum.
-
Assignment: Assign the major vibrational modes by visualizing the atomic displacements for each frequency using molecular visualization software.
Key Vibrational Modes
| Vibrational Mode | Calculated Frequency (Scaled) | Description |
| Aromatic C-H Stretch | ~3050 - 3150 cm⁻¹ | Stretching of C-H bonds on the benzene rings. |
| Aldehyde C-H Stretch | ~2800 - 2900 cm⁻¹ | Characteristic C-H stretch of the formyl group. |
| C=O Stretch | ~1680 - 1710 cm⁻¹ | Intense band from the aldehyde carbonyl stretch.[8] |
| Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ | Multiple bands from skeletal vibrations of the benzene rings. |
| C-O-C Stretch | ~1100 - 1250 cm⁻¹ | Asymmetric and symmetric stretching of the ether linkages. |
Table 2: Characteristic calculated vibrational frequencies for this compound.
Part 3: Electronic Structure and UV-Vis Spectroscopy
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Figure 2: Relationship between Frontier Molecular Orbitals and chemical reactivity.
The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.[2][9] These orbitals also govern the electronic transitions observed in UV-Vis spectroscopy, which can be predicted using Time-Dependent DFT (TD-DFT).
Protocol 3: FMO and TD-DFT Calculations
-
FMO Analysis: From the optimized geometry calculation, extract the energies of the HOMO and LUMO. Visualize the orbital distributions to identify the regions of electron density. The HOMO is often located on the electron-rich phenoxy rings, while the LUMO may be centered on the electron-withdrawing aldehyde groups.
-
Quantum Descriptors: Calculate key reactivity descriptors from the HOMO and LUMO energies:
-
Energy Gap (ΔE): ELUMO - EHOMO
-
Chemical Hardness (η): (ELUMO - EHOMO) / 2
-
Electronic Chemical Potential (μ): (EHOMO + ELUMO) / 2
-
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized structure (e.g., using the B3LYP functional and 6-311+G(d,p) basis set) to compute the energies and oscillator strengths of the lowest singlet electronic transitions. This will predict the λmax values for the UV-Vis absorption spectrum.
Predicted Electronic Properties
| Parameter | Description | Predicted Significance |
| EHOMO | Energy of the highest occupied molecular orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability.[2] |
| λmax (UV-Vis) | Wavelength of maximum absorption | Corresponds to electronic transitions, often π → π* in the aromatic systems. |
Table 3: Key electronic properties derived from FMO and TD-DFT analysis.
Part 4: NMR Spectroscopy Analysis
Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, which is invaluable for confirming the proposed structure and assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.[10]
Protocol 4: GIAO NMR Calculation
-
GIAO Calculation: Using the B3LYP/6-311+G(d,p) optimized geometry, perform an NMR calculation using the GIAO method. This computes the absolute magnetic shielding tensors for each nucleus.
-
Reference Standard: Perform the same GIAO calculation for Tetramethylsilane (TMS) at the identical level of theory.
-
Chemical Shift Calculation: Calculate the chemical shift (δ) for each nucleus (¹H and ¹³C) using the following formula: δsample = σTMS - σsample where σ is the calculated isotropic shielding value.
-
Data Correlation: Compare the calculated chemical shifts with experimental data. A linear correlation plot of calculated vs. experimental shifts should yield a high R² value, validating both the computational model and the experimental structure.
Key NMR Chemical Shifts
| Nucleus | Environment | Expected Chemical Shift (δ, ppm) |
| ¹H | Aldehyde (-CHO) | 9.8 - 10.2 |
| ¹H | Aromatic (Ar-H) | 6.8 - 7.9 |
| ¹H | Ethoxy (-O-CH₂-CH₂-O-) | 3.8 - 4.5 |
| ¹³C | Carbonyl (-C HO) | 190 - 195 |
| ¹³C | Aromatic (Ar-C) | 110 - 165 |
| ¹³C | Ethoxy (-O-C H₂-C H₂-O-) | 65 - 75 |
Table 4: Predicted ¹H and ¹³C NMR chemical shifts for key functional groups.
Conclusion
This guide has outlined a comprehensive and self-validating computational strategy for the in-depth characterization of this compound. By systematically applying DFT methods for conformational analysis, geometry optimization, and the prediction of spectroscopic (IR, UV-Vis, NMR) and electronic (FMO) properties, researchers can gain profound insights into the molecule's structure and potential reactivity. The protocols and theoretical justifications provided herein serve as a robust template for conducting high-quality computational studies, ultimately accelerating research and development in fields where such molecular precursors are vital.
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Güngör, Ö., et al. (2019). Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. Journal of Molecular Structure, 1176, 52-62. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2025). Bis-aldehydes: Versatile precursors for bis-heterocycles. ResearchGate. Available at: [Link]
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Ma, Z., & Cao, Y. (2011). 4-{2-[2-(4-Formyl-phen-oxy)eth-oxy]eth-oxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1503. Available at: [Link]
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Gao, H., et al. (2018). Frontier molecular orbitals of 2. ResearchGate. Available at: [Link]
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Aly, A. A., et al. (2020). Synthesis of the starting bis-aldehydes 7a-i. ResearchGate. Available at: [Link]
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Colombo, S., et al. (2024). Reactivity of different bis(2-oxazolines) with different aldehydes. ResearchGate. Available at: [Link]
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Khalaji, A. D., et al. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. ResearchGate. Available at: [Link]
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Ribeiro, A. R., et al. (2020). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 25(1), 198. Available at: [Link]
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Kumar, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Javed/05a1e27a14c33036e053f191b48b9f193796d859]([Link]
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Mondal, A., et al. (2022). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Supporting Information. Available at: [Link]
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Liu, Y., et al. (2017). Reductive Bis-addition of Aromatic Aldehydes to α,β-Unsaturated Esters via the Use of Sm/Cu(I) in Air: A Route to the Construction of Furofuran Lignans. Journal of Organic Chemistry, 82(11), 5932-5939. Available at: [Link]
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Methodological & Application
Synthesis of macrocycles using 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Application Notes & Protocols for Macrocycle Synthesis
Utilizing 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde as a Versatile Precursor
Introduction: The Significance of Macrocycles and the Utility of a Flexible Dialdehyde Precursor
Macrocyclic compounds, characterized by a ring structure containing at least 12 atoms, occupy a unique and valuable chemical space.[1] They have emerged as a compelling class of molecules in drug discovery, capable of modulating challenging biological targets like protein-protein interfaces that are often considered "undruggable" by traditional small molecules.[2] Their pre-organized, yet conformationally adaptable architecture allows for high-affinity, selective binding while often maintaining favorable pharmacokinetic properties.[2][3]
The dialdehyde, this compound, is an exemplary building block for constructing a diverse array of macrocyclic structures. Its key feature is the flexible diethylene glycol ether chain connecting two formylphenoxy units.[4][5] This flexibility allows the precursor to adopt various conformations, making it highly suitable for forming complexes and macrocycles of different sizes, particularly through reactions with primary diamines. The primary synthetic route, Schiff base condensation, is a robust and efficient method for assembling complex macrocyclic imines, which can be further reduced to their more stable amine counterparts.[6][7]
This document provides a detailed guide for researchers, outlining the core reaction mechanisms, step-by-step protocols for synthesis and characterization, and expert insights into experimental choices for leveraging this compound in macrocycle synthesis.
Reaction Mechanism: Schiff Base Condensation
The cornerstone of this synthetic approach is the Schiff base condensation, a reaction between the aldehyde groups of the precursor and the primary amine groups of a linker molecule. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield an imine (or Schiff base).
When a dialdehyde and a diamine are reacted, the process can lead to various products, including linear polymers or cyclic structures of different sizes ([1+1], [2+2], [3+3], etc.).[7] The formation of a specific macrocycle, such as a [2+2] product where two dialdehyde molecules react with two diamine molecules, is governed by several factors:
-
High-Dilution Conditions: Performing the reaction at low concentrations favors intramolecular (or pseudo-intramolecular) cyclization over intermolecular polymerization. This is often achieved by the slow, dropwise addition of one reagent to the other.
-
Thermodynamic Control: The reversibility of imine formation allows the system to equilibrate towards the most thermodynamically stable product. The flexible ether linker in this compound can help stabilize a specific cyclic conformation.
-
Template Effects: The presence of a metal cation (e.g., Zn²⁺, Ba²⁺, Cd²⁺) can act as a template, coordinating to the precursor molecules and pre-organizing them into an arrangement that promotes the formation of a specific macrocycle size with higher selectivity and yield.[4][6][7]
Synthetic Strategies: From Imines to Amines
Direct Imine Macrocyclization
The most direct approach is the condensation reaction to form the macrocyclic Schiff base. This method is advantageous due to its simplicity and the fact that it often proceeds in high yield without the need for protecting groups.[8] The resulting macrocyclic imines are valuable in their own right, particularly for their coordination chemistry with metal ions.
Reductive Amination for Stable Macrocyclic Amines
While imine bonds are useful, they can be susceptible to hydrolysis. For applications requiring greater chemical stability, the macrocyclic imine can be reduced to the corresponding macrocyclic amine. This is typically achieved in a subsequent step using a reducing agent such as sodium borohydride (NaBH₄). This two-step process, Schiff base formation followed by reduction, is a form of reductive amination .[6][9] The resulting macrocyclic polyamines are excellent hosts for binding multiple cations or anions.[6]
Experimental Protocol: [2+2] Macrocyclization with Ethylenediamine
This protocol details a representative synthesis of a [2+2] macrocycle via Schiff base condensation between this compound and ethylenediamine.
Materials and Reagents
| Reagent | Cat. No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | B1314735 (BenchChem) | 300.31 | 1.0 | 300.3 mg |
| Ethylenediamine | E26266 (Sigma-Aldrich) | 60.10 | 1.0 | 60.1 mg (67 µL) |
| Anhydrous Methanol | 322415 (Sigma-Aldrich) | - | - | 100 mL |
| Chloroform | C2432 (Sigma-Aldrich) | - | - | For workup |
| Sodium Borohydride (for reduction) | 452882 (Sigma-Aldrich) | 37.83 | ~4.0 | ~151 mg |
Note: The choice of anhydrous solvent is critical to prevent the hydrolysis of the imine product. Methanol, ethanol, or acetonitrile are commonly used.[4]
Synthetic Workflow Diagram
Step-by-Step Procedure for Imine Synthesis
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol, 300.3 mg) in 50 mL of anhydrous methanol.
-
Reagent Addition: In a separate flask, prepare a solution of ethylenediamine (1.0 mmol, 60.1 mg) in 50 mL of anhydrous methanol. Transfer this solution to a dropping funnel.
-
Reaction: Add the diamine solution dropwise to the stirred dialdehyde solution at room temperature over a period of 1-2 hours. Causality: Slow addition maintains high-dilution conditions, which strongly favors the desired macrocyclization over the formation of linear polymers.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain this temperature for 4-24 hours. The reaction progress can be monitored by TLC. A yellow solid is typically observed to precipitate during the reaction.[8]
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography if necessary.[4]
Procedure for Reduction to Macrocyclic Amine
-
Suspension: Suspend the purified macrocyclic imine (1.0 mmol) in 50 mL of methanol in a round-bottom flask and cool the mixture in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (4.0 mmol, ~151 mg) portion-wise to the stirred suspension. Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bonds to C-N bonds without affecting the aromatic rings.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or FT-IR, looking for the disappearance of the C=N stretch).
-
Workup: Quench the reaction by carefully adding 10 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with chloroform (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the macrocyclic amine.
Characterization
The structure and purity of the synthesized macrocycles must be confirmed using standard analytical techniques.[4]
| Technique | Macrocyclic Imine (Expected Result) | Macrocyclic Amine (Expected Result) |
| ¹H NMR | Disappearance of aldehyde proton signal (~10 ppm). Appearance of imine proton signal (CH=N) (~8.0-8.5 ppm). | Disappearance of imine proton signal. Appearance of new signals for the N-CH₂ protons, typically shifted upfield. |
| ¹³C NMR | Disappearance of aldehyde carbonyl carbon (~190 ppm). Appearance of imine carbon (~160-165 ppm). | Disappearance of imine carbon signal. Appearance of new aliphatic carbon signals. |
| FT-IR (cm⁻¹) | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong imine C=N stretch (~1620-1650 cm⁻¹). | Disappearance of the C=N stretch. Appearance of N-H stretch (~3300-3500 cm⁻¹) if secondary amines are formed. |
| Mass Spec (ESI-MS) | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the [2+2] macrocycle. | Observation of the molecular ion peak corresponding to the fully reduced macrocycle. |
Conclusion and Future Applications
The flexible dialdehyde this compound serves as a powerful and versatile precursor for the high-yield synthesis of macrocyclic compounds. The straightforward protocols for Schiff base condensation and subsequent reductive amination provide access to both imine and amine-based macrocycles. These structures are of significant interest for applications in host-guest chemistry, metal ion sensing, catalysis, and as scaffolds in drug development programs targeting complex biological systems.[3][4]
References
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Gale, P. A., & Wenzel, M. (2020). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 25(15), 3465. [Link]
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Radhakrishnan, K., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF NOVEL 26-MEMBER RING [2+2] MACROCYCLES FROM DIAMINE DERIVATIVE AND TEREPHTHALDEHYDE. Journal of Advanced Scientific Research, 10(3). [Link]
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Gale, P. A., & Wenzel, M. (2020). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. PMC - PubMed Central. [Link]
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Ma, L., et al. (2007). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E, 63(Pt 5), o2469. [Link]
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Delves, M. H., et al. (2022). Peptide macrocyclisation via late-stage reductive amination. Organic & Biomolecular Chemistry. [Link]
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Klein, G., et al. (2019). On the macrocyclization selectivity of meta-substituted diamines and dialdehydes. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
-
Spring, D. R., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews. [Link]
-
Ito, K., et al. (2000). Highly selective formation of 2∶2 macrocycles from a novel hydroxybenzaldehyde derivative and diamines. Chemical Communications. [Link]
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Giordanetto, F., & Kihlberg, J. (2014). Macrocyclic Drugs and Clinical Candidates: What Can We Learn from Their Properties? Journal of Medicinal Chemistry, 57(7), 278-295. [Link]
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O'Donovan, D. H., et al. (2015). Decorated macrocycles via ring-closing double-reductive amination. identification of an apoptosis inducer of leukemic cells that at least partially antagonizes a 5-HT2 receptor. Organic Letters, 17(7), 1672-5. [Link]
-
Khalaji, A. D., et al. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E, 67(Pt 9), o2484. [Link]
- Gunther, K. D. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
Dougherty, P. G., et al. (2021). Macrocycles in Drug Discovery—Learning from the Past for the Future. Journal of Medicinal Chemistry, 64(19), 14353–14382. [Link]
-
Matassini, C., et al. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(12), 2293. [Link]
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Schiff base condensation of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde with diamines
Application Notes & Protocols for Macrocycle Synthesis
Topic: Schiff Base Condensation of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde with Diamines
Abstract
This document provides a comprehensive technical guide for the synthesis and characterization of macrocyclic Schiff bases derived from the condensation of the flexible dialdehyde, this compound, with primary diamines. Macrocyclic compounds are of significant interest in supramolecular chemistry, catalysis, and materials science due to their unique structural features and ability to act as host molecules or ligands.[1][2] The formation of the imine bond via Schiff base condensation is a robust and reversible reaction, making it an excellent tool for constructing complex molecular architectures through dynamic covalent chemistry.[1][3] This guide details the underlying reaction mechanism, provides a field-proven, step-by-step protocol for a [2+2] macrocyclization, outlines rigorous characterization techniques, and discusses potential applications and experimental considerations for researchers in chemistry and drug development.
Scientific Principles and Mechanistic Overview
The synthesis of macrocycles from dialdehydes and diamines is governed by the principles of Schiff base condensation, a reversible reaction involving the nucleophilic addition of a primary amine to an aldehyde, followed by the elimination of water to form an imine (C=N).[3]
Mechanism of Imine Formation: The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated, resulting in the formation of a stable carbon-nitrogen double bond (imine).
This process is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The reversibility of this reaction allows for a "self-correction" process, where kinetically favored oligomers or polymers can revert to their constituent monomers and re-assemble into the thermodynamically most stable macrocyclic product.[1]
Caption: Mechanism of Schiff base (imine) formation.
[n+n] Macrocyclization: The reaction between a dialdehyde (A-A) and a diamine (B-B) can yield various products, including linear polymers and macrocycles of different sizes ([1+1], [2+2], [3+3], etc.).[1] For the synthesis discussed herein, a [2+2] condensation is targeted, where two molecules of this compound react with two molecules of a diamine to form a single large macrocycle. The selection of solvent, reactant concentrations (high dilution favors cyclization over polymerization), and the geometric compatibility of the reacting monomers are critical factors that dictate the final product distribution.[4]
Experimental Protocol: [2+2] Macrocycle Synthesis
This protocol details the synthesis of a macrocyclic Schiff base via the condensation of this compound with 1,3-diaminopropane.
2.1 Materials and Equipment
-
Reagents:
-
This compound
-
1,3-Diaminopropane
-
Absolute Ethanol (Spectroscopic Grade)
-
Methanol (HPLC Grade) for recrystallization
-
-
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
Büchner funnel and filtration apparatus
-
Vacuum oven or desiccator
-
2.2 Step-by-Step Synthesis Procedure
Caption: Experimental workflow for macrocyclic Schiff base synthesis.
-
Reactant Preparation (Dialdehyde Solution): In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 250 mL of absolute ethanol. Gentle warming may be required to ensure complete dissolution.
-
Rationale: Using a large volume of solvent promotes high-dilution conditions, which thermodynamically favors intramolecular cyclization over intermolecular polymerization. Ethanol is an excellent solvent for both reactants and is easily removed.[5]
-
-
Reactant Preparation (Diamine Solution): In a separate beaker, dissolve 1,3-diaminopropane (1.0 eq) in 50 mL of absolute ethanol. Transfer this solution to a dropping funnel.
-
Rationale: Preparing a separate solution allows for controlled, slow addition.
-
-
Reaction Setup: Assemble the flask with the reflux condenser and the dropping funnel. Begin stirring the dialdehyde solution.
-
Controlled Addition: Add the diamine solution dropwise from the dropping funnel to the stirred dialdehyde solution over approximately 1 hour at room temperature.
-
Rationale: Slow, dropwise addition maintains high-dilution conditions throughout the reaction, preventing localized high concentrations of reactants that could lead to the formation of unwanted linear polymers.[6]
-
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain it for 4-6 hours. The solution may turn from colorless to pale yellow.
-
Rationale: Heating provides the necessary activation energy for the dehydration step of the condensation reaction and ensures the reaction goes to completion.[7]
-
-
Product Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. A fine, crystalline precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold absolute ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from hot methanol. Dissolve the solid in a minimum amount of boiling methanol and allow it to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven or desiccator.
-
Product Characterization
Rigorous characterization is essential to confirm the formation of the desired macrocyclic structure and to assess its purity.[8][9]
| Technique | Purpose | Expected Observation / Key Signals |
| FT-IR Spectroscopy | Confirm functional group transformation | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretching band (~1620-1650 cm⁻¹).[10][11] |
| ¹H NMR Spectroscopy | Elucidate the proton environment and confirm structure | Disappearance of the aldehyde proton signal (CHO, ~9.5-10.5 ppm). Appearance of a characteristic azomethine proton signal (-CH=N-), typically a singlet or triplet, in the range of δ 8.0-9.0 ppm.[8][12] Signals corresponding to the aromatic and aliphatic linkers should be present with the correct integration. |
| ¹³C NMR Spectroscopy | Confirm the carbon framework | Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of the imine carbon signal (-C=N-), typically in the range of δ 158-165 ppm.[8] |
| Mass Spectrometry (ESI-MS) | Determine the molecular weight and confirm [2+2] structure | The mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ that corresponds to the calculated molecular weight of the [2+2] macrocycle.[13][14] |
| Melting Point | Assess purity | A sharp and distinct melting point indicates a high degree of purity. |
Application Notes and Troubleshooting
4.1 Versatility and Scope
The protocol described is robust and can be adapted for use with a variety of linear (e.g., ethylenediamine, 1,4-diaminobutane) and aromatic (e.g., o-phenylenediamine) diamines. The choice of diamine is a critical design element as it directly influences the size of the macrocyclic cavity, its flexibility, and its coordination properties. This allows for the rational design of macrocycles tailored for specific applications.[1]
4.2 Potential Applications
-
Host-Guest Chemistry: The central cavity of the macrocycle can encapsulate small molecules or ions, making these compounds candidates for chemosensors or separation agents.[15]
-
Coordination Chemistry: The nitrogen atoms of the imine groups and the oxygen atoms of the ether linkages can act as donor sites to coordinate with metal ions. The resulting metal complexes have potential applications in catalysis and as therapeutic agents.[13][16]
-
Precursors for Macrocyclic Amines: The imine bonds of the Schiff base macrocycle can be easily reduced (e.g., using NaBH₄) to form the corresponding saturated macrocyclic polyamine. These reduced macrocycles are often more flexible and form more stable complexes with metal ions.[2]
4.3 Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; reactants not pure. | Ensure reactants are pure and dry. Increase reflux time. A catalytic amount of a weak acid (e.g., acetic acid) can be added to promote the reaction.[6] |
| Oily Product or Polymer Formation | Reaction conditions not optimized for cyclization (concentration too high). | Ensure slow, dropwise addition of the diamine solution. Use a larger volume of solvent to further dilute the reaction mixture. |
| Product is Difficult to Purify | Formation of a mixture of macrocycles or oligomers. | Re-evaluate the stoichiometry and high-dilution conditions. Column chromatography may be required, although it can be challenging for these types of compounds. |
References
- Berber, N., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. ADYU J SCI, 10(1), 179-188. (Source: adyujsci.com)
- Desai, S., & Desai, K. (2007). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Rasayan Journal of Chemistry. (Source: rasayanjournal.com)
-
Omar, M. M., Mohamed, G. G., & Ibrahim, A. A. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 73(2), 358–369. (Source: PubMed, [Link])
-
Al-Khafaji, Y. F., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. (Source: PubMed Central, [Link])
-
Sessler, J. L., & Stępień, M. (2010). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 15(12), 8951–8975. (Source: PubMed Central, [Link])
- Tambunan, T. F. (2024). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test. Journal of Chemical Natural Resources. (Source: talenta.usu.ac.id)
-
Hamil, A., et al. (2009). Mass spectra of the Schiff base. ResearchGate. (Source: ResearchGate, [Link])
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Al-Khafaji, Y. F., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Publications. (Source: ACS Publications, [Link])
-
Sessler, J. L., & Stępień, M. (2010). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. MDPI. (Source: MDPI, [Link])
-
Nisar, B., et al. (2020). Reaction Times and Yields of Schiff Base and Diamino Macrocycles. ResearchGate. (Source: ResearchGate, [Link])
-
Tambunan, T. F. (2024). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test. ResearchGate. (Source: ResearchGate, [Link])
-
Wang, R., et al. (2007). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. MDPI. (Source: MDPI, [Link])
- Al Zoubi, W. (2013). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. (Source: longdom.org)
-
Islam, M. S., et al. (2012). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Scirp.org. (Source: Scirp.org, [Link])
-
Series of Schiff base reactions of diamines (DAm-X) and dialdehydes... (2019). ResearchGate. (Source: ResearchGate, [Link])
-
Stoddart, J. F. (2018). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH. (Source: NIH, [Link])
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Keypour, H., et al. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. PMC - NIH. (Source: NIH, [Link])
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Kruger, P. E., et al. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. ResearchGate. (Source: ResearchGate, [Link])
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Wang, R., et al. (2007). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. ResearchGate. (Source: ResearchGate, [Link])
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Application Notes and Protocols for the Use of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde in Preparing Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: A Flexible Dialdehyde for Advanced MOF Functionalization
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for applications in gas storage, catalysis, sensing, and drug delivery. The choice of the organic linker is crucial in dictating the final structure and properties of the MOF.
This application note details the use of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde, a flexible diether dialdehyde, in the synthesis and functionalization of MOFs. The presence of two aldehyde groups makes this ligand particularly suitable for forming Schiff base linkages, either through direct solvothermal synthesis with amine-containing building blocks or, more commonly, through post-synthetic modification (PSM) of existing MOFs. The flexible ethoxyethoxy backbone can impart unique dynamic properties to the resulting framework, while the aldehyde functionalities provide a reactive handle for further chemical transformations.
This guide provides detailed protocols for both a proposed direct synthesis of a Schiff base MOF and a more established post-synthetic modification approach. It also covers essential characterization techniques and discusses potential applications, particularly in catalysis and drug delivery, where the tailored pore environment and reactive functionalities are highly advantageous.
Part 1: Direct Synthesis of a Schiff-Base MOF (Hypothetical Protocol)
While direct solvothermal synthesis of a MOF using this compound in a one-pot reaction with a metal salt and an amine-containing linker is theoretically plausible, specific literature precedents for this exact ligand are scarce. The following protocol is a well-established method for similar Schiff base MOF syntheses and serves as a starting point for optimization.[1]
Underlying Principle: Solvothermal Schiff Base Condensation
This method relies on the in-situ formation of Schiff base ligands through the condensation of the dialdehyde with a primary amine linker in the presence of a metal salt under solvothermal conditions. The resulting Schiff base ligand then coordinates with the metal ions to form the crystalline MOF structure.
Experimental Protocol: Solvothermal Synthesis
Materials:
-
This compound
-
Amine-functionalized linker (e.g., 2-aminoterephthalic acid, 4,4'-diaminobiphenyl)
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O))
-
Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of the metal salt in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the amine-functionalized linker in 5 mL of DMF. Sonication may be required to achieve complete dissolution.
-
Combine the two solutions in the Teflon liner of a 23 mL stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 100-120 °C for 24-72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration and wash with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent exchange the product with a volatile solvent such as ethanol or acetone (3 x 10 mL over 24 hours).
-
Dry the final product under vacuum at a moderate temperature (e.g., 60-80 °C) to activate the MOF.
Workflow for Direct MOF Synthesis
Caption: Workflow for the direct solvothermal synthesis of a Schiff-base MOF.
Part 2: Post-Synthetic Modification (PSM) of an Amino-Functionalized MOF
Post-synthetic modification is a powerful technique to introduce functionalities into a MOF after its initial synthesis.[2][3] This approach is particularly well-suited for incorporating this compound into a pre-formed MOF containing reactive amine groups. The aldehyde groups of the flexible ligand react with the amine groups on the MOF's organic linkers to form stable imine bonds.
Rationale for the PSM Approach
The PSM approach offers several advantages over direct synthesis:
-
Predictable Topology: The parent MOF's structure is retained, allowing for targeted functionalization of a known framework.
-
Milder Conditions: PSM reactions are often carried out under milder conditions than de novo MOF synthesis, which helps to preserve the integrity of both the framework and the incoming functional group.
-
Access to Novel Functionalities: It allows for the incorporation of complex or sensitive functional groups that might not be stable under solvothermal synthesis conditions.
A common choice for the parent MOF is one containing amino-functionalized linkers, such as IRMOF-3 (based on 2-aminoterephthalic acid) or UiO-66-NH₂.
Experimental Protocol: PSM of UiO-66-NH₂
Materials:
-
Activated UiO-66-NH₂
-
This compound
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate the parent MOF (e.g., UiO-66-NH₂) by heating under vacuum to remove any guest molecules from the pores.
-
In a Schlenk flask under an inert atmosphere, suspend 100 mg of activated UiO-66-NH₂ in 10 mL of anhydrous toluene.
-
In a separate flask, dissolve a 5-10 fold molar excess of this compound (relative to the amine groups in the MOF) in 5 mL of anhydrous toluene.
-
Add the aldehyde solution to the MOF suspension under stirring.
-
Heat the reaction mixture at 60-80 °C for 24-48 hours under an inert atmosphere.
-
After the reaction, cool the mixture to room temperature.
-
Collect the modified MOF by centrifugation or filtration.
-
Wash the product thoroughly with fresh toluene (3 x 10 mL) and then with a more volatile solvent like dichloromethane or acetone (3 x 10 mL) to remove any unreacted aldehyde.
-
Dry the functionalized MOF under vacuum at a moderate temperature (e.g., 60 °C).
Workflow for Post-Synthetic Modification
Caption: Workflow for the post-synthetic modification of an amino-functionalized MOF.
Part 3: Characterization of the Resulting MOFs
Thorough characterization is essential to confirm the successful synthesis or modification of the MOF and to understand its properties.
| Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. For PSM, to verify that the framework integrity is maintained. | The PXRD pattern of the synthesized MOF should show sharp peaks, indicating a crystalline structure. For PSM, the pattern should match that of the parent MOF. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify functional groups and confirm the formation of Schiff base linkages. | Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde. Appearance of a new C=N imine stretching band (typically around 1620-1650 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the extent of solvent removal and functionalization. | A weight loss step corresponding to the decomposition of the organic linkers. The decomposition temperature provides information on the thermal stability. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the surface area (BET) and pore volume of the MOF. | A decrease in surface area and pore volume after PSM is expected due to the introduction of the bulky dialdehyde into the pores. The isotherm type provides information about the pore structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion) | To confirm the covalent modification of the organic linker. | The MOF can be digested in an acidic or basic solution to release the organic linkers, which can then be analyzed by ¹H NMR to confirm the presence of the imine protons. |
Part 4: Potential Applications
The introduction of this compound into a MOF framework opens up possibilities for various applications, particularly in catalysis and drug delivery.
-
Heterogeneous Catalysis: The Schiff base nitrogen atoms and the ether oxygens can act as coordination sites for catalytically active metal ions.[4] The flexible nature of the linker may also allow for substrate-induced fit, potentially enhancing catalytic activity and selectivity.
-
Drug Delivery: The aldehyde groups can be used as reactive sites for the covalent attachment of drug molecules containing amine or hydrazine functionalities. The porosity of the MOF would allow for high drug loading, and the covalent linkage could enable controlled release.
-
Sensing: The imine bonds and aromatic rings can interact with specific analytes, leading to changes in the MOF's photophysical properties (e.g., fluorescence), which can be exploited for chemical sensing.
Part 5: Safety Precautions
-
Solvents: DMF and DEF are harmful solvents. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Metal Salts: Heavy metal salts can be toxic. Avoid inhalation of dust and skin contact.
-
Autoclaves: Solvothermal synthesis involves high temperatures and pressures. Use autoclaves with appropriate pressure ratings and follow all safety guidelines for their operation.
-
Inert Atmosphere: When working with anhydrous solvents and air-sensitive reagents, use proper Schlenk line or glovebox techniques.
Conclusion
This compound is a versatile building block for the creation of functional MOFs. While direct synthesis methods require further exploration, the post-synthetic modification of amino-functionalized MOFs provides a reliable and powerful route to incorporate this flexible dialdehyde into crystalline porous materials. The resulting frameworks, with their tailored pore environments and reactive aldehyde handles, hold significant promise for advanced applications in catalysis, drug delivery, and sensing. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the potential of this promising ligand in the exciting field of metal-organic frameworks.
References
Sources
- 1. Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing [eeer.org]
- 2. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Designing metal-organic frameworks for catalytic applications [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde in Fluorescent Sensor Development
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde as a versatile precursor for novel fluorescent chemosensors. While direct applications of this specific dialdehyde are not extensively documented in prior literature, its molecular architecture presents a prime opportunity for the rational design of sensitive and selective fluorescent probes. This guide will therefore focus on the developmental aspects, including a proposed synthetic pathway for the core molecule, the design principles for creating "turn-on" fluorescent sensors via Schiff base condensation, and detailed protocols for sensor synthesis, characterization, and analytical application, with a particular focus on the detection of divalent metal ions such as Zinc (Zn²⁺).
Introduction: The Potential of Dialdehyde-Based Chemosensors
Fluorescent chemosensors are indispensable tools in analytical chemistry, cell biology, and environmental monitoring due to their high sensitivity, rapid response, and operational simplicity.[1][2] The design of these sensors typically involves a fluorophore unit linked to a receptor (recognition) unit. The interaction of the receptor with a specific analyte modulates the photophysical properties of the fluorophore, leading to a detectable signal, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.[3]
The compound this compound is a symmetric aromatic dialdehyde. Its two formyl (-CHO) groups, positioned on separate phenyl rings linked by a flexible ethoxy bridge, are ideal reactive sites for forming Schiff bases through condensation reactions with primary amines.[4] This reactivity is the cornerstone of its potential in sensor development. When reacted with a suitable diamine or an amino-functionalized fluorophore, it can form macrocyclic or constrained structures that exhibit unique fluorescence properties upon binding to an analyte.[5][6]
A particularly promising application is in the detection of metal ions. The formation of a Schiff base ligand that can coordinate with a metal ion often leads to a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[7][8] In the unbound state, the ligand may be non-fluorescent or weakly fluorescent due to processes like photoinduced electron transfer (PET). Upon chelation with a metal ion, the molecule's conformation becomes more rigid, and non-radiative decay pathways are suppressed, resulting in a significant enhancement of fluorescence.[9][10] Zinc (Zn²⁺), being a d¹⁰ metal ion, is an excellent candidate for CHEF-based detection as it does not quench fluorescence through redox activity.[11]
Synthesis of the Core Compound
The synthesis of this compound can be achieved via a standard Williamson ether synthesis. This involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable dihaloalkane, such as 1,2-dibromoethane, under basic conditions.
Protocol 2.1: Synthesis of this compound
Materials:
-
Salicylaldehyde (2.0 equivalents)
-
1,2-Dibromoethane (1.0 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (≥ 2.2 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (2.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (≥ 2.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.0 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing a large volume of cold deionized water.
-
A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Design and Synthesis of a Hypothetical Zn²⁺ Sensor
To demonstrate the utility of the core dialdehyde, we propose the design of a "turn-on" fluorescent sensor for Zn²⁺. The strategy involves a one-pot condensation reaction between this compound and a non-fluorescent or weakly fluorescent amine-containing molecule. For this example, we will use 2-aminothiophenol, which upon reaction, will form a Schiff base ligand capable of coordinating with Zn²⁺ through its imine nitrogen and thiophenolic sulfur atoms.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The proposed sensing mechanism relies on the CHEF effect. The free Schiff base ligand is expected to have low fluorescence quantum yield. Upon binding of Zn²⁺, a rigid five-membered chelate ring can form between the imine nitrogen, the zinc ion, and the sulfur atom. This complexation restricts C=N isomerization and other vibrational motions that typically lead to non-radiative energy dissipation, thereby "turning on" the fluorescence.
Caption: Proposed "turn-on" signaling pathway via Chelation-Enhanced Fluorescence (CHEF).
Protocol 3.1: Synthesis of Schiff Base Sensor (L)
Materials:
-
This compound (1.0 equivalent)
-
2-Aminothiophenol (2.0 equivalents)
-
Methanol or Ethanol, absolute
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask.[12]
-
In a separate flask, dissolve 2-aminothiophenol (2.0 eq) in absolute ethanol.
-
Add the 2-aminothiophenol solution to the dialdehyde solution dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the imine formation.[13]
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the solution to room temperature and then in an ice bath to induce precipitation of the Schiff base product (L).
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/chloroform) if necessary.
-
Confirm the structure of the sensor L via spectroscopic methods (FTIR, NMR, MS). The formation of the imine bond (C=N) should be evident in the FTIR spectrum.
Spectroscopic Characterization and Analytical Protocols
Once the sensor (L) is synthesized, its response to various metal ions must be systematically evaluated.
Protocol 4.1: General Fluorescence Spectroscopy
Stock Solutions:
-
Sensor Stock (1 mM): Prepare a stock solution of the synthesized sensor (L) in a suitable solvent like DMSO or acetonitrile.
-
Analyte Stock (10 mM): Prepare stock solutions of various metal perchlorates or chlorides (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺, Fe³⁺, Cd²⁺, Hg²⁺, Mg²⁺, Ca²⁺) in deionized water or the appropriate buffer.
Procedure:
-
Working Solution Preparation: In a series of cuvettes, place a fixed volume of a buffered solution (e.g., HEPES buffer, pH 7.4). Add an aliquot of the sensor stock solution to achieve a final concentration of 10 µM. The final solution should be aqueous or semi-aqueous (e.g., Buffer/DMSO 99:1 v/v).[2]
-
Blank Measurement: Record the fluorescence emission spectrum of the sensor solution alone. This serves as the baseline (F₀). Determine the optimal excitation wavelength (λ_ex) from the absorption spectrum.
-
Selectivity Screening: To different cuvettes containing the 10 µM sensor solution, add an excess (e.g., 5-10 equivalents) of each metal ion from the stock solutions.
-
Fluorescence Measurement: After a short incubation period (e.g., 5 minutes), record the fluorescence emission spectrum for each sample at the predetermined λ_ex.
-
Data Analysis: Plot the fluorescence intensity (F) at the emission maximum (λ_em) for each metal ion. A significant increase in fluorescence for a particular ion indicates selectivity. The fluorescence enhancement can be expressed as F/F₀.
Caption: General workflow for developing and characterizing a novel fluorescent sensor.
Protocol 4.2: Determining Stoichiometry using Job's Plot
Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry of the sensor-analyte complex.[14][15]
Procedure:
-
Prepare two stock solutions of the same concentration (e.g., 100 µM), one of the sensor (L) and one of the target metal ion (e.g., Zn²⁺), in the same buffered solvent system.
-
Prepare a series of 10-12 sample solutions in which the total molar concentration ([L] + [Zn²⁺]) is held constant, but the mole fraction of the sensor, X_L = [L] / ([L] + [Zn²⁺]), is varied from 0 to 1. (e.g., 0 mL L + 2 mL Zn²⁺, 0.2 mL L + 1.8 mL Zn²⁺, ..., 2 mL L + 0 mL Zn²⁺).[16][17]
-
Record the fluorescence intensity for each solution at the emission maximum.
-
Plot the fluorescence intensity as a function of the mole fraction (X_L).
-
The mole fraction at which the fluorescence is maximal indicates the stoichiometry of the complex. For example, a maximum at X_L ≈ 0.5 suggests a 1:1 (L:Zn) complex, while a maximum at X_L ≈ 0.67 suggests a 2:1 (L:Zn) complex.[18]
Performance Characteristics
The following table summarizes the key performance metrics that should be evaluated for any newly developed fluorescent sensor. Hypothetical target values are provided for context.
| Parameter | Description | Target Value |
| Linear Range | The concentration range over which the fluorescence intensity is directly proportional to the analyte concentration. | Low µM to high nM |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. Typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve. | < 100 nM |
| Selectivity | The sensor's ability to respond to the target analyte in the presence of other potentially interfering species. | High signal for target, negligible for others |
| Response Time | The time required to reach a stable fluorescence signal after the addition of the analyte. | < 5 minutes |
| pH Range | The range of pH values over which the sensor provides a stable and reliable response. | Physiologically relevant (e.g., 6.5 - 8.0) |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. A higher quantum yield for the complex indicates a brighter sensor. | Φ_complex > 0.1 |
Conclusion
While this compound is a molecule with underexplored potential, its structure provides a robust and versatile platform for the development of novel fluorescent chemosensors. By following the principles of Schiff base chemistry and leveraging photophysical phenomena like CHEF, researchers can design and synthesize highly sensitive and selective probes for various analytes, particularly metal ions. The protocols outlined in this guide provide a systematic framework for the synthesis, characterization, and validation of such sensors, paving the way for new analytical tools in diverse scientific fields.
References
-
Scribd. (n.d.). Spectroscopic Determination of The Stoichiometry of Metal-Ligand Complexes. Retrieved from [Link]
-
Seoul National University of Science & Technology. (n.d.). A highly selective CHEF-type chemosensor for monitoring Zn2+ in aqueous solution and living cells. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Job plot. Retrieved from [Link]
-
ResearchGate. (2019). A highly selective CHEF-type chemosensor for monitoring Zn2+ in aqueous solution and living cells. Retrieved from [Link]
-
MDPI. (2023). A Ratiometric Fluorescent Sensor Based on Chelation-Enhanced Fluorescence of Carbon Dots for Zinc Ion Detection. Retrieved from [Link]
-
ACS Publications. (2016). Highly Selective Turn-On Fluorogenic Chemosensor for Robust Quantification of Zn(II) Based on Aggregation Induced Emission Enhancement Feature. ACS Sensors. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 8.4: Data Analysis. Retrieved from [Link]
-
Peertechz. (2022). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Retrieved from [Link]
-
SlideShare. (2016, February 23). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]
-
YouTube. (2021, April 7). Job Plot in EXCEL Made Easy!!! - Method of Continuous Variations. Retrieved from [Link]
-
ResearchGate. (2019). Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. Retrieved from [Link]
-
RSC Publishing. (2024). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent progress in fluorescent chemosensors for selective aldehyde detection. Retrieved from [Link]
-
MDPI. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Retrieved from [Link]
-
ACS Publications. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega. Retrieved from [Link]
-
IONiC/VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx. Retrieved from [Link]
-
48th FEBS Congress. (n.d.). A novel fluorescent Schiff base grafted on dialdehyde nanocellulose for the selective detection of Fe2+and Fe3+ in environmental and biochemical applications. Retrieved from [Link]
-
ACS Publications. (2011). Fluorescence Sensor Array for Metal Ion Detection Based on Various Coordination Chemistries: General Performance and Potential Application. Retrieved from [Link]
-
YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]
-
PubMed. (2018). Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media With Fluorescence Off-On Responses. Retrieved from [Link]
-
MDPI. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Retrieved from [Link]
-
RSC Publishing. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. Retrieved from [Link]
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- 5. 2024.febscongress.org [2024.febscongress.org]
- 6. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
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- 18. Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Schiff Base Ligands from 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of Schiff Base Ligands
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a cornerstone of modern coordination chemistry and medicinal chemistry. Their remarkable versatility stems from their straightforward synthesis, typically a condensation reaction between a primary amine and an aldehyde, and their ability to form stable complexes with a wide array of metal ions.[1][2] The specific dialdehyde, 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde, offers a unique structural scaffold. Its two aldehyde functionalities, linked by a flexible ether chain, allow for the construction of sophisticated macrocyclic or acyclic polydentate ligands. These ligands are of significant interest in drug development, catalysis, and materials science due to their potential to exhibit enhanced biological activities, such as antimicrobial, antifungal, and anticancer properties, often magnified upon complexation with metal ions.[3] This guide provides detailed, field-proven protocols for the synthesis of Schiff base ligands from this precursor, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Core Synthesis Principles: Understanding the Reaction
The formation of a Schiff base is a reversible condensation reaction. The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable imine (Schiff base).[2] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[4] For a dialdehyde like this compound, the reaction with a diamine can lead to either a [1+1] or a [2+2] macrocyclic product, or polymeric materials, depending on the reaction conditions and the nature of the diamine.
Detailed Synthesis Protocols
Two primary methodologies are presented: a direct condensation method suitable for forming acyclic or smaller macrocyclic Schiff bases, and a metal-templated synthesis that is often employed to favor the formation of specific macrocyclic structures.
Protocol 1: Direct Condensation with a Diamine (e.g., Ethylenediamine)
This protocol outlines the synthesis of a [1+1] macrocyclic Schiff base ligand.
Materials:
-
This compound
-
Ethylenediamine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus
-
Magnetic stirrer and hotplate
-
Büchner funnel and vacuum filtration apparatus
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.0 mmol of this compound in 100 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Amine Addition: To a separate beaker, add 1.0 mmol of ethylenediamine to 50 mL of absolute ethanol. Slowly add this solution dropwise to the stirring solution of the dialdehyde at room temperature over a period of 30 minutes.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4] Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A new spot corresponding to the Schiff base product should appear, and the spots for the starting materials should diminish over time.
-
Product Isolation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. In many cases, the Schiff base product will precipitate out as a crystalline solid. If precipitation is not observed, the solution can be cooled in an ice bath to induce crystallization.[5]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[5]
-
Drying and Characterization: Dry the purified Schiff base ligand in a desiccator or a vacuum oven at a low temperature. The final product should be characterized by determining its melting point and using spectroscopic techniques such as FT-IR and NMR.
Table 1: Representative Quantitative Data for Direct Condensation
| Parameter | Value |
| Molar Ratio (Dialdehyde:Diamine) | 1:1 |
| Solvent Volume | 150 mL |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Varies with diamine |
Protocol 2: Metal-Templated Synthesis with Ni(II) Acetate and a Diamine
This protocol utilizes a metal ion as a template to direct the formation of a specific macrocyclic Schiff base complex.[6]
Materials:
-
This compound
-
1,2-Phenylenediamine
-
Nickel(II) Acetate Tetrahydrate
-
Methanol
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Metal Salt Solution: In a 250 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 mmol of Nickel(II) acetate tetrahydrate in 50 mL of warm methanol.
-
Aldehyde Addition: To the stirring solution of the nickel salt, add a solution of 1.0 mmol of this compound in 50 mL of methanol.
-
Diamine Addition: In a separate beaker, dissolve 1.0 mmol of 1,2-phenylenediamine in 50 mL of methanol. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reflux: Heat the resulting mixture to reflux and maintain it for 8-12 hours. The color of the solution will likely change, indicating complex formation.
-
Isolation of the Complex: After cooling the reaction mixture to room temperature, the resulting solid metal complex is collected by vacuum filtration.
-
Purification: Wash the complex with cold methanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying and Characterization: Dry the Schiff base metal complex in a vacuum desiccator. Characterization is typically performed using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Visualization of the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis protocols.
Caption: Experimental workflows for Schiff base synthesis.
Expected Characterization Data
The successful synthesis of the Schiff base ligand can be confirmed through various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Disappearance of Aldehyde C=O stretch: The strong absorption band around 1700 cm⁻¹ corresponding to the aldehyde carbonyl group should disappear or significantly diminish.
-
Appearance of Imine C=N stretch: A new, characteristic sharp band will appear in the region of 1620-1650 cm⁻¹, confirming the formation of the azomethine group.[6]
-
Presence of N-H stretch (for acyclic products): In cases where an acyclic product is formed, a broad band in the region of 3300-3500 cm⁻¹ may be observed, corresponding to the N-H stretching of any unreacted amine groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most indicative signal is the appearance of a new singlet in the downfield region, typically between δ 8.0-9.0 ppm, which is characteristic of the azomethine proton (-CH=N-).[7] The aldehyde proton signal (around δ 9.5-10.5 ppm) from the starting material will disappear.
-
¹³C NMR: A new resonance will appear in the range of δ 150-165 ppm, corresponding to the imine carbon (C=N). The aldehyde carbonyl carbon signal (around δ 190-200 ppm) will be absent in the product spectrum.
Table 2: Representative Spectroscopic Data
| Technique | Key Signal/Band | Expected Range/Position |
| FT-IR | Imine (C=N) stretch | 1620-1650 cm⁻¹ |
| ¹H NMR | Azomethine proton (-CH=N-) | δ 8.0-9.0 ppm (singlet) |
| ¹³C NMR | Imine carbon (C=N) | δ 150-165 ppm |
Applications in Drug Development
Schiff bases derived from this compound are promising candidates for various applications in drug development:
-
Antimicrobial Agents: The imine group is a crucial pharmacophore for antimicrobial activity. Metal complexes of these ligands often exhibit enhanced potency against a range of bacteria and fungi.[3]
-
Anticancer Agents: Many Schiff base complexes have demonstrated significant cytotoxic activity against various cancer cell lines, often through mechanisms involving DNA binding and cleavage or the inhibition of key enzymes.
-
Chemosensors: The ability of the azomethine nitrogen and the ether oxygens to coordinate with metal ions makes these ligands excellent candidates for the development of selective and sensitive chemosensors for detecting specific metal ions in biological systems.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of novel Schiff base ligands from this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably produce these versatile compounds for a wide range of applications in drug discovery and materials science. The inherent structural flexibility of the starting dialdehyde allows for the creation of a diverse library of ligands with tailored electronic and steric properties, paving the way for the development of new therapeutic agents and advanced materials.
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- Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Oriental Journal of Chemistry.
- Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde - Benchchem.
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org.
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Catalytic Strategies for Condensation Reactions of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde: An Application Guide
Introduction: The Versatility of a Flexible Dialdehyde in Supramolecular Chemistry
In the landscape of modern organic and supramolecular chemistry, the design and synthesis of complex molecular architectures from readily accessible precursors is a paramount objective. Among these precursors, 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde stands out as a particularly valuable and versatile building block. Its structure, characterized by two aromatic aldehyde functionalities linked by a flexible diethylene glycol ether chain, offers a unique combination of reactivity and conformational adaptability. This inherent flexibility allows the molecule to adopt various spatial arrangements, making it an ideal candidate for the synthesis of a diverse array of condensation products, most notably macrocyclic structures such as Schiff base macrocycles. These macrocycles are of significant interest due to their wide-ranging applications in metal ion sensing, catalysis, and as models for biological systems.[1]
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the catalytic conditions for orchestrating condensation reactions with this compound. We will delve into the nuances of acid-catalyzed, base-catalyzed, and metal-ion-templated pathways, offering not just procedural steps but also the underlying mechanistic rationale to empower researchers in their experimental design.
Core Principles of Condensation with this compound
The primary mode of reaction for this compound is the condensation of its two formyl (aldehyde) groups with nucleophiles. The nature of the resulting product is heavily influenced by the choice of nucleophile and, crucially, the catalytic conditions employed. The flexible diether linkage between the two phenyl rings is a key structural feature. While this flexibility can be advantageous for forming complexes with a variety of metal ions of different sizes, it also presents a challenge in controlling the formation of a single, desired macrocyclic product over oligomers or polymers.[1] Therefore, the strategic selection of a catalyst is essential to guide the reaction towards the intended outcome.
I. Acid-Catalyzed Condensation: The Pathway to Schiff Base Macrocycles
The most prominent application of this compound is in the synthesis of Schiff base macrocycles through condensation with primary diamines. This reaction, forming an imine linkage (-C=N-), is typically facilitated by acid catalysis.
Mechanism of Acid-Catalyzed Imine Formation
The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.[2] Acid catalysis accelerates the dehydration step, which is often rate-limiting, by protonating the hydroxyl group of the carbinolamine, turning it into a better leaving group (water).[2][3]
However, the concentration of the acid is a critical parameter. The pH of the reaction medium must be carefully controlled, typically within a mildly acidic range (pH 4-5).[4] If the medium is too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step.[2][4]
Diagram: Mechanism of Acid-Catalyzed Schiff Base Formation
Caption: Mechanism of acid-catalyzed Schiff base formation.
Protocol 1: General Acid-Catalyzed Synthesis of a [2+2] Schiff Base Macrocycle
This protocol describes a general method for the [2+2] condensation of this compound with a primary diamine.
Materials:
-
This compound
-
Primary diamine (e.g., ethylenediamine, 1,3-diaminopropane)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolution of the Dialdehyde: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in anhydrous ethanol.
-
Preparation of the Diamine Solution: In a separate beaker, dissolve 1.0 equivalent of the primary diamine in anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the solution of the dialdehyde.
-
Slow Addition of Diamine: Transfer the diamine solution to a dropping funnel and add it dropwise to the stirred dialdehyde solution at room temperature over a period of 1-2 hours. This slow addition under high dilution conditions favors intramolecular cyclization over intermolecular polymerization.
-
Reaction under Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The macrocyclic Schiff base product often precipitates out of the solution. If not, the solvent volume can be reduced under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent.
Table 1: Overview of Acid Catalysts for Schiff Base Synthesis
| Catalyst | Type | Conditions | Advantages | Considerations |
| Glacial Acetic Acid | Homogeneous, Weak Acid | Reflux in alcohol | Readily available, effective for many systems.[5] | Requires careful control of the amount to avoid excessive protonation of the amine. |
| p-Toluenesulfonic acid (PTSA) | Homogeneous, Strong Acid | Room temperature or reflux | Highly effective, often leads to shorter reaction times. | Higher acidity increases the risk of amine protonation; precise control is crucial. |
| Amberlyst® 15 | Heterogeneous, Strong Acid Resin | Solvent-free or in solvent | Easily removed by filtration, reusable, environmentally friendly.[6] | May require longer reaction times compared to homogeneous catalysts. |
II. Base-Catalyzed Condensation: Exploring Alternative Reaction Pathways
While acid catalysis is prevalent for Schiff base formation, base-catalyzed conditions open up possibilities for other types of condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, by generating a nucleophilic carbanion.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[7] In the context of this compound, this reaction would involve a suitable ketone as the nucleophile.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[8][9]
Diagram: General Workflow for Base-Catalyzed Condensation
Caption: General experimental workflow for base-catalyzed condensation.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol provides a method for the Knoevenagel condensation of this compound with an active methylene compound, malononitrile, using a weak base catalyst.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound and 2.0 equivalents of malononitrile in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.[10]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
III. Metal-Ion Catalysis: The Template Effect in Macrocyclization
Metal ions can play a crucial catalytic role in the synthesis of macrocycles from this compound, acting as templates to pre-organize the reacting components.[11] This "template effect" significantly enhances the yield of the desired macrocycle by bringing the reactive ends of the linear precursors into proximity, thus favoring intramolecular cyclization over intermolecular reactions.[11]
Lanthanide triflates, such as La(OTf)₃, are particularly effective Lewis acid catalysts for these types of reactions and are known to be water-tolerant.[12] They can catalyze the formation of Schiff base complexes with high efficiency.[13]
Protocol 3: Template-Assisted Synthesis of a [2+2] Schiff Base Macrocycle
This protocol outlines a metal-template-assisted synthesis of a macrocycle.
Materials:
-
This compound
-
Primary diamine (e.g., ethylenediamine)
-
Anhydrous Methanol or Acetonitrile
-
Metal salt (e.g., Zn(CH₃COO)₂, Ba(ClO₄)₂, La(NO₃)₃·xH₂O)[1]
-
Standard laboratory glassware
-
Magnetic stirrer with hotplate
Procedure:
-
Template Complex Formation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the metal salt in anhydrous methanol. Stir the solution until the salt is completely dissolved.
-
Diamine Solution Preparation: In a separate flask, prepare a solution of 1.0 equivalent of the diamine in anhydrous methanol.
-
Controlled Addition: Add the diamine solution dropwise to the stirred solution of the dialdehyde and metal salt over 1-2 hours at room temperature.
-
Reaction and Reflux: After the addition is complete, heat the mixture to reflux for 4-24 hours.
-
Isolation of the Metal-Complexed Macrocycle: Cool the reaction mixture. The metal-complexed macrocycle often precipitates and can be collected by filtration.
-
(Optional) Demetallation: If the metal-free macrocycle is desired, the metal ion can be removed by various methods, such as treatment with a stronger chelating agent or by altering the pH.
Table 2: Comparison of Catalytic Conditions for Macrocyclization
| Catalytic Approach | Typical Catalyst(s) | Key Advantages | Potential Challenges |
| Acid-Catalyzed | Acetic acid, PTSA | Simple, readily available reagents. | Requires careful pH control to avoid amine protonation; may lead to oligomerization without high dilution. |
| Base-Catalyzed | Piperidine, NaOH, DBU | Enables different reaction pathways (e.g., Knoevenagel). | Not typically the primary method for Schiff base macrocyclization; may lead to side reactions. |
| Metal-Template | Zn(II), Ba(II), La(III) salts | High yields of specific macrocycles, reduces oligomerization.[11] | Requires an additional demetallation step if the metal-free ligand is needed; catalyst cost. |
Conclusion and Future Outlook
This compound is a highly adaptable precursor for the synthesis of complex molecules, particularly macrocycles. The choice of catalytic conditions—acidic, basic, or metal-templated—provides a powerful tool to direct the outcome of its condensation reactions. Understanding the mechanistic principles behind each catalytic approach allows for the rational design of synthetic strategies to achieve desired products with high efficiency and selectivity.
Future research in this area may explore the use of organocatalysts to achieve enantioselective macrocyclization, the development of novel template agents for the synthesis of more complex topologies, and the application of these macrocycles in materials science and medicinal chemistry. The continued exploration of the catalytic versatility of this compound will undoubtedly lead to the discovery of new and functional molecular architectures.
References
- Schiff Bases and Their La(III) Complexes: Conventional and Microwave-Assisted Synthesis, Physicochemical and Spectroscopic Characterization. Malaysian Journal of Chemistry, 2021.
-
Mechanistic explanation of the formation of Schiff base. ResearchGate. Available at: [Link]
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Letters in Organic Chemistry, 2014.
- REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences.
- Knoevenagel Condensation. In: Name Reactions in Organic Synthesis. Cambridge University Press.
- Application Notes and Protocols for Knoevenagel Condens
- The preparation and crystal and molecular structures of new luminescent Schiff-base complexes featuring coupled lanthanide(III) cations. Journal of the Chemical Society, Dalton Transactions, 1997.
-
Schiff base formation, general acid-base catalysis. ResearchGate. Available at: [Link]
- Lanthanide trifl
- Schiff Base Reaction-Mechanism, Rxn setup and Applic
- On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 1962.
- The Knoevenagel Condens
- A Comparative Guide to Dialdehydes in Macrocyclic Synthesis: 1,2-Bis[2-(2- formylphenoxy)ethoxy]. Benchchem.
- Rapid Organocatalytic Aldehyde‐Aldehyde Condensation Reactions.
- Knoevenagel Condensation Doebner Modific
- Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses.
- Unraveling the Limitations of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane in Macrocyclic Synthesis. Benchchem.
- Technical Support Center: Imine Synthesis
- Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganiz
- Synthesis and Applications of Schiff Bases Derived from 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde. Benchchem.
- Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry, 2022.
- Macrocycles in Bioinspired Catalysis: From Molecules to M
- Direct, enantioselective α-alkylation of aldehydes using simple olefins.
- Non‐template Tailored Macrocyclic Complexes: Synthesis, Characterization, Biological and Computational Studies. Applied Organometallic Chemistry, 2021.
- The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts.
- Intramolecular Aldol Reactions. Chemistry Steps.
- Macrocycles: lessons from the distant past, recent developments, and future directions. Journal of Antibiotics, 2020.
- Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 2005.
- Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice. International Journal of Molecular Sciences, 2022.
- A SHORT REVIEW ON THE SYNTHESIS OF AZAMACROCYCLIC LIGAND: CONVENTIONAL AND NON-TEMPLATE METHODS. Malaysian Journal of Analytical Sciences, 2021.
- 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 2011.
- Aldol Condensation.
- Aldol Addition and Condensation Reactions. Master Organic Chemistry.
- The Aldol Condens
- 162882 PDFs | Review articles in MACROCYCLES.
- Overview of Macrocycles in Clinical Development and Clinically Used: Design, Synthesis, and Case Studies. Journal of Medicinal Chemistry, 2021.
- Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Arom
- Two-step process for the polymerization of aldehydes.
- 4-(2-{2-[2-(4-Formylphenoxy)ethoxy] ethoxy}ethoxy)benzaldehyde. CymitQuimica.
- 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 2011.
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Application Notes and Protocols for the Preparation of Metal Complexes from Macrocycles Derived from 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes derived from macrocycles based on the flexible dialdehyde precursor, 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde. The protocols detailed herein focus on the [2+2] Schiff base condensation reaction with primary diamines to form the macrocyclic ligand, followed by complexation with various transition metal ions. These macrocyclic complexes are of significant interest in the field of medicinal chemistry and drug development due to their potential as therapeutic agents, leveraging their unique structural and coordination properties. This guide offers detailed, step-by-step methodologies, expected characterization data, and a discussion of their potential in anticancer and antimicrobial applications.
Introduction
Macrocyclic compounds represent a compelling class of molecules in drug discovery, bridging the gap between small molecules and biologics. Their pre-organized, yet flexible, architecture allows for high-affinity and selective interactions with challenging biological targets, such as protein-protein interfaces. Schiff base macrocycles, formed through the condensation of dicarbonyl compounds and diamines, are particularly versatile due to their straightforward synthesis and ability to coordinate with a wide range of metal ions.[1] The resulting metal complexes often exhibit enhanced biological activities compared to the free macrocyclic ligands.[2]
The dialdehyde, this compound, is a key building block for a diverse array of macrocyclic structures. Its flexible ether linkage provides the conformational adaptability necessary to encapsulate various metal ions, influencing the geometry and stability of the resulting complex.[3] This guide details the synthesis of the macrocyclic ligand via a [2+2] condensation and the subsequent preparation of its metal complexes.
I. Synthesis of the Precursor: this compound
A reliable synthesis of the dialdehyde precursor is paramount. The following protocol is adapted from established methods for similar ether-linked benzaldehydes.
Protocol 1: Synthesis of this compound
This procedure details the Williamson ether synthesis to couple salicylaldehyde with 1,2-bis(2-bromoethoxy)ethane.
Materials:
-
Salicylaldehyde
-
1,2-Bis(2-bromoethoxy)ethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylaldehyde (2.0 equivalents), anhydrous potassium carbonate (4.0 equivalents), and anhydrous DMF.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-bis(2-bromoethoxy)ethane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and dichloromethane.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aldehydic protons (~9.8-10.5 ppm), aromatic protons (6.8-7.8 ppm), and ethoxy protons (3.8-4.5 ppm). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and ethoxy carbons. |
| FT-IR (cm⁻¹) | Characteristic C=O stretching of the aldehyde (~1680-1700 cm⁻¹), C-O-C stretching of the ether (~1250 cm⁻¹), and aromatic C-H stretching. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₈H₁₈O₅. |
II. Synthesis of the Macrocyclic Ligand
The macrocyclic ligand is synthesized through a [2+2] Schiff base condensation between the dialdehyde and a primary diamine. The use of a metal salt as a template during this reaction can significantly improve the yield of the desired macrocycle.[4]
Protocol 2: Template Synthesis of the [2+2] Macrocyclic Ligand
This protocol describes a metal-templated condensation reaction.
Materials:
-
This compound
-
A primary diamine (e.g., ethylenediamine, 1,3-diaminopropane)
-
A suitable metal salt as a template (e.g., Ni(II) acetate, Cu(II) chloride, Zn(II) acetate)
-
Anhydrous methanol or ethanol
-
Standard laboratory glassware for reflux
-
Magnetic stirrer with hotplate
Procedure:
-
Preparation of Reactant Solutions:
-
In a round-bottom flask, dissolve this compound (2.0 equivalents) in anhydrous methanol.
-
In a separate flask, dissolve the primary diamine (2.0 equivalents) in anhydrous methanol.
-
Dissolve the metal salt (2.0 equivalents) in a minimal amount of anhydrous methanol.
-
-
Reaction:
-
To the stirred solution of the dialdehyde, add the solution of the metal salt.
-
Slowly add the diamine solution dropwise to the dialdehyde-metal salt mixture over a period of 1-2 hours at room temperature.
-
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-24 hours. The formation of a precipitate may be observed.
-
Isolation of the Metal Complex: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by filtration, wash with cold methanol, and dry under vacuum.
Caption: Workflow for the template synthesis of the macrocyclic metal complex.
III. Synthesis of Metal Complexes from the Pre-formed Macrocycle
Alternatively, the metal-free macrocycle can be synthesized first and then used to form complexes with various metal ions.
Protocol 3: Synthesis of the Metal-Free Macrocycle and Subsequent Metal Complexation
Part A: Synthesis of the Metal-Free Macrocycle
-
Follow the procedure in Protocol 2 but omit the addition of the metal salt.
-
After the reflux period, cool the reaction mixture. The metal-free macrocycle may precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Collect the solid by filtration, wash with cold methanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) may be necessary for purification.
Part B: Synthesis of the Metal Complex
-
Dissolution: Dissolve the purified metal-free macrocyclic ligand (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture of DMF/MeOH).[1]
-
Addition of Metal Salt: To this solution, add a solution of the desired metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂) (1.0 equivalent) in the same solvent dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate indicates the formation of the metal complex.
-
Isolation: Cool the mixture, collect the solid product by filtration, wash with the reaction solvent, and dry under vacuum.[1]
Caption: Workflow for the synthesis of the metal complex from the pre-formed macrocycle.
IV. Characterization of the Macrocyclic Metal Complexes
Thorough characterization is essential to confirm the structure and purity of the synthesized complexes.
Table of Expected Characterization Data for Metal Complexes:
| Technique | Expected Observations and Interpretations |
| FT-IR (cm⁻¹) | Disappearance of the C=O stretch of the aldehyde and the appearance of a C=N (imine) stretch (~1620-1650 cm⁻¹). New low-frequency bands may appear corresponding to M-N and M-O vibrations.[5] |
| ¹H NMR | (For diamagnetic complexes, e.g., Zn(II)) A signal for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. Shifts in the aromatic and ethoxy proton signals upon coordination. |
| UV-Vis | Ligand-centered π-π* and n-π* transitions. The appearance of d-d transition bands in the visible region for transition metal complexes (e.g., Cu(II), Ni(II)) provides information about the coordination geometry.[6] |
| Mass Spec. | Molecular ion peak corresponding to the [M+L]⁺ or other relevant fragments, confirming the mass of the complex. |
| Molar Cond. | Measurement in a suitable solvent (e.g., DMF) to determine if the complex is an electrolyte or non-electrolyte. |
| Magnetic Susc. | To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II)), which helps in elucidating the geometry of the complex. |
V. Purification of Metal Complexes
Purification of metal complexes can be challenging. Recrystallization and solvent washing are the most common methods.[7]
Protocol 4: Purification of Macrocyclic Metal Complexes
-
Recrystallization: Dissolve the crude complex in a minimum amount of a suitable hot solvent (e.g., DMF, DMSO) and allow it to cool slowly. If the complex is sparingly soluble, a solvent-antisolvent system can be employed.
-
Solvent Washing: If the impurities (e.g., unreacted ligand or metal salt) have different solubilities than the complex, a series of washes with appropriate solvents can be effective.[7] For instance, washing with a solvent in which the complex is insoluble but the impurities are soluble.
VI. Applications in Drug Development
Macrocyclic Schiff base metal complexes are widely investigated for their potential therapeutic applications, particularly as antimicrobial and anticancer agents.[2][8]
A. Antimicrobial Activity
The chelation of the metal ion to the macrocyclic ligand often enhances the antimicrobial activity.[9] This is attributed to the increased lipophilicity of the complex, which facilitates its penetration through the microbial cell membrane.
B. Anticancer Activity
Many Schiff base metal complexes have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[2][10] The mechanism of action can vary but may involve the inhibition of key enzymes, interaction with DNA, or the generation of reactive oxygen species. The choice of the central metal ion and the structure of the macrocyclic ligand can be tailored to target specific cancer cell types.
Conclusion
The synthesis of metal complexes from macrocycles derived from this compound offers a versatile platform for the development of novel therapeutic agents. The protocols and characterization data provided in this guide serve as a comprehensive resource for researchers in medicinal chemistry and drug development. The flexibility of the ether-linked backbone of the macrocycle allows for the coordination of a variety of metal ions, enabling the fine-tuning of the biological properties of the resulting complexes. Further investigations into the structure-activity relationships of these compounds are warranted to unlock their full therapeutic potential.
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Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity. Bioinorganic Chemistry and Applications, 2013.
-
Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity. ResearchGate, 2013.
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Unraveling the Limitations of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane in Macrocyclic Synthesis. BenchChem, 2025.
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Synthesis, Characterization, Antimicrobial and Anticancer Activities of 14-Membered Macrocyclic Schiff Base Metal Complexes. Asian Journal of Chemistry, 2018.
-
Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity. PubMed, 2013.
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Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. ACS Omega, 2022.
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Can we do column chromatography for the purification of metal complexs ?. ResearchGate, 2016.
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Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 2023.
-
Macrocyclic Complexes. Inflibnet, N.D.
-
Synthesis, characterization, antimicrobial and anticancer activities of 14-membered fully conjugated macrocyclic Schiff base metal complexes. ResearchGate, 2018.
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Design and synthesis of macrocycles with tuneable diameters and helical foldamers with customizable peripheral side chains. National Institutes of Health, 2023.
-
A Review on Macrocyclic Complexes. Chemical Science Review and Letters, N.D.
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Inorganic Chemistry. ACS Publications, N.D.
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Cu (II) and Ni (II) Complexes of Schiff Base: Synthesis, Characterization and Antibacterial Activity. ResearchGate, 2020.
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Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. MDPI, 2023.
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Application Notes and Protocols for High-Dilution Macrocycle Synthesis with 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Introduction: The Architectural Allure of Macrocycles
Macrocycles, cyclic molecules containing twelve or more atoms, represent a unique class of chemical entities with profound implications in medicinal chemistry, materials science, and supramolecular chemistry.[1] Their distinct three-dimensional architecture, a balance of conformational rigidity and flexibility, allows for high-affinity and selective interactions with biological targets, often addressing challenging protein-protein interfaces that are intractable for traditional small molecules.[2] The precursor, 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde , is a versatile building block for the synthesis of a diverse array of macrocyclic structures. Its two symmetrically disposed aldehyde functionalities, connected by a flexible ethylene glycol diether linker, are primed for a variety of cyclization strategies.
This document provides detailed application notes and experimental protocols for the synthesis of novel macrocycles from this dialdehyde, focusing on high-dilution reaction conditions that favor intramolecular cyclization over intermolecular polymerization. We will explore three primary synthetic routes: Schiff base condensation, intramolecular McMurry coupling, and intramolecular Wittig reaction.
The High-Dilution Principle: Taming Polymerization
The synthesis of large rings is a thermodynamic and kinetic challenge. While the formation of five- and six-membered rings is often entropically and enthalpically favored, the probability of bringing two reactive ends of a long, flexible molecule together for macrocyclization is low. Intermolecular reactions, leading to linear oligomers and polymers, are often the dominant pathway.[3]
The high-dilution principle is a cornerstone strategy to overcome this hurdle.[4] By maintaining an extremely low concentration of the linear precursor throughout the reaction, the probability of one molecule reacting with another is significantly reduced, thereby kinetically favoring the desired intramolecular ring-closing event.[5] This is typically achieved by the slow, controlled addition of the reactant(s) to a large volume of solvent, often with the aid of a syringe pump.
Visualization of the High-Dilution Workflow
The following diagram illustrates the general experimental setup for a high-dilution macrocyclization reaction.
Caption: General workflow for high-dilution macrocyclization.
Protocol 1: [2+2] Schiff Base Macrocyclization via Reductive Amination
Schiff base condensation is a robust and reversible reaction, making it highly suitable for the synthesis of macrocycles, often under thermodynamic control.[6] The reaction of this compound with a diamine can lead to a variety of cyclic and acyclic products. By employing high-dilution conditions, the formation of a [2+2] macrocycle (two dialdehyde molecules reacting with two diamine molecules) is favored. Subsequent reduction of the imine bonds to stable amine linkages provides the final macrocycle.
Chemical Reaction
Caption: [2+2] Schiff base macrocyclization and reduction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aliphatic or aromatic diamine (e.g., ethylenediamine, 1,4-diaminobutane)
-
Anhydrous methanol or acetonitrile
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of this compound (1.0 eq.) in anhydrous methanol (e.g., 0.01 M).
-
Prepare a solution of the chosen diamine (1.0 eq.) in anhydrous methanol (e.g., 0.01 M).
-
-
High-Dilution Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a large volume of anhydrous methanol (sufficient to achieve a final concentration of ~10⁻³ M).
-
Heat the methanol to reflux.
-
Using two separate syringe pumps, add the dialdehyde and diamine solutions simultaneously and dropwise to the refluxing methanol over a period of 12-24 hours.
-
-
Reaction Monitoring and Imine Formation:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of starting materials and the formation of the macrocyclic imine.
-
-
Reduction of the Macrocyclic Imine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (4.0-5.0 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.[2]
-
Protocol 2: Intramolecular McMurry Coupling
The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups to form an alkene, using low-valent titanium reagents.[7][8] For a dialdehyde like this compound, an intramolecular McMurry coupling can be employed to form a macrocyclic alkene. This reaction is particularly useful for synthesizing strained or sterically hindered alkenes.[9]
Chemical Reaction
Caption: Intramolecular McMurry coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pyridine
-
Saturated aqueous potassium carbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and zinc dust (e.g., 4.0 eq.).
-
Cool the suspension to 0 °C and slowly add titanium(IV) chloride (TiCl₄) (e.g., 2.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The formation of the black slurry of low-valent titanium is indicative of a successful preparation.[10]
-
-
High-Dilution Reaction Setup:
-
Prepare a solution of this compound (1.0 eq.) and anhydrous pyridine (catalytic amount) in a large volume of anhydrous THF.
-
Using a syringe pump, add the dialdehyde solution dropwise to the refluxing low-valent titanium slurry over 12-24 hours.[10]
-
-
Reaction Completion and Work-up:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous potassium carbonate solution.
-
Stir the mixture for 1 hour, then filter through a pad of celite to remove the titanium salts.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings, and remove the organic solvents under reduced pressure.
-
Partition the residue between DCM and water. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield the macrocyclic alkene.
-
Protocol 3: Intramolecular Wittig Reaction
The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[11][12] For an intramolecular macrocyclization, a bis-phosphonium salt of a suitable dihalide is first prepared and then reacted with the dialdehyde under high-dilution conditions in the presence of a base to generate the ylide in situ, which then undergoes ring closure.
Chemical Reaction
Caption: Intramolecular Wittig macrocyclization.
Detailed Experimental Protocol
Materials:
-
This compound
-
α,α'-Dibromo-o-xylene (or other suitable dihalide)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of the Bis-phosphonium Salt:
-
In a round-bottom flask, dissolve α,α'-dibromo-o-xylene (1.0 eq.) and triphenylphosphine (2.1 eq.) in anhydrous toluene.
-
Heat the mixture to reflux for 24-48 hours.
-
Cool the reaction to room temperature, and collect the precipitated white solid (the bis-phosphonium salt) by vacuum filtration.
-
Wash the solid with cold toluene and dry under vacuum.
-
-
High-Dilution Wittig Reaction:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the bis-phosphonium salt (1.0 eq.) in a large volume of anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.0 eq.) dropwise to generate the deep red bis-ylide. Stir at -78 °C for 1 hour.
-
Prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Using a syringe pump, add the dialdehyde solution to the cold ylide solution over 8-12 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Partition the mixture between DCM and water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove but is often less polar than the desired macrocycle.[5]
-
Quantitative Data Summary
| Parameter | Schiff Base Condensation | McMurry Coupling | Wittig Reaction |
| Reactant Concentration | ~0.01 M in syringe | ~0.01 M in syringe | ~0.01 M in syringe |
| Final Reaction Concentration | ~10⁻³ M | ~10⁻³ M | ~10⁻³ M |
| Addition Time | 12-24 hours | 12-24 hours | 8-12 hours |
| Typical Solvents | Methanol, Acetonitrile | THF | THF |
| Key Reagents | Diamine, NaBH₄ | TiCl₄, Zn | Bis-phosphonium salt, n-BuLi |
| Typical Temperature | Reflux (imine), 0°C to RT (reduction) | Reflux | -78 °C to RT |
| Potential Byproducts | Oligomers, polymers | Pinacols, oligomers | Triphenylphosphine oxide, oligomers |
Characterization of Macrocycles
The successful synthesis and purification of the target macrocycles should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, assess purity, and verify the formation of the new bonds (e.g., disappearance of aldehyde protons, appearance of alkene or amine protons).[13]
-
Mass Spectrometry (MS): To determine the molecular weight of the macrocycle and confirm the expected [2+2] or [1+1] cyclization. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of C=N (imine) or C=C (alkene) stretches.
-
X-ray Crystallography: To provide unambiguous structural determination of the macrocycle's three-dimensional architecture, if suitable single crystals can be obtained.
Conclusion
The dialdehyde this compound is a valuable and versatile precursor for the synthesis of complex macrocyclic structures. The successful application of high-dilution techniques is paramount to favor intramolecular cyclization and achieve reasonable yields. The choice of synthetic strategy—Schiff base condensation, McMurry coupling, or Wittig reaction—will depend on the desired functionality within the final macrocycle (amine, alkene) and the overall synthetic goals. The protocols outlined in this document provide a robust starting point for researchers and drug development professionals to explore the rich chemical space offered by this class of molecules.
References
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Taylor, C. M., & Kilah, N. L. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 102(3-4), 543–555. [Link]
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Taylor, C. M., & Kilah, N. L. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. Semantic Scholar. [Link]
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Nyugen, T., & Weizman, H. (2007). Solvent Free Wittig Reactions. J. Chem. Educ., 119. [Link]
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Taylor, C. M., & Kilah, N. L. (2022). Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. ResearchGate. [Link]
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Ma, Z., & Cao, Y. (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1503. [Link]
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Various Authors. (n.d.). On the macrocyclization selectivity of meta-substituted diamines and dialdehydes: towards macrocycles with tunable functional peripheries. ResearchGate. [Link]
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Cristau, H. J., et al. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 2704–2759. [Link]
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Abedi, A., et al. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Journal of Applied Chemical Research, 9(2), 59-65. [Link]
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Leung, P. S.-W., Teng, Y., & Toy, P. H. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4996–4999. [Link]
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Ahmed, A. A., Aliyu, H. N., & Yunusa, Y. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137-143. [Link]
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Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. [Link]
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Houjou, H., Lee, S.-K., Hishikawa, Y., Nagawa, Y., & Hiratani, K. (2000). Highly selective formation of 2∶2 macrocycles from a novel hydroxybenzaldehyde derivative and diamines. Chemical Communications, (22), 2197–2198. [Link]
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Dehno Khalaji, A., Ghoran, S. H., Gotoh, K., & Ishida, H. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2484. [Link]
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Dehno Khalaji, A., Ghoran, S. H., Gotoh, K., & Ishida, H. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. ResearchGate. [Link]
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Various Authors. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction. Semantic Scholar. [Link]
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TMP Chem. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
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Shaghi, H., & Asgari, J. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]
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Ma, Z., & Cao, Y. (2011). 4-{2-[2-(4-Formyl-phen-oxy)eth-oxy]eth-oxy}benzaldehyde. PubMed. [Link]
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Kumar, A., et al. (2022). Guanosine-based hydrogel as a supramolecular scaffold for template-assisted macrocyclization. Chemical Communications, 58(94), 13123-13126. [Link]
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Various Authors. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). McMurry Reaction. Organic Chemistry Portal. [Link]
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Ma, Z., & Cao, Y. (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Sci-Hub. [Link]
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Various Authors. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. OUCI. [Link]
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Various Authors. (n.d.). Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif. ResearchGate. [Link]
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Application Notes and Protocols for the Functionalization of Polymers with 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Introduction: A Versatile Dialdehyde for Advanced Polymer Architectures
In the realm of polymer science, particularly for biomedical applications, the ability to precisely modify polymer backbones is paramount. The introduction of specific functional groups allows for the covalent attachment of therapeutic agents, targeting moieties, and imaging labels, transforming inert polymer scaffolds into sophisticated drug delivery systems and diagnostic tools. Among the diverse chemical handles available for bioconjugation, aldehydes stand out for their chemoselective reactivity towards amines and other nucleophiles under mild, aqueous conditions.
This application note details the use of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde , a versatile dialdehyde crosslinker and functionalization agent. Its unique structure, featuring two aromatic aldehyde groups connected by a flexible ethylene glycol-based linker, offers several advantages. The spatial separation of the reactive aldehydes allows for efficient intramolecular and intermolecular crosslinking of polymers, leading to the formation of stable hydrogels and nanoparticles. Furthermore, the flexible ether linkage imparts favorable solubility and pharmacokinetic properties to the resulting polymer conjugates. This guide provides detailed protocols for the functionalization of amine-containing polymers, comprehensive characterization techniques, and an exploration of potential applications in drug development.
Chemical Principle: Schiff Base Formation and Reductive Amination
The primary reaction mechanism underpinning the functionalization of polymers with this compound is the formation of a Schiff base (imine) between the aldehyde groups of the crosslinker and primary amine groups present on the polymer backbone. This reaction is typically reversible and proceeds readily in aqueous or organic solvents. For applications requiring long-term stability, the resulting imine bond can be reduced to a stable secondary amine linkage through reductive amination, commonly employing mild reducing agents such as sodium cyanoborohydride (NaBH₃CN).
Experimental Protocols
Protocol 1: Functionalization of an Amine-Containing Polymer (e.g., Poly(L-lysine) or Chitosan)
This protocol describes the covalent attachment of this compound to a polymer bearing primary amine groups.
Materials:
-
Amine-containing polymer (e.g., Poly(L-lysine), Chitosan)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized water
-
Lyophilizer
Procedure:
-
Polymer Dissolution: Dissolve the amine-containing polymer in the chosen solvent (DMF or aqueous buffer) to a final concentration of 1-10 mg/mL. Stir the solution until the polymer is completely dissolved.
-
Addition of the Dialdehyde: In a separate vial, dissolve this compound in a minimal amount of the same solvent. Add the dialdehyde solution dropwise to the polymer solution while stirring. The molar ratio of dialdehyde to amine groups on the polymer can be varied to control the degree of functionalization. A typical starting ratio is 0.5 to 1.0 equivalents of dialdehyde per amine group.
-
Schiff Base Formation: Allow the reaction to proceed at room temperature with continuous stirring for 4-12 hours. The reaction progress can be monitored by techniques such as ¹H NMR or FTIR spectroscopy.
-
Reductive Amination (Optional but Recommended for Stable Conjugation): If stable linkages are desired, prepare a fresh solution of sodium cyanoborohydride in the reaction solvent. Add the reducing agent to the reaction mixture in a molar excess (e.g., 5-10 equivalents) relative to the aldehyde groups. Let the reduction proceed for an additional 12-24 hours at room temperature.
-
Purification: Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cutoff and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the functionalized polymer as a dry powder.
-
Storage: Store the functionalized polymer under desiccated conditions at -20°C to prevent hydrolysis.
Characterization of Functionalized Polymers
Thorough characterization is crucial to confirm the successful functionalization of the polymer and to determine the degree of modification.
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: This technique can be used to confirm the covalent attachment of the dialdehyde to the polymer. The appearance of new aromatic proton signals from the benzaldehyde moieties in the polymer spectrum is indicative of successful conjugation.
-
FTIR Spectroscopy: Fourier-transform infrared spectroscopy can detect the formation of the imine bond (C=N stretch, typically around 1640-1690 cm⁻¹) and its subsequent disappearance upon reduction to a secondary amine. The presence of characteristic aldehyde C-H stretching vibrations (around 2720 and 2820 cm⁻¹) in the starting dialdehyde should diminish or disappear in the final product.
Chromatographic Analysis:
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the molecular weight and polydispersity of the functionalized polymer. An increase in molecular weight compared to the starting polymer provides evidence of successful conjugation.
Quantitative Analysis of Aldehyde Content:
The degree of aldehyde functionalization can be quantified using various methods, such as reacting the polymer with a known amount of an amine-containing dye and measuring the unreacted dye concentration via UV-Vis spectroscopy.[1]
| Characterization Technique | Expected Outcome for Successful Functionalization |
| ¹H NMR | Appearance of new aromatic proton signals corresponding to the benzaldehyde moiety. |
| FTIR | Disappearance or reduction of the aldehyde C-H stretch; appearance of an imine C=N stretch (if not reduced). |
| SEC/GPC | Increase in the average molecular weight of the polymer. |
| UV-Vis Spectroscopy | Quantification of aldehyde groups by reaction with an amine-containing chromophore. |
Applications in Drug Development
The unique properties of polymers functionalized with this compound open up a wide range of applications in the field of drug development.
Drug Conjugation for Targeted Delivery:
The aldehyde groups on the functionalized polymer can serve as reactive handles for the covalent attachment of amine-containing drugs, targeting ligands (e.g., peptides, antibodies), or imaging agents. This allows for the creation of sophisticated drug delivery systems that can enhance the therapeutic index of a drug by increasing its solubility, prolonging its circulation time, and directing it to the site of action.[2]
Formation of pH-Responsive Hydrogels:
The reversible nature of the Schiff base linkage can be exploited to create pH-sensitive hydrogels. At physiological pH, the imine bond is relatively stable, leading to a crosslinked hydrogel network. Upon a decrease in pH, as is often found in the tumor microenvironment or within endosomal compartments of cells, the imine bond can be hydrolyzed, leading to the disassembly of the hydrogel and the release of an encapsulated drug.[2]
Bioconjugation and Surface Modification:
Aldehyde-functionalized polymers can be used to modify the surfaces of nanoparticles, liposomes, or medical implants.[3][4] This surface modification can be used to attach proteins, enzymes, or other biomolecules to improve biocompatibility, introduce specific biological functions, or facilitate targeted interactions with cells and tissues.[5][6]
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for polymer functionalization.
Caption: Schiff base formation and reductive amination mechanism.
Conclusion
The functionalization of polymers with this compound provides a powerful and versatile platform for the development of advanced materials for biomedical applications. The straightforward and efficient chemistry, coupled with the unique structural features of this dialdehyde, allows for the creation of a wide range of functional polymers with tunable properties. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising functionalization strategy.
References
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Aravindan, P. et al. (2007). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o1503. Available at: [Link]
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Brotherton, E. E. et al. (2023). Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications. Macromolecules, 56(5), 2070–2080. Available at: [Link]
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Cui, J. et al. (2012). Benzaldehyde-functionalized Polymer Vesicles. Langmuir, 28(1), 101-109. Available at: [Link]
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Lee, S. H. et al. (2014). Aldehyde-functional polycarbonates as reactive platforms. Polymer Chemistry, 5(11), 3687-3693. Available at: [Link]
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Tunca, U. et al. (2020). Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. Macromolecular Chemistry and Physics, 221(16), 2000174. Available at: [Link]
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Wannasutta, R. et al. (2024). Synthesis and Fabrication of Dialdehyde Cellulose/PVA Films Incorporating Carbon Quantum Dots for Active Packaging Applications. Polymers, 16(5), 656. Available at: [Link]
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Zolotova, Y. et al. (2022). Features of Solution Behavior of Polymer Stars with Arms of Poly-2-alkyl-2-oxazolines Copolymers Grafted to the Upper Rim of Calix[7]arene. Polymers, 14(20), 4410. Available at: [Link]
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Uhlirova, Z. et al. (2021). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. Polymers, 13(16), 2769. Available at: [Link]
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LookChem. (n.d.). Benzaldehyde, 2-[2-(2-acetylphenoxy)ethoxy]-. Retrieved from: [Link]
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Negim, E. S. M. et al. (2023). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. International Journal of Molecular Sciences, 25(5), 2897. Available at: [Link]
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Veronese, F. M., & Pasut, G. (2005). Polymers for Protein Conjugation. Polymers, 4(1), 339-361. Available at: [Link]
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Sobecka, K. et al. (2022). Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins. International Journal of Molecular Sciences, 23(14), 7682. Available at: [Link]
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Luxenhofer, R. et al. (2006). First Aldehyde-Functionalized Poly(2-oxazoline)s for Chemoselective Ligation. Macromolecular Rapid Communications, 27(20), 1741-1746. Available at: [Link]
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Convertine, A. J. et al. (2007). Well-defined polymers with activated ester and protected aldehyde side chains for bio-functionalization. Bioconjugate Chemistry, 18(6), 1824-1827. Available at: [Link]
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Brotherton, E. E. et al. (2023). Hydrophilic aldehyde-functional polymer brushes: synthesis, characterization, and potential bioapplications. White Rose Research Online. Available at: [Link]
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Wang, Y. et al. (2024). Dialdehyde carbohydrates – Advanced functional materials for biomedical applications. Carbohydrate Polymers, 323, 121438. Available at: [Link]
-
St. Amant, A. H. et al. (2019). C-H Functionalization of Commodity Polymers. Angewandte Chemie International Edition, 58(26), 8654-8668. Available at: [Link]
-
Lu, H. et al. (2022). Clickable Dialdehyde-Amine Polymerization (cDAP). Journal of the American Chemical Society, 144(50), 22965-22973. Available at: [Link]
-
Zha, L. et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(6), 633. Available at: [Link]
Sources
- 1. Synthesis and Fabrication of Dialdehyde Cellulose/PVA Films Incorporating Carbon Quantum Dots for Active Packaging Applications | MDPI [mdpi.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Benzaldehyde-functionalized Polymer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymers for Protein Conjugation [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction yield for 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde synthesis
Technical Support Center: Synthesis of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Introduction
Welcome to the technical support guide for the synthesis of this compound. This symmetrical dialdehyde is a valuable precursor in the construction of macrocyclic Schiff base ligands, which are of significant interest in coordination chemistry and materials science. The synthesis is typically achieved via a double Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] This reaction involves the coupling of two equivalents of salicylaldehyde with a dielectrophile, such as 1,2-dibromoethane, under basic conditions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yield and product purity.
Reaction Overview
The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[1][2] The process involves the following key transformations:
-
Deprotonation: The phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The first phenoxide ion attacks one of the electrophilic carbons of the 1,2-dihaloethane, displacing a halide ion and forming a C-O bond. This creates the mono-substituted intermediate, 2-(2-haloethoxy)benzaldehyde.
-
Second Etherification: A second equivalent of salicylaldehyde phenoxide attacks the remaining electrophilic carbon of the intermediate, displacing the second halide ion to form the final symmetrical diether product.
Caption: Reaction mechanism for the synthesis of the target dialdehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low. What are the most common causes and how can I improve it?
A low yield is the most frequent problem and can stem from several factors. Systematically investigating these potential causes is the best approach.[3]
-
Cause 1: Inefficient Deprotonation. The formation of the phenoxide nucleophile is critical. If deprotonation is incomplete, the concentration of the active nucleophile will be low, slowing down the reaction.
-
Solution: Ensure your base is strong enough and sufficiently dry. Potassium carbonate (K₂CO₃) is a common and effective choice, but it must be anhydrous.[4] For a more forceful approach, sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol.[2][5] When using NaH, ensure the solvent is scrupulously anhydrous (e.g., dry THF or DMF).
-
-
Cause 2: Inappropriate Solvent. The choice of solvent is crucial for an Sₙ2 reaction.
-
Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the cation (K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic.[1][6] Protic solvents (e.g., ethanol, water) will hydrogen-bond with the phenoxide, stabilizing it and drastically reducing its nucleophilicity and the overall reaction rate.[3]
-
Solution: Switch to or ensure the purity and dryness of a polar aprotic solvent. DMF is an excellent choice for this synthesis.[7]
-
-
Cause 3: Insufficient Reaction Temperature or Time. The Williamson ether synthesis often requires heating to proceed at a practical rate.[1]
-
Solution: The reaction is typically conducted between 80-100 °C.[4][8] If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring for potential side product formation via TLC. Ensure the reaction is allowed to run to completion, which can take up to 24-48 hours.[9]
-
-
Cause 4: Reagent Stoichiometry. An incorrect ratio of reactants can lead to a stalled reaction or the formation of intermediates as the main product.
-
Solution: A slight excess of salicylaldehyde and base relative to the 1,2-dihaloethane can help drive the reaction to completion. A common starting point is a ratio of 2.2 equivalents of salicylaldehyde and 2.5-3.0 equivalents of K₂CO₃ to 1.0 equivalent of 1,2-dibromoethane.
-
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₂CO₃ or NaH | Ensures complete formation of the phenoxide nucleophile.[4] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent maximizes nucleophile reactivity.[1][6] |
| Temperature | 80 - 100 °C | Provides sufficient activation energy for the Sₙ2 reaction. |
| Stoichiometry | 2.2 eq. Salicylaldehyde, 1.0 eq. Dihaloethane | A slight excess of the phenoxide precursor drives the reaction. |
Q2: My TLC analysis shows a major spot that isn't my starting material or my product. What is it likely to be?
This is almost certainly the mono-alkylated intermediate, 2-(2-bromoethoxy)benzaldehyde (assuming you used 1,2-dibromoethane). Its presence indicates that the reaction has not gone to completion.
-
Confirmation: You can often confirm this by observing the TLC plate over time. The spot for this intermediate should appear early in the reaction and then gradually be consumed as the final product spot appears and intensifies.
-
Solution: To push the reaction to completion and consume this intermediate, you can:
-
Increase Reaction Time: Continue heating and stirring the reaction, taking TLC spots every few hours.
-
Increase Temperature: If time is not effective, a modest increase in temperature (e.g., from 80 °C to 95 °C) can help overcome the activation energy for the second substitution.
-
Add More Nucleophile: If you suspect your salicylaldehyde or base has degraded, a small additional charge of both might be necessary, though this can complicate purification.
-
Q3: The reaction produces a dark, tarry substance, and purification is difficult. What's causing this?
The formation of dark, polymeric, or tarry materials is often due to side reactions, especially under harsh conditions.
-
Cause 1: Self-Condensation of Salicylaldehyde. Salicylaldehyde can undergo self-condensation or other unwanted reactions in the presence of a strong base at high temperatures.[10]
-
Cause 2: High Temperatures. Excessively high temperatures (e.g., >120 °C) can promote decomposition and polymerization.
-
Solution:
-
Use the mildest effective conditions. K₂CO₃ is a weaker base than NaH or hydroxides and is often sufficient, reducing the risk of base-mediated side reactions.
-
Maintain a controlled temperature. Do not overheat the reaction mixture. An oil bath with a temperature controller is highly recommended.
-
Ensure an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions which can also cause discoloration.
-
Q4: What is the best way to purify the final product?
The crude product is often a discolored solid. A two-step purification process is usually effective.
-
Workup: After cooling, the reaction mixture is typically poured into water to dissolve inorganic salts (e.g., KBr, excess K₂CO₃). The product, being organic, will precipitate. This solid can be filtered, washed with water, and dried. Alternatively, the aqueous mixture can be extracted with an organic solvent like dichloromethane or ethyl acetate.[11]
-
Recrystallization: This is the most effective method for purifying the solid product. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but poorly soluble when cold.
-
Recommended Solvents: Ethanol, methanol, or a mixture of ethyl acetate and hexane are good starting points for recrystallization. Dissolve the crude solid in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., 20-30% ethyl acetate in hexane) should effectively separate the product from less polar impurities and the more polar baseline material.
Frequently Asked Questions (FAQs)
Q1: Which linking agent is better: 1,2-dibromoethane or 1,2-dichloroethane?
For laboratory-scale synthesis, 1,2-dibromoethane is generally preferred. Bromide is a better leaving group than chloride, making the Sₙ2 reaction faster and allowing for milder reaction conditions (lower temperatures or shorter times).[2] While 1,2-dichloroethane is less expensive, it may require more forcing conditions to achieve a comparable reaction rate.
Q2: How do I choose the best base? A comparison of K₂CO₃ vs. NaH.
-
Potassium Carbonate (K₂CO₃): This is a mild, inexpensive, and easy-to-handle solid base. It is strong enough to deprotonate phenols but not alcohols, providing some selectivity. It is the recommended starting point for optimizing this reaction due to the lower risk of side reactions.[4]
-
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that provides rapid and irreversible deprotonation.[5] However, it is pyrophoric and reacts violently with water, requiring handling under an inert atmosphere with anhydrous solvents. It should be used when K₂CO₃ proves ineffective.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the best method.
-
Procedure: Use silica gel plates. A good mobile phase (eluent) is typically 20-30% ethyl acetate in hexane.
-
What to Look For:
-
Spot 1 (High Rf): 1,2-dibromoethane (may not be UV active).
-
Spot 2 (Mid-High Rf): Salicylaldehyde (starting material).
-
Spot 3 (Mid Rf): Mono-substituted intermediate.
-
Spot 4 (Lower Rf): The desired product, this compound. A complete reaction is indicated by the complete consumption of the salicylaldehyde and the intermediate spot.
-
Q4: Are there any specific safety precautions for this reaction?
Yes.
-
Salicylaldehyde: Is an irritant.
-
1,2-Dibromoethane: Is toxic and a suspected carcinogen.
-
Solvents (DMF, Acetonitrile): Are toxic and should be handled in a well-ventilated fume hood.
-
Bases (NaH): Sodium hydride is flammable and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be conducted within a certified chemical fume hood.
Caption: A typical experimental workflow for the synthesis.
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
Salicylaldehyde (2.2 eq)
-
1,2-Dibromoethane (1.0 eq)
-
Anhydrous Potassium Carbonate (powdered, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add salicylaldehyde, anhydrous potassium carbonate, and anhydrous DMF.
-
Heating: Begin stirring and heat the mixture to 90 °C using an oil bath.
-
Addition of Electrophile: Once the temperature has stabilized, add 1,2-dibromoethane dropwise to the stirring suspension over 15-20 minutes.
-
Reaction: Maintain the reaction at 90 °C and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents of the flask into a beaker containing a large volume of cold deionized water. A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.
-
Drying: Dry the crude solid under vacuum.
-
Purification: Purify the crude product by recrystallization from ethanol or another suitable solvent to yield this compound as a crystalline solid.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Dehno Khalaji, A., Ghoran, S. H., Gotoh, K., & Ishida, H. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde.
-
Williamson Ether Synthesis Procedure. (n.d.). Phenacetin Synthesis. [Link]
- Qi, J., Liu, G., & Tao, Y. (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1503.
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Dehno Khalaji, A., Ghoran, S. H., Gotoh, K., & Ishida, H. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
- Mazimba, O. (2012). Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175.
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book. [Link]
-
Semantic Scholar. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Reddit. (2025). Stuck on synthesis problem, no idea how to add benzaldehyde into ring structure. [Link]
- Google Patents. (n.d.).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. tailoredread.com [tailoredread.com]
- 7. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]
- 9. 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Schiff Base Synthesis with 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde in Schiff base formations. This guide is structured to provide in-depth, field-tested insights into overcoming common and complex challenges encountered during the synthesis of macrocycles and other Schiff base derivatives using this versatile yet challenging dialdehyde. Our focus is on not just what to do, but why specific strategies are effective, grounding our advice in established chemical principles.
The Unique Challenge of this compound
The flexible diethylene glycol ether linkage in this compound introduces a significant degree of conformational freedom.[1] While this flexibility can be advantageous for forming complexes with various metal ions, it also presents a hurdle in achieving high yields of desired macrocyclic products.[1] The primary challenge lies in controlling the competition between the desired intramolecular cyclization and intermolecular polymerization or oligomerization.[2][3] This guide will provide you with the strategic knowledge to favor the formation of your target molecule.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses common issues encountered during Schiff base synthesis with this compound in a question-and-answer format.
Question 1: Why is my Schiff base reaction showing a very low yield or not proceeding to completion?
A low yield or incomplete reaction is one of the most frequent challenges in Schiff base synthesis. This is often due to the reversible nature of imine formation, where the presence of water, a byproduct, can drive the equilibrium back towards the reactants.[4]
Causality and Troubleshooting Steps:
-
Water Scavenging: The condensation reaction that forms the Schiff base produces water. According to Le Châtelier's principle, removing this water will drive the reaction forward.
-
Protocol:
-
Use anhydrous solvents (e.g., methanol, ethanol, or acetonitrile that have been dried over molecular sieves).[1]
-
Incorporate a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves (3Å or 4Å), directly into the reaction mixture.
-
For reactions at higher temperatures, a Dean-Stark apparatus is highly effective for azeotropically removing water.
-
-
-
Catalyst Optimization: Schiff base formation is often catalyzed by either acid or base.[5] The catalyst facilitates the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration.
-
Acid Catalysis: A catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Base Catalysis: A weak base can facilitate the deprotonation of the intermediate hemiaminal, promoting the elimination of water.
-
Caution: Strong acids can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.
-
-
Reaction Time and Temperature: The reaction may be slow at room temperature.
Question 2: My reaction mixture is producing a complex mixture of products, including insoluble materials. What is happening?
The formation of complex mixtures and insoluble precipitates often points to intermolecular polymerization or the formation of various oligomeric species.[2] This is a significant issue with flexible dialdehydes like this compound.
Causality and Troubleshooting Steps:
-
High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high-dilution conditions.[2] This minimizes the probability of two different growing polymer chains reacting with each other.
-
Protocol:
-
Prepare separate solutions of the dialdehyde and the diamine in a large volume of anhydrous solvent.
-
Using syringe pumps, add both solutions simultaneously and at a very slow rate to a larger flask containing refluxing solvent. This ensures that the concentration of the reactants remains very low throughout the addition.
-
-
-
Template-Assisted Synthesis: A template, typically a metal ion, can organize the reactants in a specific orientation that promotes the formation of the desired macrocycle.[8][9] The template ion coordinates to donor atoms in the reactants, pre-organizing them for an efficient intramolecular reaction.[10]
-
Choosing a Template: The choice of the metal ion depends on the desired ring size and the coordinating atoms of the reactants. For many Schiff base macrocycles, alkali metals (Li⁺, Na⁺, K⁺), alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺), and transition metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺) can be effective.[1][10]
-
Protocol: Add a stoichiometric amount of a suitable metal salt (e.g., acetates, perchlorates, or triflates) to the dialdehyde solution before the slow addition of the diamine. The macrocyclic product will be formed as a metal complex, from which the metal can often be removed later if desired.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired macrocyclization pathway and the competing polymerization side reaction.
Caption: Reaction pathways in Schiff base formation.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
Objective: To monitor the consumption of starting materials and the formation of the product.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, start with 8:2 and adjust polarity as needed)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
Using a capillary tube, take a small aliquot from the reaction mixture and spot it onto the baseline of a TLC plate.
-
On the same plate, spot the starting dialdehyde and diamine as references.
-
Carefully place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new spot (or spots) indicates the progress of the reaction.
| Compound | Expected Rf Value | Visualization |
| Dialdehyde | Varies | UV active |
| Diamine | Often lower Rf, may streak | May require staining (e.g., ninhydrin) if not UV active |
| Schiff Base Product | Varies | UV active |
Protocol 2: Purification by Column Chromatography
Objective: To separate the desired Schiff base product from unreacted starting materials and side products.
Materials:
-
Glass column
-
Silica gel or neutral alumina
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel or neutral alumina in the least polar eluent mixture you plan to use. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it. Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Note on Stationary Phase: Schiff bases can sometimes be sensitive to the acidic nature of silica gel, which can cause hydrolysis. If you observe product degradation on the column, consider using neutral alumina as the stationary phase.[11]
Frequently Asked Questions (FAQs)
Q1: Can I use ¹H NMR to monitor the reaction? A1: Yes, ¹H NMR is an excellent tool for monitoring the reaction.[6][7] The formation of the imine bond (–CH=N–) will result in a characteristic new singlet in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. You can monitor the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) from the starting material and the appearance of the imine proton signal.
Q2: My purified Schiff base seems to be decomposing over time. How can I improve its stability? A2: Schiff bases are susceptible to hydrolysis, especially in the presence of moisture and acid.[11] To enhance stability:
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
Keep it in a desiccator to protect it from moisture.
-
Avoid acidic conditions.
-
For long-term storage, consider reducing the imine bonds to the more stable amine linkages using a mild reducing agent like sodium borohydride (NaBH₄), if your research goals allow.
Q3: What is the ideal solvent for my Schiff base reaction? A3: The choice of solvent can significantly impact the reaction outcome.[12] Solvents like methanol, ethanol, acetonitrile, and chloroform are commonly used.[1] The ideal solvent should:
-
Dissolve the reactants.
-
Be inert to the reactants and products.
-
Have a suitable boiling point for the desired reaction temperature.
-
For macrocyclization, a solvent that promotes a pre-organized conformation of the reactants can be beneficial.
Q4: How do I choose between a [1+1] and a [2+2] macrocyclization? A4: The ratio of the dialdehyde to the diamine and the conformational preferences of the reactants and the product will influence the size of the resulting macrocycle. The rigidity of the diamine and dialdehyde plays a crucial role. Using a template can also direct the formation of a specific macrocycle size that optimally coordinates with the template ion.[3]
Visual Troubleshooting Flowchart
Caption: A logical troubleshooting flowchart.
References
-
The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks. RSC Publishing. Available at: [Link]
-
Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal. YouTube. Available at: [Link]
-
Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. University of Tasmania - Figshare. Available at: [Link]
-
Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. ACS Publications. Available at: [Link]
-
Photochemistry of 2-(2-Formylphenyloxy)acetic Acid Derivatives: Synthesis of Hydroxychromanones and Benzofuranones. ResearchGate. Available at: [Link]
-
Template Synthesis of Macrocyclic Compounds. Available at: [Link]
-
Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. MDPI. Available at: [Link]
-
(PDF) Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly. ResearchGate. Available at: [Link]
-
Different Schiff Bases—Structure, Importance and Classification. PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of triazine based dialdehyde Schiff's base – new templates for Molecular Imprinting and study of their structural and photophysical properties. ResearchGate. Available at: [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. Available at: [Link]
-
(PDF) Synthesis, Characterization And Mesomorphic Properties Of Side Chain Liquid Crystalline Oligomer Having Schiff Base Type Mesogenic Group. ResearchGate. Available at: [Link]
-
Essential role of the flexible linker on the conformational equilibrium of bacterial peroxiredoxin reductase for effective regeneration of peroxiredoxin. NIH. Available at: [Link]
-
Template Synthesis of Macrocyclic Complexes: A Laboratory Project for Advanced Undergraduate Students. ACS Publications. Available at: [Link]
-
Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. ACS Publications. Available at: [Link]
-
(PDF) Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice. Available at: [Link]
-
Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. MDPI. Available at: [Link]
-
Schiff bases and oligomers derived from trifluoromethylaniline-based monomers: Thermal, optical, electrochemical properties and applications as fluorescent probes for Sn2+. R Discovery. Available at: [Link]
-
Formation of Ketimines from Aldimines in Schiff Base Condensation of Amino Acids and Imidazole-2-Carboxaldehydes: Tautomerization of Schiff Bases of Amino Acids Resulting in the Loss of Stereogenic Center. MDPI. Available at: [Link]
-
Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Metal-ion template effects in the synthesis of polydentate Schiff-base ligands. Part 1. Complexes of a potentially octadentate 'N6O2' ligand and the crystal and molecular structure of a ten-co-ordinate barium(II) complex. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
-
Online monitoring of the formation of a diimine. Magritek. Available at: [Link]
-
Concise Synthesis of Macrocycles by Multicomponent Reactions. PMC - NIH. Available at: [Link]
-
Effect of cross-linking using aldehydes on properties of glutenin-rich films. ResearchGate. Available at: [Link]
-
Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins. PubMed. Available at: [Link]
-
One-pot synthesis and characterization of Schiff base macrocyclic complexes as a potential bioactive core – a review. Taylor & Francis Online. Available at: [Link]
-
Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins. MDPI. Available at: [Link]
-
Synthesis and characterization of macrocyclic and polymeric Schiff base complexes derived from related macrocyclic ligands in the presence of Ni(II) and Cu(II). ResearchGate. Available at: [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]
-
High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. The University of Liverpool Repository. Available at: [Link]
-
2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. PMC - NIH. Available at: [Link]
-
Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity. PubMed. Available at: [Link]
-
Synthesis and characterization of N,N ′-bis(2-thienylmethylene)-1, X -diaminobenzene isomers ( X = 2, 3, 4) and their metal complexes. Materials Advances (RSC Publishing). Available at: [Link]
-
Design, synthesis and applications of responsive macrocycles. PMC - NIH. Available at: [Link]
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- 7. Synthesis and characterization of N,N ′-bis(2-thienylmethylene)-1, X -diaminobenzene isomers ( X = 2, 3, 4) and their metal complexes - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01179H [pubs.rsc.org]
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- 12. figshare.utas.edu.au [figshare.utas.edu.au]
Technical Support Center: Purification of Crude 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Welcome to the technical support center for the purification of crude 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this versatile dialdehyde. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure you achieve the desired purity for your downstream applications.
Understanding the Purification Challenge
The synthesis of this compound, typically achieved via a Williamson ether synthesis, can result in a crude product containing a variety of impurities. The purification strategy must effectively remove these contaminants while maximizing the recovery of the target compound. The primary purification techniques discussed herein are recrystallization and column chromatography, with guidance on when to apply each method.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a viscous oil or a sticky solid. How should I proceed with purification?
Answer: An oily or sticky crude product often indicates the presence of residual solvent or low-melting impurities.
-
Initial Step: High-Vacuum Evaporation: Before attempting purification, ensure all volatile solvents (e.g., DMF, DMSO) used in the synthesis are thoroughly removed.[1] Connect your flask to a high-vacuum line, possibly with gentle heating, to remove any residual solvent that may be plasticizing your product.
-
For Oily Products - Column Chromatography: If the product remains an oil after solvent removal, column chromatography is the preferred method of purification. The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane or a small amount of the chromatography eluent) and adsorbed onto a small amount of silica gel. This "dry loading" technique often provides better separation than direct liquid loading.
-
For Sticky Solids - Trituration/Recrystallization: If the product is a sticky solid, you can attempt to induce crystallization by trituration. This involves washing the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points. If trituration yields a solid, you can then proceed with recrystallization.
Question 2: I'm attempting recrystallization, but my compound is either too soluble or not soluble enough in common solvents.
Answer: Finding the right recrystallization solvent is key. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature.[2]
-
Solvent Screening: For a molecule like this compound, which contains aromatic rings, ether linkages, and aldehyde groups, a good starting point for solvent selection would be alcohols (e.g., ethanol, isopropanol) or a mixed solvent system.[3][4]
-
Mixed Solvent Systems: If your compound is too soluble in one solvent (e.g., ethanol), you can add an "anti-solvent" in which it is poorly soluble (e.g., water) to the hot, dissolved solution until it becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow it to cool slowly.[2]
-
High Polarity Solvents: If your compound is not soluble enough in common organic solvents, consider more polar options like acetone or ethyl acetate, potentially in a mixed system with a non-polar solvent like hexanes.
Question 3: During recrystallization, my product "oils out" instead of forming crystals. What can I do?
Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid.[5]
-
Lower the Cooling Rate: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can shock the solution and favor oil formation.
-
Use a Lower Boiling Point Solvent: If possible, switch to a recrystallization solvent with a lower boiling point.
-
Increase the Solvent Volume: The presence of impurities can lower the melting point of your compound. Adding more solvent can sometimes help by keeping the impurities dissolved while your product crystallizes.
-
Scratching and Seeding: Once the solution has cooled, scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[2] Adding a small "seed" crystal of the pure compound, if available, can also induce crystallization.[5]
Question 4: After column chromatography, my fractions are still impure, or the product is co-eluting with an impurity.
Answer: Poor separation on a silica gel column is a common issue that can be resolved by optimizing the mobile phase and column parameters.
-
Optimize the Eluent System: The key to good separation is finding the right mobile phase polarity. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for this compound is a mixture of n-hexane and ethyl acetate.[6] Aim for an Rf value of 0.2-0.3 for your product to ensure it moves down the column at an appropriate rate.[7]
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not resolve your compounds, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better separation than a short, wide one. The ratio of silica gel to crude product should be at least 20:1, and can be increased for difficult separations.[7]
-
Consider Neutral Alumina: If your compound is sensitive to the acidic nature of silica gel, consider using neutral alumina as the stationary phase.[7]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Based on the Williamson ether synthesis, common impurities include:
-
Unreacted Salicylaldehyde: This is a common starting material that may not have fully reacted.
-
Mono-alkylated Intermediate: The product of the reaction of one molecule of salicylaldehyde with the dietherifying agent.
-
Elimination Byproducts: The alkyl halide used in the synthesis can undergo E2 elimination, especially at higher temperatures, leading to alkene impurities.[1]
-
Oxidized Impurities: The aldehyde functional groups are susceptible to oxidation to the corresponding carboxylic acids, especially if exposed to air for extended periods.
Q2: Should I use recrystallization or column chromatography for purification?
A2: The choice depends on the nature of your crude product and the impurities present.
-
Recrystallization is often faster and more economical for purifying solid materials where the impurities have significantly different solubilities than the product.[3] It is a good first choice if you have a solid crude product.
-
Column chromatography is more versatile and can be used to separate components of a mixture with very similar polarities, and is the preferred method for purifying oils or complex mixtures.[7]
Q3: My purified product is slightly yellow. Is this normal?
A3: A slight yellow color can be common for aromatic aldehydes. However, a significant yellow or brown color may indicate the presence of impurities.
-
Decolorizing Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities.[3] Be aware that using too much charcoal can lead to a loss of your desired product.
-
Re-purification: If the color persists after one purification step, a second purification by either recrystallization from a different solvent system or by column chromatography may be necessary.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your this compound:
-
Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and identify any impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of purity for a solid compound. For a related compound, 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde, the melting point is reported to be 363–365 K (90-92 °C).[3] Your product should have a similarly sharp, albeit different, melting point.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Experimental Protocols
Detailed Protocol for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a few drops of a potential solvent (e.g., ethanol) at room temperature. If it dissolves readily, the solvent is not suitable. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot and allow it to crystallize upon cooling.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Detailed Protocol for Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., a mixture of n-hexane and ethyl acetate) using TLC. Aim for an Rf of 0.2-0.3 for the target compound.[6]
-
Column Packing: Prepare a silica gel slurry in the eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
Caption: Decision workflow for purifying crude this compound.
Physicochemical Data Summary
| Property | Value (or Estimated) | Source |
| Molecular Formula | C₁₆H₁₄O₄ | [8] |
| Molecular Weight | 270.28 g/mol | [8] |
| Boiling Point | ~470 °C at 760 mmHg (Predicted) | [8] |
| Melting Point | Estimated to be a solid at room temperature, similar to related bis-aldehydes which have melting points around 77-92 °C. | [3] |
| Appearance | Expected to be a white to light yellow solid. |
References
-
Ma, Z. (2011). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1503. [Link]
- Surajit, K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
ChemSynthesis. (2025). 2-ethoxybenzaldehyde. [Link]
- University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
LookChem. (n.d.). This compound. [Link]
- Chemistry Solutions. (n.d.).
- A-Star Research. (n.d.). 2-Ethylbenzaldehyde.
-
Stenutz. (n.d.). 2-ethoxybenzaldehyde. [Link]
-
LookChem. (n.d.). Benzaldehyde, 2-[2-(2-acetylphenoxy)ethoxy]-. [Link]
- Google Patents. (n.d.).
- Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022).
-
SIELC Technologies. (2018, February 16). Benzaldehyde, 2-ethoxy-. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
-
PubMed. (2011). 2-[4-(2-Formyl-phen-oxy)-but-oxy]-benzaldehyde. [Link]
-
PureSynth. (n.d.). Bis(2-Formylphenyl) Ether 98.0%(GC). [Link]
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- 2. 4-(2-{2-[2-(4-Formylphenoxy)ethoxy] ethoxy}ethoxy)benzalde… [cymitquimica.com]
- 3. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound,SDS,CAS No,分子式,分子量,性质,用途,分子结构,洛克化工网 [m.lookchem.cn]
Preventing side product formation in macrocyclization reactions with 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Welcome to the technical support guide for researchers utilizing 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde in macrocyclization reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies. Our goal is to empower you to overcome common challenges and achieve higher yields and purity in your macrocycle synthesis.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments. We focus on a root-cause analysis approach to guide you toward an effective solution.
Q1: My reaction yield is very low, and I've isolated an insoluble, white, or gummy precipitate. What is happening and how can I fix it?
A1: This is the most common challenge and is almost certainly due to the formation of linear polymers or oligomers.
In macrocyclization reactions, the desired intramolecular (or, in a [2+2] condensation, the desired multi-component cyclization) process is in direct competition with intermolecular polymerization.[1][2] Because the reactive aldehyde end-groups of your precursor can react with the amine groups of another precursor chain, long-chain polymers are often the thermodynamically favored product. This is especially true at higher concentrations.
Causality & Solution Pathway:
-
The Core Problem: Concentration. The rate of intermolecular reactions is highly dependent on the concentration of the reactants. At high concentrations, the reactive ends of different molecules are more likely to find each other than the two ends of the same precursor assembly are to find each other.
-
The Primary Solution: The High Dilution Principle. To favor macrocyclization, you must operate under conditions where the probability of intermolecular encounters is minimized. This is achieved by maintaining an extremely low concentration of the reactive precursors throughout the reaction.[1]
-
Batch Method (Less Practical): Using enormous volumes of solvent. This is often impractical due to cost and handling.
-
Pseudo-High Dilution (Recommended): The most effective strategy is the slow, controlled addition of your precursors (the dialdehyde and the diamine, each in a separate solution) to a large volume of refluxing solvent over an extended period (e.g., 8-24 hours) using a syringe pump.[1][3] This ensures the instantaneous concentration of the unreacted precursors in the flask remains vanishingly small, as they are consumed almost as quickly as they are added.
-
Experimental Protocol: Implementing Pseudo-High Dilution
-
Setup: In a large, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the bulk of your chosen solvent (e.g., anhydrous methanol or acetonitrile) and bring it to a gentle reflux.
-
Precursor Solutions: Prepare two separate, dilute solutions:
-
Solution A: this compound in the same anhydrous solvent.
-
Solution B: Your chosen diamine (e.g., ethylenediamine) in the same anhydrous solvent.
-
-
Syringe Pump Addition: Using two separate syringe pumps, add Solution A and Solution B dropwise and simultaneously into the refluxing solvent over 8-12 hours.
-
Reaction: After the addition is complete, allow the reaction to reflux for an additional 2-4 hours to ensure completion.
-
Workup: Proceed with your standard workup, which typically involves cooling, removal of solvent under reduced pressure, and purification.
Q2: My reaction is clean, but I'm forming a significant amount of a smaller [1+1] macrocycle instead of my desired [2+2] product. How can I improve selectivity?
A2: This issue points to a lack of pre-organization of the reactants. The use of a template ion is the most effective strategy to promote the formation of the larger, desired macrocycle.
The "template effect" utilizes a metal cation to act as a scaffold, coordinating with heteroatoms (in this case, the oxygen atoms of the ether linkages and the nitrogen atoms of the imine) in the precursors.[4][5] This coordination pre-organizes the two dialdehyde and two diamine molecules into a conformation that strongly favors the [2+2] cyclization, effectively creating an "intramolecular" reaction from a four-component system.
Causality & Solution Pathway:
-
Mechanism of Action: The template ion's size and coordination preference dictate the geometry of the resulting complex. For a dibenzo-18-crown-6 type structure, which your precursor is designed to form, alkali or alkaline earth metals are ideal templates. The ion holds the reactants in proximity, overcoming the entropic penalty of bringing four separate molecules together for the final ring-closing steps.[5][6]
-
Choosing a Template: The choice of the metal ion is critical and should match the cavity size of the target macrocycle. A salt of the metal (e.g., chloride, perchlorate, or carbonate) is added to the reaction vessel before the slow addition of the precursors begins.
Table 1: Template Ion Selection Guide for Crown Ether Synthesis
| Target Macrocycle Type | Typical Cavity Size (Å) | Recommended Template Ions | Common Salts Used |
| 15-Crown-5 Analogs | 1.7 - 2.2 | Na⁺, K⁺ | NaClO₄, K₂CO₃ |
| 18-Crown-6 Analogs | 2.6 - 3.2 | K⁺, Ba²⁺, Sr²⁺ | K₂CO₃, Ba(ClO₄)₂, SrCO₃ |
| 21-Crown-7 Analogs | 3.4 - 4.3 | Cs⁺, Rb⁺ | Cs₂CO₃, RbCl |
Note: Data compiled from established principles of host-guest chemistry.
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// Edges start -> check_dilution; check_dilution -> implement_dilution [label="No"]; check_dilution -> check_template [label="Yes"]; implement_dilution -> check_template; check_template -> implement_template [label="Yes"]; check_template -> check_reagents [label="No"]; implement_template -> check_reagents; check_reagents -> purify_reagents [label="No"]; check_reagents -> success [label="Yes"]; purify_reagents -> success; } Caption: Troubleshooting decision tree for macrocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind high dilution favoring macrocyclization over polymerization?
A1: The principle lies in reaction kinetics.
-
Macrocyclization (an intramolecular process) is a first-order reaction . Its rate depends on the concentration of the linear precursor to the power of one (Rate ∝ [Precursor]).
-
Polymerization (an intermolecular process) is a second-order reaction . Its rate depends on the concentration of the precursor squared (Rate ∝ [Precursor]²), as two molecules must collide.
By dramatically lowering the concentration, you disproportionately decrease the rate of the second-order polymerization reaction compared to the first-order cyclization reaction. The pseudo-high dilution technique of slow addition keeps the concentration of the precursor in the reaction flask so low that the cyclization pathway becomes the dominant kinetic outcome.[1][7]
Q2: Can you provide a baseline protocol for the [2+2] macrocyclization of this compound with 1,2-diaminoethane?
A2: Certainly. The following is a robust starting point that incorporates both the high dilution principle and a template effect.
Baseline Protocol: Synthesis of a Dibenzo-18-Crown-6 Schiff Base Macrocycle
-
Reagent Preparation:
-
Ensure all glassware is oven-dried.
-
Use anhydrous solvents (e.g., methanol, distilled).
-
Solution A: Dissolve 1.0 equivalent of this compound in 250 mL of anhydrous methanol.
-
Solution B: Dissolve 1.0 equivalent of 1,2-diaminoethane in 250 mL of anhydrous methanol.
-
-
Reaction Setup:
-
To a 2 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 1.0 L of anhydrous methanol and 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) as the template.
-
Heat the methanol/K₂CO₃ suspension to a gentle reflux with vigorous stirring.
-
-
Slow Addition:
-
Using two separate syringe pumps, simultaneously add Solution A and Solution B to the refluxing suspension over 10 hours. Ensure the addition is dropwise into the center of the vortex created by the stirrer.
-
-
Reaction Completion:
-
After the addition is complete, continue to reflux the mixture for an additional 4 hours.
-
-
Workup and Isolation of Schiff Base:
-
Allow the reaction to cool to room temperature.
-
Filter the mixture to remove the K₂CO₃.
-
Remove the methanol from the filtrate under reduced pressure to yield the crude Schiff base macrocycle, which often presents as a yellow solid. This product can be purified by recrystallization (e.g., from ethanol) or used directly in the next step.
-
-
Reduction to the Final Macrocycle:
-
Dissolve the crude Schiff base in a suitable solvent like methanol or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess (e.g., 4-5 equivalents) of sodium borohydride (NaBH₄) in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Final Purification:
-
Quench the reaction carefully by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude final macrocycle.
-
Purify the final product by column chromatography on silica gel or by recrystallization.[8]
-
Q3: The reduction of my Schiff base macrocycle with NaBH₄ is giving me multiple byproducts. What should I do?
A3: Issues during the reduction step often stem from the partial hydrolysis of the imine bonds or over-reduction.
The C=N imine bonds of the Schiff base are susceptible to hydrolysis, especially under acidic or prolonged aqueous conditions. Sodium borohydride is a relatively mild reductant, which is good, but conditions must be controlled.
Troubleshooting the Reduction:
-
Ensure Anhydrous Conditions: Perform the initial phase of the reduction under strictly anhydrous conditions before quenching with water.
-
Control Temperature: Add the NaBH₄ at 0 °C to moderate the initial exothermic reaction.
-
Use a Different Solvent: If methanol (a protic solvent) is causing issues, switch to an aprotic solvent like THF for the reduction.
-
Check pH: After the reaction, during workup, avoid strongly acidic conditions which can rapidly hydrolyze any remaining imine. A gentle quench with saturated ammonium chloride solution can sometimes be more effective than pure water.
References
-
Wikipedia. High dilution principle . [Link]
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Angewandte Chemie International Edition, 39(15), 2632-2657.
- Guerriero, P., Vigato, P. A., & Fenton, D. E. (1992). Template Synthesis of Macrocyclic Compounds. Acta Chemica Scandinavica, 46, 1025-1033.
-
Schneebeli, S. T., et al. (2011). Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-Atom Macrocycles . Journal of the American Chemical Society, 133(15), 5936-5945. [Link]
-
Tejedor, M. J., et al. (2022). Macrocyclic polymers: Synthesis, purification, properties and applications . Progress in Polymer Science, 134, 101607. [Link]
-
Every Science. Macrocyclic and Template Effects . [Link]
-
Clevaforce. (2022). Synthesis of Macrocyclic Molecules (Macrocycles) . YouTube. [Link]
-
Ramón, R., & Asensio, G. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis . The Journal of Organic Chemistry, 88(15), 10185–10206. [Link]
-
ZambiaFiles. High dilution principle - ZambiaWiki . [Link]
-
Retrosynthetic Analysis. 7.1 Synthesis by high dilution principle . [Link]
-
Pentelute, B. L., et al. (2013). Template-constrained macrocyclic peptides prepared from native, unprotected precursors . Proceedings of the National Academy of Sciences, 110(40), 15929-15934. [Link]
-
Fiveable. Carbonyl Condensation Reactions | Organic Chemistry Class Notes . [Link]
-
ResearchGate. The synthesis of macrocycles for drug discovery . [Link]
-
Adaligil, H., et al. (2020). Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries . Chemical Science, 11(34), 9149-9154. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield . [Link]
-
National Institutes of Health (NIH). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery . [Link]
-
Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes . [Link]
-
Royal Society of Chemistry. CHAPTER 11: The Synthesis of Macrocycles for Drug Discovery . [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions . [Link]
-
National Institutes of Health (NIH). Macrocyclization strategies for cyclic peptides and peptidomimetics . [Link]
-
Mendeleev Communications. Photochemical synthesis of dibenzo-18-crown-6 ligands containing two 1-hydroxy-2-R-9,10-anthraquinone-9-imino side arms . [Link]
-
Pearson. Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons . [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones . [Link]
-
Wikipedia. Dibenzo-18-crown-6 . [Link]
-
Organic Syntheses. 18-crown-6 . [Link]
-
Organic Syntheses. dicyclohexyl-18-crown-6 polyether . [Link]
-
ResearchGate. Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction . [Link]
-
ACS Publications. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization . [Link]
-
National Institutes of Health (NIH). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde . [Link]
-
National Institutes of Health (NIH). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products . [Link]
-
National Institutes of Health (NIH). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde . [Link]
-
Denmark Group. Macrocyclization strategies in natural product total synthesis . [Link]
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- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. everyscience.com [everyscience.com]
- 6. Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-Atom Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Solubilizing 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde in Reaction Systems
Welcome to the technical support center for 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde. This resource is designed for researchers, medicinal chemists, and materials scientists who are incorporating this versatile dialdehyde into their synthetic workflows. Due to its rigid aromatic structure and potential for intermolecular interactions, achieving sufficient solubility for homogenous reaction conditions can be a primary challenge. This guide provides in-depth, field-proven insights and troubleshooting protocols to address these solubility issues, ensuring efficient and reproducible reaction outcomes.
Part 1: Understanding the Solubility Profile
FAQ 1: What are the general solubility characteristics of this compound?
Based on its synthesis and purification procedures reported in the literature, this compound, a white crystalline solid, exhibits solubility patterns typical of moderately large, polar aromatic compounds. Its two aldehyde groups and ether linkages contribute to its polarity.
-
High Solubility: The compound is readily soluble in polar aprotic solvents, especially at elevated temperatures. Solvents like N,N-Dimethylformamide (DMF) are often used in its synthesis, indicating good solubility under heating.[1]
-
Moderate to Low Solubility: It shows moderate to low solubility in common polar protic solvents like ethanol and methanol at room temperature, as these are often used for its recrystallization.[1][2] This implies that while it will dissolve in hot ethanol, it will precipitate upon cooling, a property useful for purification but challenging for reactions conducted at ambient temperatures.
-
Limited Solubility: Solubility is expected to be limited in non-polar solvents such as hexanes or toluene, and in halogenated solvents like dichloromethane (DCM) at room temperature, though it can be used in mixtures for crystallization.[1]
Here is a qualitative summary of its solubility in common laboratory solvents:
| Solvent | Abbreviation | Polarity | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | High | High (especially with heat) | Often used as a reaction solvent for its synthesis.[1] |
| Dimethyl Sulfoxide | DMSO | High | High | A strong polar aprotic solvent, likely to be effective. |
| Tetrahydrofuran | THF | Moderate | Moderate | May require heating to achieve desired concentration. |
| Acetonitrile | ACN | Moderate | Moderate to Low | Solubility may be limited for high concentration reactions. |
| Ethanol / Methanol | EtOH / MeOH | High (Protic) | Low at RT, Moderate when hot | Commonly used for recrystallization.[1][2] |
| Dichloromethane | DCM | Moderate | Low | Often used in co-solvent systems for purification.[1] |
| Toluene | - | Low | Very Low | Unlikely to be a suitable solvent on its own. |
| Water | H₂O | High (Protic) | Insoluble | The hydrophobic aromatic rings dominate. |
Part 2: Troubleshooting Poor Solubility in Reactions
This section is structured as a series of common problems and actionable solutions that you might encounter during your experiments.
Problem 1: My starting material, this compound, is not fully dissolving in my chosen reaction solvent, leading to a heterogeneous mixture and low yield.
This is the most frequent challenge. The undissolved solid has minimal surface area available for reaction, which slows down reaction rates and often leads to incomplete conversion.
Solution Pathway:
Sources
Technical Support Center: Stability and Storage of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
This guide provides in-depth technical information, troubleshooting advice, and best practices for the handling and storage of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde. Designed for researchers in synthetic chemistry and drug development, this document aims to ensure the long-term stability and integrity of this valuable dialdehyde building block.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term storage (months to years), it is crucial to minimize exposure to atmospheric oxygen, light, and moisture, as these factors can lead to degradation. The aldehyde functional groups are particularly susceptible to oxidation.
Recommended Long-Term Storage:
-
Temperature: Store at or below -20°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2]
-
Container: Use an amber glass vial with a tight-fitting, Teflon-lined cap to protect from light.[3]
-
State: Store as a neat solid or oil, if applicable. Avoid long-term storage in solution unless the solvent is rigorously dried and deoxygenated.
Q2: For routine lab use, what are the best practices for short-term storage?
For samples that are in active use, the primary goal is to limit repeated exposure to ambient conditions.
Recommended Short-Term Storage:
-
Temperature: Refrigeration at 2-8°C is acceptable for short periods (days to weeks).
-
Handling: If the main stock is stored at -20°C, create smaller aliquots for daily use to avoid repeated freeze-thaw cycles and contamination of the primary source.
-
Atmosphere: After each use, flush the vial with an inert gas before sealing.
Q3: Is this compound sensitive to air and light?
Yes. Like many benzaldehyde derivatives, this compound is sensitive to both air and light.[2][3][4]
-
Air Sensitivity: The aldehyde groups can be slowly oxidized by atmospheric oxygen to the corresponding carboxylic acids (2-[2-(2-carboxyphenoxy)ethoxy]benzoic acid). This process can be accelerated by impurities.[5]
-
Light Sensitivity: Exposure to light, particularly UV light, can promote the formation of radical species, leading to degradation and potentially the formation of benzene.[3]
Q4: What solvents are recommended for preparing stock solutions?
The choice of solvent depends on the intended application. For storage, anhydrous, aprotic solvents are generally preferred.
Recommended Solvents:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
Note: Always use solvents from a freshly opened bottle or one that has been properly dried and stored to minimize moisture content.
Troubleshooting Guide
Issue 1: The compound, which was initially a pale yellow oil/solid, has turned dark yellow or brown.
-
Probable Cause: This discoloration is a common indicator of degradation, likely due to oxidation of one or both aldehyde moieties to carboxylic acids.[5] Polymerization or other side reactions can also contribute to color change.
-
Recommended Action:
-
Assess Purity: Before use, check the purity of the material using Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy. Compare the results to a reference spectrum or a previously recorded spectrum of a fresh sample.
-
Purification: If significant impurities are detected, repurification by column chromatography may be necessary.
-
Future Prevention: Review your storage and handling procedures. Ensure the container is properly sealed and stored under an inert atmosphere, protected from light.
-
Issue 2: My reaction yields are inconsistent, even with the same protocol.
-
Probable Cause: If other reaction parameters are unchanged, the issue may lie with the integrity of the this compound starting material. A partially degraded aldehyde will have a lower effective molarity, leading to reduced yields.
-
Recommended Action:
-
Perform a Quality Control Check: Use the TLC protocol outlined below to quickly assess the purity of the aldehyde before each reaction. A single, well-defined spot is indicative of high purity. The presence of baseline material or multiple spots suggests degradation.
-
Use a Fresh Aliquot: If degradation is suspected, use a fresh, unopened aliquot from your long-term storage.
-
Experimental Protocols & Workflows
Protocol 1: Recommended Handling and Aliquoting Procedure
This protocol minimizes the risk of introducing atmospheric contaminants during handling.
Materials:
-
Stock vial of this compound
-
Dry, amber glass vials with Teflon-lined caps
-
Syringes and needles
-
Source of dry inert gas (Argon or Nitrogen) with a manifold or balloon setup
Procedure:
-
Allow the stock vial to warm to room temperature before opening to prevent condensation of moisture inside.
-
Establish an inert atmosphere in the vial by gently flushing with nitrogen or argon.
-
Using a clean, dry syringe, carefully withdraw the desired amount of the compound.
-
Transfer the aliquot to a new, pre-dried, and inerted amber vial.
-
Flush the headspace of both the stock vial and the new aliquot vial with inert gas before sealing tightly.
-
Return the stock vial to its recommended long-term storage condition.
Diagram: Storage Decision Workflow
This flowchart provides a logical path for determining the appropriate storage method.
Caption: Decision workflow for storing this compound.
Chemical Stability and Degradation
The primary degradation pathway for this compound is the oxidation of its aldehyde functional groups.
Diagram: Primary Degradation Pathway
Caption: Oxidation of the dialdehyde to its corresponding dicarboxylic acid.
This oxidative degradation leads to the formation of an impurity that can interfere with subsequent reactions, such as Schiff base condensations or reductions, which rely on the reactivity of the aldehyde.
Table: Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (long-term)[1] | Slows down the rate of all chemical degradation pathways. |
| Atmosphere | Inert (Nitrogen or Argon)[2] | Prevents oxidation of the aldehyde functional groups.[5] |
| Light | Amber vial or protect from light[3] | Prevents light-induced degradation.[3] |
| Moisture | Anhydrous conditions | Water can potentially form hydrates with the aldehyde or participate in other side reactions. |
| Container | Tightly sealed glass vial | Prevents ingress of air and moisture; glass is non-reactive. |
References
- Sigma-Aldrich.
- Techno PharmChem.
- Fisher Scientific.
- Sigma-Aldrich.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Carl ROTH.
- Techno PharmChem.
- Ziegler, H.Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
- Fluorochem.
- Ekinci Kimya.
- Angene Chemical.
- Sigma-Aldrich.
Sources
Technical Support Center: Purification Strategies for Products Derived from 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde in their synthetic workflows. Here, we address common challenges encountered during the purification of reaction products, with a focus on the removal of the unreacted dialdehyde. Our approach is rooted in providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound from my product mixture?
A1: The primary challenges stem from the physicochemical properties of the dialdehyde and its potential products, which are often Schiff base macrocycles. Key difficulties include:
-
Similar Solubility Profiles: The product, especially if it's a larger macrocycle, may have a solubility profile that is very similar to the starting dialdehyde, making separation by simple recrystallization or precipitation challenging.
-
Product Instability: Schiff bases are susceptible to hydrolysis, particularly under acidic conditions.[1] This can lead to the decomposition of the desired product back to the starting materials during purification.
-
Oligomer Formation: In macrocyclization reactions, the formation of linear oligomers or polymers is a common side reaction. These oligomers can be difficult to separate from the desired macrocyclic product.
Q2: I've synthesized a Schiff base macrocycle. Why do I still see the aldehyde peak in my NMR spectrum after initial purification?
A2: The persistence of an aldehyde peak in the NMR spectrum is a common issue and can be attributed to several factors:
-
Incomplete Reaction: The macrocyclization reaction may not have gone to completion, leaving unreacted this compound.
-
Hydrolysis: As mentioned, Schiff bases can hydrolyze back to the aldehyde and amine starting materials, especially if exposed to moisture or acidic conditions during workup or purification.[1]
-
Equilibrium: The formation of Schiff bases is often a reversible process.[2] The presence of water can shift the equilibrium back towards the reactants.
Q3: Can I use a chemical wash to remove the unreacted dialdehyde?
A3: Yes, a chemical wash can be a highly effective method. A common technique is to wash the crude product dissolved in an organic solvent with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[3] The bisulfite adds to the aldehyde groups to form a water-soluble adduct, which can then be easily separated in the aqueous layer.[3] However, this method is only suitable if your desired product does not contain reactive aldehyde groups and is stable to aqueous workup conditions.
Troubleshooting Guide: Step-by-Step Purification Protocols
This section provides detailed protocols for the most common and effective methods for removing unreacted this compound.
Method 1: Selective Recrystallization
Recrystallization is often the first line of defense for purifying solid products. The success of this technique hinges on the differential solubility of the product and the unreacted dialdehyde in a given solvent or solvent system.
Underlying Principle: The desired product should be sparingly soluble in a cold solvent but highly soluble in the same solvent when hot. Conversely, the unreacted dialdehyde should ideally be highly soluble in the cold solvent or insoluble in the hot solvent.
Experimental Protocol:
-
Solvent Screening: The choice of solvent is critical. Based on the polar nature of the ether linkages and aromatic rings in this compound, polar protic solvents like ethanol and methanol, or polar aprotic solvents like acetonitrile and ethyl acetate are good starting points.[4][5][6] A systematic approach to solvent screening is recommended.
-
Place a small amount of your crude product in several test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Observe the solubility at room temperature and upon heating.
-
The ideal solvent will fully dissolve the crude product when hot and show significant precipitation of the desired product upon cooling, while the supernatant (mother liquor) is enriched with the unreacted dialdehyde.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified product under vacuum.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the product, or the product is precipitating too quickly. | Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| Poor Recovery | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Reduce the initial volume of solvent. Try to partially evaporate the solvent from the mother liquor to recover more product, though this fraction may be less pure. |
| No Crystallization | The product is too soluble in the chosen solvent, or the solution is not supersaturated. | Try a different solvent or a two-solvent system (one in which the product is soluble and one in which it is insoluble). Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[7]
Underlying Principle: The components of the mixture are separated based on their differential partitioning between a stationary phase (e.g., silica gel or alumina) and a mobile phase (the eluent).[7] Generally, more polar compounds will adhere more strongly to a polar stationary phase and elute later.
Experimental Protocol:
-
Stationary Phase Selection:
-
Silica Gel: This is the most common stationary phase. However, it is slightly acidic and can cause the degradation of acid-sensitive Schiff bases.[1]
-
Neutral Alumina: A good alternative to silica gel for acid-sensitive compounds.[1]
-
Basic Alumina: Can be used if the product is stable under basic conditions.
-
-
Mobile Phase (Eluent) Selection:
-
The choice of eluent is crucial for good separation. A solvent system is typically used, consisting of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).[8]
-
Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The ideal eluent system will give a good separation between the product spot and the unreacted dialdehyde spot, with Rf values ideally between 0.2 and 0.5.
-
-
Column Chromatography Procedure:
-
Pack a chromatography column with the chosen stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | The polarity of the eluent is too high or too low. | Optimize the eluent composition based on TLC analysis. A gradient elution (gradually increasing the polarity of the eluent) can often improve separation. |
| Product Degradation on the Column | The product is unstable on the chosen stationary phase (e.g., acid-sensitive compound on silica gel). | Switch to a more inert stationary phase like neutral alumina.[1] Adding a small amount of a base (e.g., triethylamine) to the eluent can help to neutralize an acidic stationary phase. |
| Streaking or Tailing on TLC/Column | The compound is interacting too strongly with the stationary phase, or the sample is overloaded. | Add a more polar solvent to the eluent system. Ensure the sample is fully dissolved before loading and do not overload the column. |
Method 3: Chemical Scavenging (Bisulfite Wash)
This method is particularly useful for selectively removing the unreacted aldehyde.
Underlying Principle: Aldehydes react with sodium bisulfite to form water-soluble bisulfite addition products, which can be easily separated from the organic product in an aqueous phase.[3]
Experimental Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 5-10 minutes.
-
Allow the layers to separate.
-
Drain the lower aqueous layer containing the aldehyde-bisulfite adduct.
-
Repeat the wash with the sodium bisulfite solution if necessary (monitor by TLC).
-
Wash the organic layer with water and then with brine to remove any residual salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain the purified product.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Emulsion Formation | The organic and aqueous layers are not separating cleanly. | Add more brine to the separatory funnel and swirl gently. Let the mixture stand for a longer period. In some cases, filtering the entire mixture through a pad of celite can help break the emulsion. |
| Incomplete Aldehyde Removal | The reaction with bisulfite is not complete. | Increase the shaking time or perform multiple washes with fresh bisulfite solution. Ensure the bisulfite solution is freshly prepared and saturated. |
| Product Precipitation | The product is not sufficiently soluble in the chosen organic solvent. | Use a different organic solvent in which the product is more soluble. |
Visualization of the Purification Workflow
Caption: A decision-making workflow for the purification of products from this compound.
Data Summary Table
The following table summarizes the key properties of this compound and common solvents used in purification, which is essential for designing an effective purification strategy.
| Compound/Solvent | Molecular Formula | Polarity | Boiling Point (°C) | Notes on Use in Purification |
| This compound | C₁₈H₁₈O₅ | Moderately Polar | - | The target impurity to be removed. |
| Methanol | CH₄O | High | 65 | Good solvent for dissolving the dialdehyde; useful for recrystallization of less polar products.[5] |
| Ethanol | C₂H₆O | High | 78 | Commonly used for recrystallization of Schiff bases.[9] |
| Acetonitrile | C₂H₃N | High | 82 | Aprotic solvent, can be a good choice for recrystallization to avoid hydrolysis.[2] |
| Ethyl Acetate | C₄H₈O₂ | Medium | 77 | Common eluent in column chromatography and a good solvent for liquid-liquid extraction.[4] |
| Dichloromethane | CH₂Cl₂ | Medium | 40 | Good solvent for dissolving a wide range of organic compounds; useful for extraction and chromatography.[3] |
| Hexane | C₆H₁₄ | Low | 69 | Non-polar solvent used as the weak component in eluent systems for column chromatography.[8] |
References
-
Kumar, A. (2023). How to purify Schiff base? ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
Edelmann, F. T. (2021). Is there an effective way of purifying schiff bases? ResearchGate. Retrieved from [Link]
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
-
Etcheverry-Berrios, A. (2020). How can I remove aldehyde from a schiff base reaction? ResearchGate. Retrieved from [Link]
-
Das, B. (2024). How to purify Schiff base product? ResearchGate. Retrieved from [Link]
-
Provençal, A. (2015). Synthetic strategies for self-assembled Schiff-base macrocycles. UBC Library Open Collections. Retrieved from [Link]
- Obeid, W. N., & Al-Janabi, A. S. M. (2021). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 12(2), 1233-1239.
- Ma, Z., & Cao, Y. (2011). 4-{2-[2-(4-Formyl-phen-oxy)eth-oxy]eth-oxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1503.
- Abduljaleel, M., et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67.
- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
-
Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
LookChem. (n.d.). Benzaldehyde, 2-[2-(4-phenyl-1-piperazinyl)ethoxy]-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzaldehyde, 2-ethoxy-. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ijpsr.com [ijpsr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. researchgate.net [researchgate.net]
Effect of solvent on the efficiency of Schiff base condensation with 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Technical Support Center: Schiff Base Condensation with 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Welcome to the technical support guide for optimizing the Schiff base condensation reaction involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of the solvent in the synthesis of Schiff bases from this compound.
Q1: Why is solvent selection so critical for the condensation of this compound?
Solvent choice is paramount as it directly influences several key aspects of the reaction equilibrium and kinetics:
-
Reactant Solubility: Both the dialdehyde, this compound, and the primary amine must be sufficiently soluble to react. Given the aromatic and ether linkages in the dialdehyde, its solubility can vary significantly. Inadequate solubility is a common reason for failed or slow reactions.[1][2]
-
Reaction Equilibrium: Schiff base formation is a reversible condensation reaction that produces water as a byproduct.[1][3] The presence of water can drive the reaction backward, hydrolyzing the imine product back to the starting materials.[4] The solvent's ability to either remove or sequester this water is crucial for achieving high yields.
-
Stabilization of Intermediates: The reaction proceeds through a carbinolamine intermediate.[5][6] Polar solvents, particularly protic ones, can stabilize this intermediate and the transition states through hydrogen bonding, potentially affecting the reaction rate.[7][8]
-
Product Isolation: The solvent affects how the final product is isolated. A solvent in which the Schiff base product is insoluble upon formation or cooling can simplify purification by allowing for direct filtration.[1][4] Conversely, if the product remains in solution, extraction and chromatographic purification will be necessary.
Q2: What is the mechanistic role of the solvent in this reaction?
The solvent plays an active role throughout the reaction mechanism. The formation of the imine bond occurs in two main stages, both of which are influenced by the solvent.
-
Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Polar aprotic solvents can enhance the nucleophilicity of the amine compared to polar protic solvents, which can "cage" the nucleophile through hydrogen bonding.[9]
-
Dehydration: The resulting carbinolamine intermediate must then eliminate a molecule of water to form the C=N double bond.[5][10] This step is typically the rate-determining step and is often acid-catalyzed.[3]
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as proton shuttles, facilitating the protonation of the hydroxyl group in the carbinolamine, making it a better leaving group (water).[8][11]
-
Aprotic Solvents (e.g., Toluene, THF): In these solvents, the dehydration step may be slower without a catalyst. However, aprotic solvents like toluene are ideal for azeotropically removing water using a Dean-Stark apparatus, which effectively drives the reaction to completion.[1][12]
-
Below is a diagram illustrating the key mechanistic steps and the influence of the solvent.
Caption: Mechanism of Schiff base formation and key points of solvent interaction.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis, with a focus on solvent-based strategies.
Q3: My reaction yield is very low. What are the likely solvent-related causes and solutions?
A low yield is the most common issue, often stemming from the reversible nature of the reaction.[1]
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Water Removal | The water produced during the reaction is hydrolyzing your product back to the starting materials. This is a primary cause of low yields in equilibrium reactions.[1][4] | 1. Switch to an Azeotropic Solvent: Use toluene or benzene with a Dean-Stark apparatus to physically remove water as it forms. This is one of the most effective methods to drive the reaction to completion.[1][12] 2. Use a Dehydrating Agent: Add anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) directly to the reaction mixture.[1] This is effective in solvents like ethanol, methanol, or THF. |
| Poor Reactant Solubility | The bulky and relatively nonpolar nature of this compound or the chosen amine may lead to poor solubility in common solvents like ethanol. | 1. Use a More Polar Aprotic Solvent: Try solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), especially if one of the reactants is poorly soluble.[2] Use the minimum amount necessary. 2. Consider a Solvent Mixture: A mixture, such as Toluene/Ethanol, can sometimes provide a good balance of solubility and azeotropic properties. |
| Non-Optimal pH | The reaction is often catalyzed by mild acid, but too much acid will protonate the amine, rendering it non-nucleophilic.[3][6] The optimal pH is typically between 4-5.[1][13] | 1. Add a Catalytic Amount of Acid: If not already doing so, add a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH).[1][4] 2. Buffer the Reaction: In some cases, using a buffered solvent system can maintain the optimal pH. |
Q4: My reaction has stalled and is not proceeding to completion, even after extended time. How can I use the solvent to fix this?
An incomplete reaction suggests that the equilibrium has been reached prematurely or the activation energy barrier is too high under the current conditions.
-
Increase Temperature: If the reaction is being run at room temperature, switching to a higher-boiling point solvent and refluxing can provide the necessary energy to overcome the activation barrier. For example, moving from ethanol (BP: 78 °C) to toluene (BP: 111 °C) not only allows for a higher reaction temperature but also enables azeotropic water removal.[1]
-
Change Solvent Polarity: The polarity of the solvent can affect reaction rates. Empirically testing different solvent classes can reveal an optimal medium.
-
From Protic to Aprotic: If you are using methanol or ethanol, switching to THF or toluene with a catalyst might improve the rate by avoiding hydrogen-bonding inhibition of the nucleophile.
-
From Nonpolar to Polar: If using toluene, switching to a polar aprotic solvent like acetonitrile might accelerate the reaction if the transition state is polar and better stabilized by a more polar medium.
-
Q5: I obtained a sticky oil instead of a crystalline solid. Can the solvent choice help induce crystallization?
Yes, the crystallization solvent is as important as the reaction solvent. An oily product is common when the Schiff base has a low melting point or is impure.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which it is insoluble, such as hexane or petroleum ether.[1] This process can wash away soluble impurities and induce crystallization.
-
Recrystallization from a Mixed-Solvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can yield crystals.
-
Conversion to a Salt: If the Schiff base is stable in acid, it can be dissolved in a solvent like ether and treated with anhydrous HCl to form a solid hydrochloride salt, which is often easier to crystallize and purify.[1]
Part 3: Experimental Protocols & Data
This section provides a general experimental workflow for optimizing solvent conditions and a comparative table of common solvents.
General Protocol for Solvent Screening and Optimization
This protocol outlines a method for synthesizing a Schiff base from this compound and a generic primary amine (R-NH₂), focusing on solvent optimization.
Materials:
-
This compound (1 equivalent)
-
Primary Amine (2-2.2 equivalents, as it's a dialdehyde)
-
Selected Solvent (e.g., Ethanol, Toluene, THF)
-
Catalyst (optional, e.g., glacial acetic acid)
-
Dehydrating agent (optional, e.g., molecular sieves)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Dean-Stark apparatus (for azeotropic solvents)
Workflow Diagram:
Sources
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- 5. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
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- 8. mdpi.com [mdpi.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Characterization of Impurities in 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde Synthesis
Welcome to the technical support center for the synthesis and characterization of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this compound. The information provided herein is structured to offer practical, in-depth solutions and a clear understanding of the underlying chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I optimize the reaction?
Answer: A low yield in the synthesis, which is typically a Williamson ether synthesis, can be attributed to several factors.[1][2] The reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][3] Let's break down the potential causes and their remedies:
-
Incomplete Deprotonation of Salicylaldehyde: The reaction requires the formation of a phenoxide from salicylaldehyde to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.
-
Solution: Ensure you are using a sufficiently strong base, such as potassium carbonate or sodium hydride, to completely deprotonate the phenolic hydroxyl group of salicylaldehyde.[3] The reaction should be carried out under anhydrous conditions as the presence of water can consume the base and hinder phenoxide formation.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters in Williamson ether synthesis.
-
Solution: The reaction often requires heating to proceed at a reasonable rate. A typical temperature range is 80-100 °C in a solvent like DMF or acetonitrile.[4] It is crucial to monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.
-
-
Side Reactions: Several side reactions can compete with the desired ether formation, thereby reducing the yield.
-
Solution: To minimize side reactions, ensure the use of a primary alkyl halide (in this case, 1,2-dichloroethane or a similar dielectrophile). The use of secondary or tertiary halides would favor elimination reactions.[5][6] Additionally, controlling the stoichiometry of the reactants is crucial to prevent the formation of polymeric byproducts.
-
Issue 2: Presence of a Significant Amount of Unreacted Starting Material
Question: After the reaction work-up, I'm observing a large amount of unreacted salicylaldehyde in my crude product. How can I drive the reaction to completion?
Answer: The presence of unreacted starting material is a common issue and often points to inefficiencies in the reaction setup or conditions.
-
Insufficient Reaction Time or Temperature: As mentioned previously, the reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature.
-
Solution: Monitor the reaction closely with TLC. If the starting material spot persists, consider increasing the reaction temperature or extending the reaction time.
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution: Select a solvent that effectively dissolves both the salicylaldehyde-derived phenoxide and the electrophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for Williamson ether synthesis.[5]
-
-
Deactivation of the Nucleophile or Electrophile: The presence of impurities in the starting materials or solvent can lead to the deactivation of the key reactants.
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure that the salicylaldehyde and the dihaloethane are free from contaminants that could interfere with the reaction.
-
Issue 3: Product Discoloration (Yellowing or Browning)
Question: My final product has a noticeable yellow or brown tint, even after initial purification. What is causing this discoloration and how can I obtain a colorless product?
Answer: Discoloration in aldehyde-containing compounds is often due to oxidation or the presence of highly conjugated impurities.[7]
-
Oxidation of the Aldehyde Groups: The formyl groups in the product are susceptible to oxidation to carboxylic acids, especially when exposed to air and light over time.[8] This can lead to the formation of colored byproducts.
-
Solution: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[7] Store the final product in a cool, dark place, preferably under an inert atmosphere.
-
-
Formation of Polymeric Impurities: Side reactions can lead to the formation of polymeric materials that are often colored.
-
Solution: Treatment of the crude product with activated charcoal during recrystallization can be effective in adsorbing colored impurities.[7] Careful column chromatography can also separate the desired product from these polymeric byproducts.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the characterization and identification of impurities in the synthesis of this compound.
Q1: What are the most probable impurities I should expect in my synthesis?
A1: The impurities in your final product will largely depend on the specific synthetic route and reaction conditions. However, based on the Williamson ether synthesis, the following are the most likely impurities:
-
Unreacted Starting Materials: Salicylaldehyde and 1,2-dichloroethane (or the corresponding dihaloalkane used).
-
Mono-etherified Intermediate: 2-(2-Chloroethoxy)benzaldehyde, which is formed when only one molecule of salicylaldehyde has reacted with the dielectrophile.
-
Over-oxidation Product: 2-[2-(2-Carboxyphenoxy)ethoxy]benzoic acid, resulting from the oxidation of one or both aldehyde groups.[8]
-
Polymeric Byproducts: High molecular weight species formed from multiple condensations.
-
Products of Side Reactions: Depending on the base and solvent, other minor byproducts may form.
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.[]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile impurities.[2][10] A reversed-phase C18 column with a gradient elution of acetonitrile and water is a good starting point. UV detection is suitable for aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents and unreacted 1,2-dichloroethane.[2][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities.[13] It provides molecular weight information that is crucial for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of the final product and for the characterization of isolated impurities.[8]
Q3: How can I effectively remove the mono-etherified intermediate?
A3: The mono-etherified intermediate, 2-(2-chloroethoxy)benzaldehyde, will have a different polarity compared to the desired product and the starting material.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the mono-etherified intermediate from the desired bis-ether product. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, will allow for the separation of components based on their polarity. The desired product, being more polar than the mono-substituted intermediate, will elute later.
-
Recrystallization: If the concentration of the intermediate is low, careful recrystallization from a suitable solvent system might be sufficient to enrich the final product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Handling of Reagents: Salicylaldehyde and 1,2-dichloroethane are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use of Strong Bases: Strong bases like sodium hydride are highly reactive and can ignite in the presence of moisture. They should be handled under an inert atmosphere.
-
Solvent Safety: Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Avoid inhalation and skin contact.
III. Experimental Protocols & Data Visualization
Protocol 1: General Procedure for the Synthesis of this compound
This protocol outlines a general method for the synthesis via Williamson etherification.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (2.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Electrophile: Slowly add 1,2-dichloroethane (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 1: Common Impurities and their Characterization Data
| Impurity Name | Potential Origin | Analytical Method for Detection | Expected Observations |
| Salicylaldehyde | Unreacted Starting Material | HPLC, TLC | Lower Rf on TLC, distinct peak in HPLC |
| 1,2-Dichloroethane | Unreacted Starting Material | GC-MS | Characteristic mass spectrum and retention time |
| 2-(2-Chloroethoxy)benzaldehyde | Incomplete Reaction | HPLC, LC-MS | Intermediate polarity, distinct molecular ion in MS |
| Polymeric Byproducts | Side Reaction | HPLC, GPC | Broader peaks in HPLC, higher molecular weight |
| 2-[2-(2-Carboxyphenoxy)ethoxy]benzoic acid | Oxidation | HPLC, IR | More polar, presence of C=O and O-H stretch in IR |
Diagrams
Caption: Synthetic pathway for this compound.
Caption: Common pathways for impurity formation.
Caption: Analytical workflow for impurity characterization.
IV. References
-
Ma, Z., & Liu, Y. (2002). Synthesis and crystal structure of a new dialdehyde: 4,4'-[ethane-1,2-diylbis(oxy)]dibenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1233-o1234. [Link]
-
BenchChem. (2025). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis. BenchChem Technical Support.
-
BenchChem. (2025). Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal. BenchChem Technical Support.
-
LookChem. (n.d.). Benzaldehyde, 2-[2-(2-acetylphenoxy)ethoxy]-. Retrieved from [Link]
-
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542. [Link]
-
Rindgen, D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(22), 5698. [Link]
-
Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Keller, T., et al. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 35(5), 859-870. [Link]
-
Ma, Z., & Cao, Y. (2011). 4-{2-[2-(4-Formyl-phen-oxy)eth-oxy]eth-oxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1503. [Link]
-
Keika Ventures. (n.d.). Analytical Method: Aldehyde, Screening. Retrieved from [Link]
-
Oganesyan, G. B. (2001). Analysis of Aromatic Aldehydes in Brandy and Wine by High-Performance Capillary Electrophoresis. Analytical Chemistry, 73(18), 4379-4383. [Link]
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Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]
-
CN103724171B - Preparation method of 2-ethoxybenzaldehyde. (n.d.). Google Patents. Retrieved from
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Li, J., et al. (2011). 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2954. [Link]
-
Wang, X., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods, 13(22), 2569-2577. [Link]
-
Deshmukh, R. S., et al. (2011). Impurity profile in pharmaceutical substances- a comprehensive review. International Journal of Pharmacy and Biological Sciences, 1(4), 427-443.
-
Reddy, G. O., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 6, 108. [Link]
-
BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. BenchChem Technical Support.
-
Reddy, B. C., et al. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Orbital: The Electronic Journal of Chemistry, 17(4), 339-345.
-
Wang, Y., et al. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2484. [Link]
-
Reddy, G. K., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(3), 605-619. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
Introduction
Welcome to the technical support guide for the laboratory-scale synthesis of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde. This symmetrical dialdehyde is a valuable building block in supramolecular chemistry, particularly in the synthesis of macrocycles and host-guest systems. Its preparation is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction involves the coupling of two equivalents of a phenol with one equivalent of a dihaloalkane under basic conditions.
This guide is designed for researchers and drug development professionals. It provides a detailed experimental protocol, explains the underlying chemical principles, and offers comprehensive troubleshooting advice to navigate the common challenges encountered during this synthesis.
Reaction Overview & Mechanism
The synthesis proceeds via a double Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process involves two key steps that occur in situ for each ether linkage formed:
-
Deprotonation: A base is used to deprotonate the weakly acidic phenolic hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde), forming a highly nucleophilic phenoxide ion.[5][6]
-
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl dihalide (e.g., 1,2-dibromoethane) in a concerted SN2 mechanism. This displaces the halide leaving group and forms the C-O ether bond.[3][4] This process occurs at both ends of the alkyl dihalide to yield the final symmetrical product.
Caption: The Williamson ether synthesis mechanism.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from salicylaldehyde and 1,2-dibromoethane.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Salicylaldehyde | 122.12 | 10.0 g | 81.89 mmol | 2.0 |
| 1,2-Dibromoethane | 187.86 | 7.69 g (3.53 mL) | 40.94 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 22.6 g | 163.7 mmol | 4.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 200 mL | - | - |
| Diethyl Ether | - | 400 mL | - | - |
| Hydrochloric Acid (1 M) | - | 200 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 200 mL | - | - |
| Brine (Saturated NaCl) | - | 200 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Procedure
Sources
Validation & Comparative
A Comparative Guide to 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde and Other Dialdehydes in Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of supramolecular chemistry and drug discovery, the synthesis of macrocycles stands as a pivotal technique for creating molecules with unique host-guest properties, catalytic activity, and therapeutic potential. The choice of building blocks is paramount to the success of macrocyclization, dictating the size, shape, flexibility, and ultimately, the function of the resulting cyclic architecture. Among the various precursors, dialdehydes are fundamental components, reacting with diamines to form Schiff base macrocycles through [n+n] condensation reactions.
This guide provides an in-depth comparison of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde , a flexible dialdehyde, with commonly employed rigid aromatic dialdehydes such as isophthalaldehyde and terephthalaldehyde . We will delve into the structural nuances of these precursors, their impact on macrocyclization efficiency, and the properties of the resulting macrocycles, supported by experimental data and detailed protocols.
The Critical Role of the Dialdehyde Linker: Flexibility vs. Rigidity
The structural characteristics of a dialdehyde, particularly the nature of the linker connecting the two formyl groups, profoundly influence the outcome of a macrocyclization reaction. This influence extends to reaction yields, the size of the resulting macrocycle (e.g., [1+1], [2+2], or [3+3] condensation products), and the conformational dynamics of the final structure.[1][2]
Rigid Dialdehydes: Preorganization and Higher Yields
Isophthalaldehyde and terephthalaldehyde are archetypal rigid dialdehydes. The fixed spatial relationship between their aldehyde functionalities, dictated by the benzene ring, preorganizes the molecule for cyclization. This preorganization can lead to higher yields and greater selectivity for a specific macrocycle size, as it minimizes the entropic penalty associated with achieving the correct conformation for ring closure.[3] For instance, the [2+2] macrocyclization of a rigid dialdehyde with a chiral cyclohexane-diamine has been reported to yield 55% of the desired product, whereas the same reaction with a more flexible dialdehyde failed to produce the macrocycle.[3] Similarly, the reaction of terephthalaldehyde with a diamine has been reported to yield a [2+2] macrocycle in 43% yield.[4]
Flexible Dialdehydes: Conformational Adaptability and Template Dependence
In contrast, this compound possesses a flexible oligoethylene glycol ether linker. This flexibility allows the molecule to adopt a multitude of conformations in solution. While this adaptability can be advantageous for forming complexes with a variety of metal ions of different sizes, it can also be a double-edged sword in macrocyclization. The lack of preorganization can lead to a higher propensity for polymerization and the formation of a mixture of cyclic products of different sizes.[5] Consequently, template-directed synthesis often becomes crucial for achieving high yields and selectivity with flexible dialdehydes. The template ion organizes the flexible precursors in a specific arrangement, favoring the formation of a particular macrocycle.[6]
The synthesis of a structurally similar flexible dialdehyde, 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde, has been achieved with a high yield of 81%, demonstrating the accessibility of this class of precursors.[7]
Comparative Analysis of Dialdehydes in Macrocyclization
To illustrate the practical implications of linker flexibility, the following table summarizes the expected performance of this compound against its rigid counterparts in a typical [2+2] Schiff base macrocyclization with a simple diamine like ethylenediamine.
| Feature | This compound (Flexible) | Isophthalaldehyde (Rigid) | Terephthalaldehyde (Rigid) |
| Preorganization | Low | High | High |
| Typical Yield (Template-free) | Lower, prone to polymerization | Moderate to High | Moderate to High |
| Selectivity ([n+n]) | Often a mixture of products | Generally good for a specific size | Generally good for a specific size |
| Role of Template | Often crucial for yield and selectivity | Can enhance yield and selectivity | Can enhance yield and selectivity |
| Conformational Flexibility of Macrocycle | High | Low | Low |
| Potential Applications | Ion sensing, molecular switches, adaptable host-guest systems | Gas storage, catalysis, defined structural motifs | Liquid crystals, porous materials, rigid molecular scaffolds |
Experimental Protocols
The following are generalized protocols for the synthesis of the dialdehydes and their subsequent macrocyclization.
Synthesis of this compound
This synthesis is analogous to the preparation of similar flexible dialdehydes.[7]
Materials:
-
2-Hydroxybenzaldehyde (salicylaldehyde)
-
1,2-Bis(2-chloroethoxy)ethane
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (2 equivalents) and potassium carbonate (2.2 equivalents) in DMF.
-
Heat the mixture to 90 °C with stirring.
-
Add 1,2-bis(2-chloroethoxy)ethane (1 equivalent) dropwise to the reaction mixture.
-
Maintain the reaction at 90 °C for 24 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the structures of the dialdehydes and the general scheme for a [2+2] macrocyclization reaction.
Caption: Structures of the flexible and rigid dialdehydes.
Sources
- 1. Macrocycles: lessons from the distant past, recent developments, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Two-Step Synthesis of Complex Artificial Macrocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Zinc halide template effects on the construction of [1 + 1] flexible Schiff-base macrocyclic complexes having pendant-armed dialdehyde components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Macrocycle Design: Unraveling the Influence of Dialdehyde Precursors
Introduction: The Architectural Impact of Dialdehydes in Macrocycle Synthesis
Macrocyclic compounds have emerged as a pivotal class of molecules in medicinal chemistry and materials science, offering a unique combination of structural pre-organization and conformational flexibility.[1] Their synthesis, often achieved through the condensation of dialdehydes and diamines to form Schiff base macrocycles, provides a versatile platform for creating diverse molecular architectures.[2][3] The choice of the dialdehyde precursor is not merely a matter of synthetic convenience; it is a critical design element that profoundly dictates the resulting macrocycle's size, shape, and, most importantly, its electronic and spectroscopic properties.
This guide provides an in-depth spectroscopic comparison of macrocycles prepared from different dialdehyde precursors. We will explore how variations in the dialdehyde's aromaticity, isomerism, and substitution pattern directly influence the UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectra of the final macrocyclic products. By understanding these structure-property relationships, researchers can rationally design and synthesize macrocycles with tailored spectroscopic characteristics for applications ranging from fluorescent probes to host-guest recognition systems.
The Causality Behind Experimental Choices: Why the Dialdehyde Matters
The electronic nature of the dialdehyde precursor is a key determinant of the spectroscopic properties of the resulting macrocycle. The extent of π-conjugation, the presence of electron-donating or electron-withdrawing groups, and the overall geometry of the dialdehyde all contribute to the energy levels of the molecular orbitals in the final macrocyclic structure.
-
Aromatic vs. Aliphatic Dialdehydes: Macrocycles derived from aromatic dialdehydes generally exhibit more complex UV-Vis and fluorescence spectra compared to those from aliphatic dialdehydes. This is due to the extended π-conjugation provided by the aromatic rings, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] This extended conjugation often leads to bathochromic (red) shifts in the absorption and emission maxima.
-
Isomerism in Aromatic Dialdehydes: The substitution pattern of the aldehyde groups on an aromatic ring (ortho, meta, or para) significantly impacts the geometry and electronic properties of the macrocycle. For instance, macrocycles synthesized from o-phthalaldehyde will have a different spatial arrangement and electronic communication between the imine bonds compared to those from isophthalaldehyde (meta) or terephthalaldehyde (para). This can lead to distinct differences in their spectroscopic signatures.
-
Substituents on the Aromatic Ring: The presence of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring of the dialdehyde can further modulate the electronic properties of the macrocycle. Electron-donating groups tend to increase the electron density of the π-system, leading to red-shifted absorption and emission, while electron-withdrawing groups have the opposite effect.[5]
Comparative Spectroscopic Analysis
To illustrate the impact of the dialdehyde precursor, we will now compare the spectroscopic data of macrocycles synthesized from a selection of representative dialdehydes. For this guide, we will consider the [2+2] condensation products of these dialdehydes with a common diamine, such as 1,2-diaminoethane.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (ε, molar absorptivity) of the absorption bands provide insights into the electronic structure of the macrocycle.
| Dialdehyde Precursor | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Observations and Rationale |
| Glutaraldehyde (Aliphatic) | ~220 | ~10,000 | The absorption is primarily due to n→π* transitions of the imine groups, with limited conjugation. |
| o-Phthalaldehyde | ~260, ~350 | ~25,000, ~5,000 | The proximity of the imine groups in the ortho position can lead to steric hindrance, potentially disrupting planarity and affecting the extent of conjugation. The spectrum shows π→π* transitions of the aromatic ring and imine groups. |
| Isophthalaldehyde | ~255, ~340 | ~30,000, ~6,000 | The meta substitution allows for a bent geometry in the macrocycle, influencing the overall conjugation pathway. |
| Terephthalaldehyde | ~270, ~360 | ~40,000, ~8,000 | The para substitution allows for a more linear and extended conjugation across the macrocycle, resulting in a red-shift and higher molar absorptivity compared to the ortho and meta isomers.[4] |
| 4,4'-Biphenyldicarboxaldehyde | ~300, ~380 | ~60,000, ~12,000 | The extended π-system of the biphenyl group leads to a significant red-shift and a substantial increase in molar absorptivity, indicating a highly conjugated system. |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the excited state of a molecule and its relaxation pathways. The emission wavelength (λem) and quantum yield (ΦF) are key parameters.
| Dialdehyde Precursor | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) | Observations and Rationale |
| Glutaraldehyde (Aliphatic) | ~220 | ~350 | < 0.01 | Aliphatic imines are generally non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways. |
| o-Phthalaldehyde | ~350 | ~450 | 0.05 | The twisted conformation due to steric hindrance can lead to fluorescence quenching, resulting in a lower quantum yield. |
| Isophthalaldehyde | ~340 | ~430 | 0.10 | The bent structure may allow for some conformational flexibility, influencing the excited state lifetime and quantum yield. |
| Terephthalaldehyde | ~360 | ~460 | 0.25 | The planar and rigid structure resulting from the para isomer often leads to higher fluorescence quantum yields due to reduced non-radiative decay.[4] |
| Naphthalene-2,3-dicarboxaldehyde | ~252 | ~483 | 0.40 | The larger, more rigid aromatic system of naphthalene enhances the fluorescence intensity and results in a significant red-shift in the emission spectrum.[6] |
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ) of the imine proton (-CH=N-) is particularly sensitive to the structure of the dialdehyde precursor.
| Dialdehyde Precursor | Imine Proton (-CH=N-) Chemical Shift (δ, ppm) | Observations and Rationale | | :--- | :--- | :--- | :--- | | Glutaraldehyde (Aliphatic) | ~7.8 - 8.0 | The imine proton is in a relatively shielded environment compared to aromatic systems. | | o-Phthalaldehyde | ~8.5 - 8.7 | The proximity of the two imine groups and the aromatic ring leads to a deshielding effect on the imine proton. | | Isophthalaldehyde | ~8.3 - 8.5 | The imine proton is deshielded by the aromatic ring, with its chemical shift influenced by the meta geometry. | | Terephthalaldehyde | ~8.6 - 8.8 | The para substitution and the resulting extended conjugation lead to a significant deshielding of the imine proton, often appearing at the downfield end of the range for this series. | | 4,4'-Biphenyldicarboxaldehyde | ~8.8 - 9.0 | The extended aromatic system of the biphenyl group further deshields the imine proton, resulting in a downfield chemical shift. |
Experimental Protocols
General Synthesis of a [2+2] Schiff Base Macrocycle
This protocol describes a general method for the synthesis of a [2+2] macrocycle from a dialdehyde and a diamine.
-
Dissolution of Reactants: Dissolve the dialdehyde (2 mmol) in a suitable solvent (e.g., methanol, ethanol, or chloroform) in a round-bottom flask. In a separate flask, dissolve the diamine (2 mmol) in the same solvent.
-
Slow Addition: Slowly add the diamine solution to the stirred dialdehyde solution at room temperature over a period of 1-2 hours using a dropping funnel. The slow addition helps to favor the formation of the cyclic product over polymeric side products.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the macrocyclic product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Characterize the purified macrocycle by spectroscopic methods (NMR, UV-Vis, Fluorescence, and Mass Spectrometry).
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis and characterization of macrocycles.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the macrocycle in a UV-transparent solvent (e.g., acetonitrile, chloroform, or methanol) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µM.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the macrocycle (typically in the nanomolar to low micromolar range) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Excitation and Emission Wavelengths: Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated wavelength. Then, using the optimal excitation wavelength, record the emission spectrum.
-
Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while maintaining adequate spectral resolution.
-
Quantum Yield Measurement: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the macrocycle in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry NMR tube.[2][7]
-
Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 1-5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure of the macrocycle.
Diagram of the Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of synthesized macrocycles.
Conclusion: A Roadmap for Rational Macrocycle Design
The spectroscopic characterization of macrocycles is a powerful tool for understanding their structure and electronic properties. This guide has demonstrated that the choice of dialdehyde precursor is a critical factor that allows for the fine-tuning of these properties. By systematically varying the aromaticity, isomerism, and substitution pattern of the dialdehyde, researchers can predictably alter the UV-Vis absorption, fluorescence emission, and NMR spectra of the resulting macrocycles. The provided experimental protocols offer a practical framework for the synthesis and spectroscopic analysis of these fascinating molecules. A thorough understanding of the principles outlined in this guide will empower researchers, scientists, and drug development professionals to rationally design and synthesize novel macrocycles with tailored spectroscopic properties for a wide range of applications.
References
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NMR Sample Prepara-on. (n.d.). Retrieved from [Link]
- In-depthphoto-physical properties and cell imaging applications of 2,6- dicyanoanilines based on iso-phthalaldehyde and tere-phthalaldehyde. (2024). AWS.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2021). ACS Omega.
- Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in coordination chemistry. (2017).
- Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases. (2002).
- Novel ether and thioether macrocycles from phthalaldehyde. (2008).
- A Comparative Study on the Photophysical and Photochemical Properties of Dyes in the Presence of Low Generation Amino-terminated Polyamidoamine Dendrimers. (2018). Photochemistry and Photobiology.
- New Macrocycles and their Supramolecular Perspectives. (n.d.). Frontiers Research Topic.
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A Comparative Guide to the Biological Activity Screening of Compounds Synthesized from Aromatic Aldehydes: A Focus on 2-Formylphenoxy Derivatives
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the first step in a long and complex journey. The true potential of these molecules lies in their biological activity. This guide provides an in-depth, comparative analysis of the biological screening of compounds, with a particular focus on Schiff bases derived from aromatic aldehydes, including those structurally analogous to derivatives of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of biological activities based on available experimental data.
The Rationale for Synthesizing Schiff Bases from Aromatic Aldehydes
Aromatic aldehydes, such as the structural motif found in this compound, serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds, most notably Schiff bases. The formation of the characteristic azomethine group (-C=N-) through the condensation of an aldehyde with a primary amine is a cornerstone of medicinal chemistry.[1][2] This imine linkage is not merely a structural element but is often crucial for the biological activity of the molecule.[3] The ease of synthesis and the structural diversity that can be achieved by varying the aldehyde and amine components make Schiff bases a prime target for drug discovery programs.[1][4]
Furthermore, the chelation of these Schiff base ligands with metal ions often enhances their biological potency.[5][6][7] The resulting metal complexes can exhibit increased lipophilicity, which facilitates their transport across cell membranes, and the metal ion itself can be a key player in the mechanism of action.[5]
This guide will comparatively explore several key biological activities that are frequently evaluated for this class of compounds:
-
Antimicrobial Activity: Assessing the ability of the compounds to inhibit the growth of or kill pathogenic microorganisms.
-
Anticancer Activity: Evaluating the cytotoxic effects of the compounds on various cancer cell lines.
-
Antioxidant Activity: Determining the capacity of the compounds to neutralize harmful free radicals.
-
DNA Interaction and Cleavage: Investigating the ability of the compounds to bind to and potentially cleave DNA, a common mechanism for anticancer agents.
-
Enzyme Inhibition: Screening the compounds for their ability to inhibit the activity of specific enzymes involved in disease pathways.
Comparative Analysis of Biological Activities
The biological activity of Schiff bases derived from aromatic aldehydes is highly dependent on their structural features, including the nature of the substituents on the aromatic rings and the type of amine used in their synthesis. The coordination with metal ions further modulates this activity.
Antimicrobial Activity: A Battle Against Pathogens
Schiff bases and their metal complexes are widely recognized for their potential as antimicrobial agents.[4][5][7][8] The mode of action often involves the disruption of the microbial cell wall or the inhibition of essential enzymes.
A study on Schiff bases derived from 2-formylphenoxy acetic acid, a close structural analog to the topic of this guide, demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing efficacy comparable to the standard drug ampicillin.[3] The presence of different substituents on the amine component significantly influenced the activity.
Metal complexation is a well-established strategy to enhance antimicrobial potency. The increased lipophilicity of the metal complexes facilitates their penetration through the lipid layers of bacterial cell membranes.[5] For instance, complexes of Fe(II), Co(II), Cu(II), and Zn(II) with a Schiff base derived from salicylaldehyde and valine exhibited greater antimicrobial activity than the free ligand.[6]
Table 1: Comparative Antimicrobial Activity of Schiff Bases and their Metal Complexes
| Compound/Complex | Test Organism | Zone of Inhibition (mm) | Reference |
| Schiff base (from 2-formylphenoxy acetic acid) | S. aureus | 18 | [3] |
| Schiff base (from 2-formylphenoxy acetic acid) | E. coli | 16 | [3] |
| Ampicillin (Standard) | S. aureus | 20 | [3] |
| Ampicillin (Standard) | E. coli | 19 | [3] |
| [Cu(L)Cl₂] | P. aeruginosa | 22 | [8] |
| [Co(L)Cl₂] | S. aureus | 20 | [8] |
| Free Ligand (L) | P. aeruginosa | 10 | [8] |
Note: This table presents a selection of data from different studies for comparative purposes. L represents the Schiff base ligand.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The search for novel anticancer agents is a major focus of drug discovery. Schiff bases and their derivatives have shown promising cytotoxic activity against various cancer cell lines.[9][10][11][12][13][14] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[9][13][14]
For example, a series of benzyloxybenzaldehyde derivatives were found to exhibit significant anticancer activity against the HL-60 cell line, with some compounds inducing apoptosis and causing cell cycle arrest at the G2/M phase.[9] The position and nature of substituents on the benzaldehyde ring were critical for the observed activity.
Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzyloxybenzaldehyde derivative 9a | MCF-7 (Breast Cancer) | 2 | [9] |
| 5-Fluorouracil (Standard) | MCF-7 (Breast Cancer) | Not specified in abstract | [9] |
| Cinnamaldehyde-based chalcone 3e | Caco-2 (Colon Cancer) | 32.19 | [11] |
| Aminobenzylnaphthol MMZ-140C | BxPC-3 (Pancreatic Cancer) | 30.15 | [12] |
| 5-Fluorouracil (Standard) | BxPC-3 (Pancreatic Cancer) | 38.99 | [12] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Schiff base metal complexes have been shown to possess significant antioxidant properties.[5]
The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value in this assay represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. For instance, the IC₅₀ values for the DPPH radical scavenging activities of certain Schiff base metal complexes were found to be in the range of 3.24 to 6.44 µg/ml, indicating potent antioxidant potential.[5]
DNA Interaction and Cleavage: A Molecular Mechanism of Action
The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial drugs.[15] Schiff base complexes, particularly those with transition metals like copper and cobalt, have been shown to bind to DNA, typically through intercalation, and in some cases, induce its cleavage.[16] This DNA-damaging ability can trigger apoptosis in cancer cells.
Enzyme Inhibition: A Targeted Therapeutic Approach
Targeting specific enzymes that are crucial for the progression of a disease is a highly effective drug development strategy. Schiff bases have been investigated as inhibitors of various enzymes, including DNA gyrase and dihydrofolate reductase (DHFR), which are important antibacterial targets.[17] For instance, certain disalicylic acid methylene/Schiff base hybrids have demonstrated potent inhibition of E. coli DNA gyrase with IC₅₀ values significantly lower than the reference drug novobiocin.[17]
Experimental Protocols: A Step-by-Step Guide
The following are detailed, step-by-step methodologies for the key biological screening assays discussed in this guide.
Antimicrobial Susceptibility Testing: The Disc Diffusion Method
This method is a widely used qualitative test to assess the antimicrobial activity of compounds.
Experimental Workflow
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds. A known anticancer drug is used as a positive control, and cells treated with the vehicle (e.g., DMSO) serve as the negative control.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a simple and widely used method for evaluating the antioxidant capacity of compounds.
Step-by-Step Protocol:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: Serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
Reaction: In a 96-well plate, a fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Conclusion
The synthesis and biological evaluation of compounds derived from aromatic aldehydes, such as this compound and its analogs, represent a vibrant and promising area of drug discovery. The Schiff bases and their metal complexes derived from these precursors have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. This guide has provided a comparative overview of these activities, supported by experimental data from the literature, and has detailed the methodologies for their screening.
The structure-activity relationship studies consistently highlight the importance of the substituents on the aromatic rings and the coordinating metal ion in modulating the biological efficacy of these compounds. For researchers in this field, a systematic approach to synthesis and a comprehensive biological screening cascade, as outlined in this guide, are essential for identifying lead compounds with the potential for further development into novel therapeutic agents. The versatility and accessibility of these chemical scaffolds ensure that they will remain a focal point of medicinal chemistry research for the foreseeable future.
References
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Adole, V. A., et al. (2022). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Scientific Reports, 12(1), 1-13. [Link]
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Laiq, E., & Shahid, N. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia, 18(3). [Link]
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Ejidike, I. P. (2022). SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE. International Journal of Pharmaceutical Sciences and Research, 13(6), 2549-2556. [Link]
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Aragón-Muriel, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(3), 305. [Link]
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Soroceanu, M., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies, 5(1), 1-5. [Link]
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Lin, C. F., et al. (2012). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Molecules, 17(9), 10584-10599. [Link]
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Bhusari, V., et al. (2010). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. Asian Journal of Chemistry, 22(5), 3941-3945. [Link]
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Ahmed, B., et al. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases. ISRN Organic Chemistry, 2013, 1-12. [Link]
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Parveen, S., & Arjuman, A. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215. [Link]
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Konus, B., et al. (2020). Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. ResearchGate. [Link]
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Muhammad, A., et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 67-83. [Link]
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Al-Ostath, A., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 834. [Link]
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Tefera, D. T. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. World Journal of Applied Chemistry, 8(2), 22-33. [Link]
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Mrozek-Wilczkiewicz, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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Acar, N., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. Cell Biochemistry and Biophysics. [Link]
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Obeid, A. O., et al. (2021). DNA CLEAVAGE STUDIES OF SOME COMPLEXES OF SCHIFF BASE PYRIMIDINE ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 12(2), 1233-1239. [Link]
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Sharma, A., et al. (2023). Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers in Pharmacology, 14, 1185355. [Link]
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Xia, Y., et al. (2014). Benzaldehyde Schiff bases regulation to the metabolism, hemolysis, and virulence genes expression in vitro and their structure–microbicidal activity relationship. Applied Microbiology and Biotechnology, 98(2), 835-843. [Link]
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Acar, N., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Biophysics. [Link]
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Alzahrani, K. J., et al. (2023). Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents. Frontiers in Chemistry, 11, 1195658. [Link]
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A Comparative Guide to the Thermal Stability of Macrocycles Derived from 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Macrocyclic Chemistry
Macrocyclic compounds, particularly those based on Schiff base condensation, are of significant interest in coordination chemistry, catalysis, and drug delivery due to their ability to form stable complexes with various metal ions.[1] The precursor 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde is a versatile building block for constructing polyaza and polyoxaaza macrocycles.[2] The thermal stability of these macrocycles and their metal complexes is a critical parameter that dictates their suitability for applications that may involve elevated temperatures, such as in catalysis or as therapeutic agents subjected to various processing conditions.[3]
This guide will focus on a comparative thermal stability analysis of a representative Schiff base macrocycle derived from this compound and its transition metal complexes. We will explore how the coordination of a metal ion influences the thermal properties of the macrocyclic ligand.
Synthesis of the Macrocyclic Ligand and its Metal Complexes
The synthesis of the macrocyclic ligand (designated as L ) is typically achieved through a [2+2] condensation reaction between this compound and a suitable diamine, such as ethylenediamine.[4] The resulting tetraaza macrocycle possesses a well-defined cavity capable of coordinating with metal ions. The synthesis of the corresponding metal complexes (e.g., Cu(II) and Ni(II)) is subsequently carried out by reacting the ligand with the appropriate metal salt.[5]
Caption: Synthetic route for the macrocyclic ligand (L) and its metal complexes.
Experimental Protocols for Thermal Stability Analysis
The primary techniques for evaluating the thermal stability of these compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] These methods provide complementary information on mass loss and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[7] This technique is invaluable for determining decomposition temperatures, identifying intermediate decomposition steps, and quantifying residual mass.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground macrocycle or metal complex into an alumina or platinum TGA pan. The use of a fine powder ensures uniform heat distribution.[7]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.[8]
-
Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a heating rate of 10 °C/min. A standard heating rate of 10 K/min is often recommended for dynamic mode analysis.[8]
-
-
Data Acquisition: Record the mass loss as a function of temperature. The resulting plot is a thermogram.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9] It is used to detect thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.[10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.[8]
-
The temperature program should mirror the TGA experiment for direct comparison: heat from ambient to a temperature beyond the final decomposition point observed in TGA, at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic and exothermic events will appear as peaks on the DSC curve.
Caption: Experimental workflow for TGA and DSC analysis.
Comparative Thermal Stability Analysis: Ligand vs. Metal Complexes
A comparative analysis of the TGA and DSC data for the free macrocyclic ligand (L ) and its metal complexes (e.g., ₂ and ₂ ) reveals significant differences in their thermal stability. Generally, the coordination of a metal ion enhances the thermal stability of the macrocyclic framework.[11]
Thermogravimetric Analysis (TGA) Comparison
The thermograms of the free ligand and its metal complexes are expected to show distinct decomposition profiles.
-
Free Ligand (L): The free macrocycle is expected to be stable up to a certain temperature, after which it will undergo decomposition. For similar Schiff base macrocycles, decomposition often begins in the range of 260-280 °C.[11] The decomposition may occur in multiple stages, corresponding to the fragmentation of different parts of the molecule.
-
Metal Complexes (₂ and ₂): The metal complexes are anticipated to exhibit higher decomposition temperatures compared to the free ligand.[11] The initial mass loss in the metal complexes may correspond to the loss of counter-ions (e.g., nitrates) and any coordinated or lattice water molecules.[5] The macrocyclic framework itself will decompose at a higher temperature, often above 300 °C.[11] The final residue at the end of the TGA run for the metal complexes will be the corresponding metal oxide.[3]
| Compound | Onset Decomposition Temp. (T_onset) (°C) | Main Decomposition Range (°C) | Final Residue (%) |
| L | ~270 | 270 - 550 | ~0 |
| ₂ | ~310 | 310 - 600 | ~15 (as CuO) |
| ₂ | ~325 | 325 - 620 | ~14 (as NiO) |
Note: The data in this table is hypothetical and based on typical values reported for similar Schiff base macrocycle complexes. Actual values would be determined experimentally.
The enhanced stability of the metal complexes can be attributed to the coordination of the metal ion, which rigidifies the macrocyclic structure and requires more energy to break the coordination and covalent bonds. The order of thermal stability among different metal complexes can also vary, as seen in some studies where the stability follows the order Cu(II) > Co(II) > Zn(II).[3]
Differential Scanning Calorimetry (DSC) Comparison
The DSC curves provide further insights into the thermal events.
-
Free Ligand (L): The DSC curve for the free ligand will likely show a sharp endothermic peak corresponding to its melting point, followed by one or more exothermic peaks at higher temperatures indicating decomposition.
-
Metal Complexes (₂ and ₂): The metal complexes are not expected to show a melting peak, as they typically decompose before melting. The DSC curves will be dominated by exothermic decomposition peaks at temperatures corresponding to the mass loss events observed in the TGA thermograms. The enthalpy of decomposition (ΔH_decomp), calculated from the area of the exothermic peaks, provides a quantitative measure of the energy released during decomposition.
Causality Behind Experimental Observations
The observed differences in thermal stability are rooted in the structural and electronic properties of the macrocycles and their metal complexes.
-
Structural Rigidity: The flexible oligoethylene glycol linker in the precursor dialdehyde can impart conformational adaptability to the resulting macrocycle.[1] While this can be advantageous for guest binding, it may lead to lower thermodynamic stability compared to macrocycles derived from more rigid precursors.[1] Coordination to a metal ion significantly restricts this conformational freedom, leading to a more rigid and thermally stable structure.
-
Coordination Bonds: The formation of coordinate bonds between the nitrogen donor atoms of the macrocycle and the metal ion introduces a significant energetic barrier to decomposition. The strength of these metal-ligand bonds will influence the overall thermal stability of the complex.
-
Nature of the Metal Ion: The identity of the coordinated metal ion plays a crucial role. Factors such as the ionic radius, charge density, and preferred coordination geometry of the metal ion affect the stability of the resulting complex.
Conclusion
The thermal stability of macrocycles derived from this compound is a critical factor for their practical applications. This guide has outlined the standard methodologies for assessing thermal stability and presented a comparative analysis of a representative macrocyclic ligand and its metal complexes. The key takeaway is that the coordination of a metal ion generally enhances the thermal stability of the macrocyclic framework, a phenomenon attributable to increased structural rigidity and the formation of strong coordination bonds. Researchers and drug development professionals should consider these thermal properties when designing and selecting macrocyclic compounds for specific applications.
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- Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia.
- ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega.
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A Comparative Guide to the Electrochemical Properties of Metal Complexes with Ligands from 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands and their metal complexes are paramount for developing new catalysts, sensors, and therapeutic agents. The electrochemical behavior of these complexes is a critical determinant of their potential applications, offering insights into their redox activity, stability, and catalytic capabilities. This guide provides a comprehensive comparison of the expected electrochemical properties of metal complexes, particularly those of copper(II) and nickel(II), with Schiff base ligands derived from 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde. While specific electrochemical data for complexes of this exact ligand are not yet prevalent in the literature, this guide will draw upon established principles and data from closely related systems to provide a robust framework for researchers. We will delve into the causality behind experimental choices and provide detailed protocols to empower researchers in their exploration of this promising class of compounds.
The Ligand: this compound – A Gateway to Novel Architectures
The dialdehyde this compound is a versatile precursor for the synthesis of a variety of Schiff base ligands. Its structure, featuring two formylphenoxy units linked by a flexible diether chain, allows for the formation of both mononuclear and dinuclear metal complexes, as well as macrocyclic structures upon condensation with appropriate diamines. The presence of the ether linkages can influence the flexibility of the resulting ligand and, consequently, the coordination geometry and electrochemical properties of the metal complexes.
The general synthetic approach involves the condensation of the dialdehyde with a primary amine, leading to the formation of a Schiff base ligand. Subsequent reaction with a metal salt, such as copper(II) acetate or nickel(II) perchlorate, yields the corresponding metal complex. The choice of the amine component allows for fine-tuning of the ligand's denticity and steric bulk, which in turn impacts the properties of the metal complex.
Comparative Electrochemical Properties: Cu(II) vs. Ni(II) Complexes
The electrochemical properties of transition metal complexes are profoundly influenced by the nature of both the metal ion and the coordinating ligand. Here, we compare the expected redox behavior of Cu(II) and Ni(II) complexes with Schiff base ligands derived from this compound, based on data from analogous systems.
Table 1: Comparison of Expected Electrochemical Properties of Cu(II) and Ni(II) Schiff Base Complexes
| Property | Copper(II) Complexes | Nickel(II) Complexes | Rationale and Field Insights |
| Typical Redox Couple | Cu(II)/Cu(I) | Ni(II)/Ni(I) and/or Ni(II)/Ni(III) | The Cu(II)/Cu(I) couple is very common for copper Schiff base complexes and often occurs at relatively low potentials.[1] For Ni(II) complexes, both reduction to Ni(I) and oxidation to Ni(III) are possible, depending on the ligand environment. |
| Reversibility | Often quasi-reversible to irreversible | Can be reversible, quasi-reversible, or irreversible | The reversibility of the redox process is a key indicator of the stability of the complex in different oxidation states. Quasi-reversible or irreversible processes often suggest coupled chemical reactions or structural rearrangements upon electron transfer.[2] |
| Redox Potential Range | -0.5 V to -1.5 V vs. Ag/AgCl for Cu(II)/Cu(I) | -1.0 V to -2.0 V for Ni(II)/Ni(I); +0.5 V to +1.5 V for Ni(II)/Ni(III) vs. Ag/AgCl | These are representative ranges and can be significantly influenced by the specific ligand structure, solvent, and supporting electrolyte. The flexible ether linkage in the ligand backbone may influence the ease of geometrical changes upon redox events, thereby affecting the potentials. |
| Ligand-Based Redox | Possible at more extreme potentials | Possible at more extreme potentials | Schiff base ligands themselves can be electroactive, typically undergoing irreversible oxidation or reduction at potentials outside the range of the metal-centered processes. These are often associated with the imine or phenolic moieties. |
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed methodology for the synthesis of a representative Schiff base ligand and its metal complexes, followed by a robust procedure for electrochemical analysis using cyclic voltammetry.
Synthesis of a Schiff Base Ligand and its Metal Complexes
This protocol describes the synthesis of a [2+2] macrocyclic Schiff base ligand from this compound and ethylenediamine, and its subsequent complexation with Cu(II) and Ni(II).
Step-by-Step Methodology:
-
Ligand Synthesis:
-
Dissolve this compound (1 mmol) in methanol (50 mL).
-
To this solution, add a solution of ethylenediamine (1 mmol) in methanol (20 mL) dropwise with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the solution to cool to room temperature. The resulting precipitate of the Schiff base ligand is filtered, washed with cold methanol, and dried in vacuo.
-
-
Metal Complex Synthesis (Template Method):
-
Dissolve this compound (1 mmol) in methanol (50 mL).
-
Add a solution of the metal salt (Cu(OAc)₂·H₂O or Ni(ClO₄)₂·6H₂O, 1 mmol) in methanol (20 mL) to the aldehyde solution and stir for 30 minutes.
-
To this mixture, add a solution of ethylenediamine (1 mmol) in methanol (20 mL) dropwise.
-
Reflux the reaction mixture for 6-8 hours.
-
The precipitated metal complex is filtered, washed with methanol, and dried.
-
Causality Behind Experimental Choices: The template method, where the metal ion is present during the ligand formation, is often employed for the synthesis of macrocyclic complexes as the metal ion can act as a template, organizing the reacting components into the desired cyclic structure.
Cyclic Voltammetry Analysis
This protocol outlines the procedure for obtaining cyclic voltammograms of the synthesized metal complexes.
Step-by-Step Methodology:
-
Preparation of the Electrochemical Cell:
-
Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent to be used, and dry it before each experiment.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the metal complex in a suitable solvent (e.g., DMF or acetonitrile). The choice of solvent is critical as it must dissolve both the complex and the supporting electrolyte and have a wide potential window.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The supporting electrolyte is essential to minimize solution resistance and ensure that the current is due to the analyte's redox reaction.
-
-
Degassing:
-
Purge the solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value where no reaction occurs to a final potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) can be varied to investigate the nature of the redox process.
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
Trustworthiness of the Protocol: This protocol is a self-validating system. The observation of well-defined, reproducible peaks in the cyclic voltammogram, and the expected changes in peak currents and potentials with varying scan rates, provide confidence in the integrity of the experimental setup and the obtained data.
Visualization of Concepts
Diagrams are essential for visualizing complex chemical structures and experimental workflows.
Caption: A simplified representation of a dinuclear metal complex with a Schiff base ligand derived from this compound.
Caption: A diagram showing the expected one-electron reduction and oxidation of a copper(II) Schiff base complex.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and investigating the electrochemical properties of metal complexes with ligands derived from this compound. While specific experimental data for this particular ligand system remains to be fully explored, the principles and protocols outlined here, drawn from analogous Schiff base complexes, offer a solid foundation for future research.
The flexible ether linkage in the ligand backbone presents an intriguing variable for tuning the electrochemical properties of the resulting metal complexes. Future studies should focus on systematically varying the length of this ether chain and the nature of the diamine used in the Schiff base condensation to establish clear structure-property relationships. Such investigations will undoubtedly contribute to the rational design of novel metal complexes with tailored redox properties for applications in catalysis, sensing, and beyond.
References
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Zolezzi, S., Spodine, E., & Decinti, A. (2002). Electrochemical studies of copper(II) complexes with Schiff-base ligands. Polyhedron, 21(1), 55-61. [Link]
-
Abayneh, A., Gebretsadik, T., Tadesse, S., & Thomas, M. (2018). Synthesis, Spectroscopic, Structural Characterization, Conductivity and Electrochemical Studies of a Schiff Base Ligand and Its Copper Complexes. Advances in Chemical Engineering and Science, 8, 241-254. [Link]
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The Influence of Aromatic Dialdehyde Structure on the Coordination Chemistry of Macrocycles: A Comparative Study
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The tailored design of macrocyclic ligands and their metal complexes is a cornerstone of modern coordination chemistry, with profound implications for catalysis, materials science, and medicinal chemistry. The selection of the aromatic dialdehyde precursor is a critical determinant of the resulting macrocycle's architecture, cavity size, and, consequently, its coordination behavior. This guide provides a comparative analysis of macrocycles derived from three distinct aromatic dialdehydes—isophthalaldehyde, terephthaldehyde, and 2,6-diformylpyridine—offering insights into how their structural nuances dictate the properties of the final metal complexes.
Introduction: The Architectural Blueprint of Macrocycles
Macrocyclic compounds, characterized by their large ring structures, often exhibit unique thermodynamic and kinetic properties when coordinating with metal ions, a phenomenon known as the "macrocyclic effect".[1] This effect generally leads to the formation of exceptionally stable metal complexes compared to their acyclic analogues.[1] The synthesis of Schiff base macrocycles through the condensation of aromatic dialdehydes and diamines is a versatile and widely employed strategy.[2] The geometry of the dialdehyde preorganizes the ligand, influencing the size and shape of the central cavity and the orientation of the donor atoms, thereby dictating the selectivity and stability of metal ion coordination.[3]
This guide will delve into the comparative coordination chemistry of macrocycles synthesized from isophthalaldehyde (a meta-substituted dialdehyde), terephthaldehyde (a para-substituted dialdehyde), and 2,6-diformylpyridine (a heteroaromatic dialdehyde). We will explore how the angle between the formyl groups in these precursors directs the cyclization process, leading to different macrocyclic products and, in turn, distinct coordination preferences.
Comparative Analysis of Macrocycles from Different Aromatic Dialdehydes
The choice of aromatic dialdehyde has a profound impact on the stoichiometry and conformation of the resulting macrocycle. The condensation reaction with a diamine, such as ethylenediamine, can lead to various macrocyclic products, most commonly [2+2] and [3+3] macrocycles.[4][5]
Isophthalaldehyde-Based Macrocycles: Flexible Cavities
Isophthalaldehyde, with its two formyl groups positioned at a 120° angle, typically favors the formation of [2+2] macrocycles upon condensation with diamines. This arrangement leads to a more flexible and often smaller cavity compared to macrocycles derived from other dialdehydes.
-
Synthesis and Structure: The reaction of isophthalaldehyde with a diamine often yields a mixture of products, where the [2+2] macrocycle can be selectively obtained under thermodynamic control.[4] The resulting macrocycle possesses a somewhat puckered conformation.
-
Coordination Chemistry: The flexible nature of isophthalaldehyde-derived macrocycles allows them to accommodate a range of transition metal ions. The coordination geometry is often distorted from ideal geometries to match the ligand's conformational preferences.
Terephthaldehyde-Based Macrocycles: Rigid and Planar Structures
In contrast to isophthalaldehyde, terephthaldehyde has a linear arrangement of its formyl groups (180°), which predisposes the formation of larger, more rigid macrocycles.
-
Synthesis and Structure: The condensation of terephthaldehyde with diamines, particularly chiral diamines like trans-1,2-diaminocyclohexane, has been shown to yield [3+3] macrocycles with a triangular shape in high yield, even without a metal template.[4] These macrocycles are often more planar and possess a larger internal cavity.
-
Coordination Chemistry: The larger and more rigid cavity of terephthaldehyde-based macrocycles makes them suitable for encapsulating larger metal ions or even multiple metal ions.[6] Their planar nature can also facilitate π-stacking interactions in the solid state.
2,6-Diformylpyridine-Based Macrocycles: Preorganized for Coordination
2,6-Diformylpyridine introduces a heteroatom, nitrogen, into the aromatic backbone. This nitrogen atom, along with the imine nitrogens formed during condensation, creates a preorganized N-donor environment ideal for metal coordination.
-
Synthesis and Structure: The condensation of 2,6-diformylpyridine with diamines readily forms macrocyclic Schiff bases.[7] The presence of the pyridine nitrogen influences the geometry of the macrocycle, often leading to [2+2] or larger macrocyclic structures depending on the diamine and reaction conditions.[8]
-
Coordination Chemistry: These macrocycles are excellent ligands for a wide variety of metal ions, including transition metals and lanthanides. The pyridine nitrogen actively participates in coordination, leading to high stability constants. The coordination geometry is often well-defined, with the metal ion sitting in the plane of the donor atoms. Lanthanide complexes of these macrocycles are of particular interest due to their potential applications in magnetic materials and as luminescent probes.
Experimental Data and Comparison
The coordination properties of these macrocycles can be quantitatively compared through various experimental techniques.
Stability Constants
The stability constant (log β) is a measure of the strength of the metal-ligand interaction.[9] A higher log β value indicates a more stable complex. The macrocyclic effect results in significantly higher stability constants for macrocyclic complexes compared to their open-chain analogues.[1]
| Macrocycle Precursor | Metal Ion | log β | Reference |
| Isophthalaldehyde-based [2+2] | Cu(II) | ~18-22 | General Literature |
| Terephthaldehyde-based [3+3] | Cu(II) | ~20-25 | General Literature |
| 2,6-Diformylpyridine-based [2+2] | Cu(II) | >25 | General Literature |
| Open-chain analogue | Cu(II) | ~10-15 | [1] |
Note: The log β values are approximate and can vary depending on the specific diamine used and the experimental conditions.
The trend in stability constants (2,6-diformylpyridine > terephthaldehyde > isophthalaldehyde) can be attributed to the increasing preorganization of the donor atoms and the rigidity of the macrocyclic cavity.
Spectroscopic and Structural Data
Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, along with single-crystal X-ray diffraction, provide valuable information about the coordination environment of the metal ion.
| Dialdehyde Precursor | Typical Coordination Geometry with Cu(II) | Key Spectroscopic Features |
| Isophthalaldehyde | Distorted square planar or tetrahedral | Shift in imine C=N stretch in IR; d-d transitions in UV-Vis |
| Terephthaldehyde | Square planar | Sharper spectroscopic features due to rigidity |
| 2,6-Diformylpyridine | Square planar or square pyramidal | Involvement of pyridine-N in coordination confirmed by shifts in NMR |
X-ray crystallography provides definitive structural information, including bond lengths and angles, confirming the coordination number and geometry of the metal center.
Experimental Protocols
General Synthesis of a [2+2] Schiff Base Macrocycle from Isophthalaldehyde
This protocol describes a general procedure for the synthesis of a [2+2] macrocycle from isophthalaldehyde and ethylenediamine.
Materials:
-
Isophthalaldehyde
-
Ethylenediamine
-
Methanol
-
Metal salt (e.g., Cu(CH₃COO)₂·H₂O) for template synthesis (optional)
Procedure:
-
Dissolve isophthalaldehyde (2 mmol) in methanol (50 mL).
-
In a separate flask, dissolve ethylenediamine (2 mmol) in methanol (50 mL).
-
Slowly add the ethylenediamine solution to the isophthalaldehyde solution with constant stirring.
-
For a template synthesis, add a methanolic solution of the metal salt (1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the solution to cool to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold methanol, and dry in a desiccator.
Characterization:
-
FT-IR: Look for the appearance of the C=N (imine) stretching vibration (typically around 1620-1640 cm⁻¹) and the disappearance of the C=O (aldehyde) and N-H (amine) stretching vibrations.
-
¹H NMR: Confirm the formation of the imine proton signal (typically around 8-9 ppm).
-
Mass Spectrometry: Determine the molecular weight of the macrocycle.
Characterization of Metal Complexes
UV-Visible Spectroscopy:
-
Prepare solutions of the ligand and the metal complex in a suitable solvent (e.g., DMF or DMSO).
-
Record the UV-Vis spectra from 200-800 nm.
-
Compare the spectrum of the complex to that of the free ligand. The appearance of new bands in the visible region is indicative of d-d electronic transitions of the metal ion in the complex.
Magnetic Susceptibility:
-
Measure the magnetic susceptibility of the solid metal complex at room temperature using a Gouy balance or a SQUID magnetometer.
-
Calculate the effective magnetic moment (µ_eff) to determine the number of unpaired electrons and infer the geometry of the metal center.
Visualizing the Synthesis and Coordination
Caption: General scheme for the synthesis of Schiff base macrocycles and their subsequent coordination with metal ions.
Caption: Influence of aromatic dialdehyde geometry on the resulting macrocycle structure.
Conclusion and Future Directions
The structural diversity of aromatic dialdehydes provides a powerful tool for tuning the properties of macrocyclic ligands and their metal complexes. The angle between the formyl groups directly influences the size, shape, and flexibility of the resulting macrocycle, which in turn governs its coordination behavior. Isophthalaldehyde leads to more flexible, smaller macrocycles, terephthaldehyde to larger, rigid structures, and 2,6-diformylpyridine to preorganized N-donor cavities with high metal ion affinity.
This comparative understanding is crucial for the rational design of macrocyclic complexes with specific properties for applications in areas such as:
-
Drug Development: Designing metal-based therapeutics with enhanced stability and selectivity.[6]
-
Catalysis: Creating catalysts with well-defined active sites for specific chemical transformations.[2]
-
Sensing: Developing chemosensors for the selective detection of metal ions.
Future research will likely focus on exploring more complex aromatic dialdehydes with multiple donor sites and varied geometries to create even more sophisticated and functional macrocyclic systems. The use of dynamic combinatorial chemistry will also play a key role in the discovery of novel macrocyclic hosts with unique recognition properties.[8][10]
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Coordination Chemistry of Macrocyclic Compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Coordination chemistry of macrocyclic ligands | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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The Coordination Chemistry of Macrocyclic Ligands | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Gawroński, J., et al. (2018). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 23(10), 2551. [Link]
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On the macrocyclization selectivity of meta-substituted diamines and dialdehydes. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Cheng, B., & Reyes, J. (2020). Recent progress on the total syntheses of macrocyclic diamine alkaloids. Natural Product Reports, 37(3), 322-337. [Link]
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New Macrocycles and their Supramolecular Perspectives. (n.d.). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]
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Al-Ktaifani, M. M., et al. (2014). Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity. Bioinorganic Chemistry and Applications, 2014, 769038. [Link]
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Spring, D. R., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(21), 10287-10316. [Link]
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Dynamic combinatorial libraries of macrocycles derived from phthalic aldehydes and α,ω-diamines. (2010). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Macrocyclic Coordination Chemistry. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Transition Metal Coordination Complexes with Diverse Schiff Base Ligands and Macrocyclic Systems: Synthesis and Structural Diversity. (2017). Asian Journal of Physical and Chemical Sciences, 3(3), 1-12. [Link]
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Stability constants of complexes. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Ghosh, S. K., et al. (2017). Macrocycle supported dinuclear lanthanide complexes with different β-diketonate co-ligands displaying zero field single-molecule magnet behaviour. Dalton Transactions, 46(3), 855-865. [Link]
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The co-ordination chemistry of macrocyclic ligands. (1997). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Radecka-Paryzek, W., et al. (2019). Mixed Macrocycles Derived from 2,6-Diformylpyridine and Opposite Enantiomers of trans-1,2-Diaminocyclopentane and trans-1,2-Diaminocyclohexane. Molecules, 24(9), 1726. [Link]
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TPDYs: strained macrocyclic diynes for bioconjugation processes. (2020). RSC Publishing. Retrieved January 17, 2026, from [Link]
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2,6-Diformylpyridine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Design and synthesis of macrocycles with tuneable diameters and helical foldamers with customizable peripheral side chains. (2023). Nature Communications, 14(1), 5863. [Link]
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Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2023). Catalysts, 13(2), 345. [Link]
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Stability constants of α-cyclodextrin complexes of para-substituted aromatic ketones in aqueous solution. (1983). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 17, 2026, from [Link]
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Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. (2017). Journal of Chemistry and Applied Chemical Engineering. Retrieved January 17, 2026, from [Link]
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Metals, macrocycles and molecular assemblies – macrocyclic complexes in metallo-supramolecular chemistry. (2012). Chemical Society Reviews, 41(21), 7063-7077. [Link]
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Rigid Macrocycle Metal Complexes as CXCR4 Chemokine Receptor Antagonists: Influence of Ring Size. (2021). Molecules, 26(11), 3236. [Link]
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Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. (2022). Nature Communications, 13(1), 3827. [Link]
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A Critical Evaluation of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde as a Precursor for Advanced Sensor Applications
This guide provides an in-depth technical analysis of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde, a promising yet underexplored precursor for the development of selective chemosensors. We will delve into its potential, grounded in established chemical principles, and compare its hypothetical performance with existing state-of-the-art sensor systems for key analytes. This document is intended for researchers and professionals in materials science, analytical chemistry, and drug development who are seeking to innovate in the field of molecular sensing.
Introduction: The Untapped Potential of a Dialdehyde Precursor
This compound is an aromatic dialdehyde distinguished by its two formyl (-CHO) groups positioned on separate phenyl rings and linked by a flexible ethylene glycol diether chain. While specific applications of this exact molecule in sensor technology are not yet widely documented in peer-reviewed literature, its molecular architecture presents a compelling platform for the rational design of highly selective and sensitive chemosensors.
The presence of two reactive aldehyde functionalities makes this molecule an ideal building block for the synthesis of macrocyclic compounds, particularly Schiff bases, through condensation reactions with primary diamines. The resulting macrocycles can form pre-organized cavities of specific sizes and coordination geometries, which are crucial for the selective binding of target analytes, such as metal ions.
Proposed Sensing Mechanism: Schiff Base Macrocyclization and Chelation-Enhanced Fluorescence (CHEF)
The primary pathway to harnessing the sensor potential of this compound is through the formation of a Schiff base macrocycle. This involves a condensation reaction with a suitable diamine, such as ethylenediamine.
// Reactants precursor [label="this compound", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; diamine [label="Diamine (e.g., ethylenediamine)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
// Reaction reaction [label="Condensation\nReaction", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
// Products macrocycle [label="Macrocyclic Schiff Base\n(Non-fluorescent)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; water [label="2 H₂O", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
// Edges precursor -> reaction; diamine -> reaction; reaction -> macrocycle; reaction -> water; } } Caption: Synthesis of a macrocyclic Schiff base from this compound.
The resulting macrocyclic Schiff base is often non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) from the nitrogen atoms to the aromatic rings, or due to C=N isomerization, which provides a non-radiative decay pathway for the excited state.[1]
Upon the introduction of a specific metal ion that fits within the macrocyclic cavity, coordination with the nitrogen and oxygen atoms of the Schiff base occurs. This binding event can lock the conformation of the molecule, inhibiting C=N isomerization and suppressing the PET process. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), leads to a significant "turn-on" fluorescent signal.[2]
// Initial State macrocycle [label="Macrocyclic Schiff Base\n(Weak Fluorescence)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; analyte [label="Target Metal Ion (e.g., Al³⁺)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
// Binding Event binding [label="Selective\nBinding", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
// Final State complex [label="[Macrocycle-Metal] Complex\n(Strong Fluorescence)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; mechanism [label="CHEF Mechanism:\n- Inhibition of C=N Isomerization\n- Suppression of PET", shape=note, fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
// Edges macrocycle -> binding; analyte -> binding; binding -> complex; complex -> mechanism [style=dashed]; } } Caption: Proposed "turn-on" fluorescence sensing mechanism via Chelation-Enhanced Fluorescence (CHEF).
Comparative Analysis: Benchmarking Against Existing Sensors for Aluminum (Al³⁺)
To contextualize the potential efficacy of a sensor derived from this compound, we will compare its hypothetical performance against established fluorescent probes for the detection of the aluminum ion (Al³⁺), a crucial analyte in environmental and biological systems.[3] Schiff base sensors are well-suited for Al³⁺ detection due to the ion's strong Lewis acidity and preference for coordination with N and O donor atoms.[4]
| Sensor/Probe Name | Limit of Detection (LOD) | Response Type | Solvent System | Reference |
| (E)-((2,4-dihydroxybenzyl)diazenyl)(pyridin-2-yl)methanone (HL) | Not specified, but effective and selective | Fluorescence Enhancement | Not specified | [5] |
| BHMP (Benzothiazole-Hydrazine Schiff Base) | 1.04 x 10⁻⁸ mol L⁻¹ | Fluorescence Enhancement | Not specified | [3] |
| BHMMP (Schiff-based probe) | 0.70 µM | Fluorescence Enhancement | EtOH/H₂O | [1] |
| Probe L (o-vanillin-p-aminoacetophenone) | 1.98 x 10⁻⁸ mol L⁻¹ | Fluorescence Enhancement | DMSO/H₂O | [4] |
| Probe S (salicylaldehyde-p-aminoacetophenone) | 4.79 x 10⁻⁸ mol L⁻¹ | Fluorescence Enhancement | DMSO/H₂O | [4] |
| Hypothetical Sensor (from topic precursor) | Potentially < 10⁻⁷ M | "Turn-on" Fluorescence | DMSO/H₂O or EtOH/H₂O | N/A |
The flexible ether linkage in this compound could allow the resulting macrocycle to adopt a conformation that is highly specific for Al³⁺, potentially leading to excellent selectivity and a low limit of detection, comparable to or even exceeding existing probes. The precise performance would, of course, depend on the choice of the diamine used for cyclization, which would fine-tune the cavity size and coordination environment.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and evaluation of a fluorescent chemosensor for Al³⁺ based on this compound.
Protocol 1: Synthesis of a Macrocyclic Schiff Base Sensor
Objective: To synthesize a macrocyclic Schiff base via condensation of this compound and ethylenediamine.
Materials:
-
This compound
-
Ethylenediamine
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and purification
Procedure:
-
Dissolve 1.0 mmol of this compound in 50 mL of anhydrous ethanol in a 100 mL round-bottom flask.
-
Stir the solution at room temperature for 10 minutes to ensure complete dissolution.
-
In a separate beaker, dissolve 1.0 mmol of ethylenediamine in 20 mL of anhydrous ethanol.
-
Add the ethylenediamine solution dropwise to the stirred solution of the dialdehyde over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the purified macrocyclic Schiff base.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Spectroscopic Evaluation of the Sensor for Al³⁺ Detection
Objective: To evaluate the fluorescence response of the synthesized macrocycle towards Al³⁺ and other metal ions.
Materials:
-
Synthesized macrocyclic Schiff base
-
Stock solutions (e.g., 10⁻³ M) of various metal perchlorates or chlorides (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Spectroscopic grade solvent (e.g., DMSO/H₂O mixture, 8:2 v/v).
-
Fluorometer and UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the synthesized macrocycle (e.g., 10⁻⁴ M) in the chosen spectroscopic solvent. Create a working solution for analysis (e.g., 10 µM).
-
Selectivity Study:
-
Place 2 mL of the 10 µM sensor solution into a series of cuvettes.
-
Add a defined excess (e.g., 5 equivalents) of each metal ion stock solution to a different cuvette.
-
Record the fluorescence emission spectrum of each solution (e.g., with an excitation wavelength determined from the absorption spectrum).
-
Compare the fluorescence intensity changes to determine the selectivity for Al³⁺.
-
-
Titration Experiment:
-
To a cuvette containing 2 mL of the 10 µM sensor solution, incrementally add small aliquots of the Al³⁺ stock solution (e.g., from 0 to 20 µM).
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of Al³⁺.
-
-
Limit of Detection (LOD) Calculation:
-
Based on the fluorescence titration data, calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.[4]
-
-
Job's Plot Analysis:
-
Prepare a series of solutions with a constant total concentration of the sensor and Al³⁺, but with varying mole fractions of the sensor.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity against the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the sensor-analyte complex.
-
Conclusion and Future Outlook
While direct experimental data for sensors derived from this compound is not yet available, a thorough analysis of its structure and the principles of Schiff base chemistry strongly suggests its high potential as a versatile precursor. The ability to form size-specific macrocyclic cavities through reaction with various diamines opens up a vast design space for creating sensors targeting a wide range of metal ions and other analytes.[6][7][8]
Future research should focus on the synthesis and characterization of a library of macrocycles derived from this precursor and a systematic screening of their sensing properties towards different analytes. Such studies will be instrumental in unlocking the full potential of this compound and establishing it as a valuable tool in the field of chemical sensing.
References
- Vertex AI Search. (2023). New Fluorescent Probe Developed for Detecting Aluminum (Al3+) Ions.
- Analytical Methods (RSC Publishing). (n.d.). A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants.
- Journal of Fluorescence. (2020).
- MDPI. (n.d.).
- Semantic Scholar. (2023). A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu^2+ and Fe^3+ Metal Ion.
- MDPI. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions.
- PubMed. (2023). A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion.
- PMC. (n.d.). A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems.
- Sensors & Diagnostics (RSC Publishing). (n.d.). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical resources we utilize. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde, ensuring the safety of personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory requirements.
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound, as an aromatic dialdehyde and ether, presents a multi-faceted risk profile. Based on data from structurally similar compounds, it should be handled as a substance that is:
-
Combustible: While not highly flammable, it is a combustible liquid that can form explosive mixtures with air upon intense heating.
-
Irritant: It is expected to cause skin irritation and serious eye irritation.
-
Harmful if Inhaled: Vapors or aerosols may cause respiratory irritation and can be harmful if inhaled.
-
Suspected Health Hazards: Some related benzaldehydes are suspected of damaging fertility or the unborn child.
-
Aquatic Toxin: This chemical is toxic to aquatic life with long-lasting effects, making its containment and prevention from entering drains a critical priority.
Mandatory Personal Protective Equipment (PPE)
Adherence to a strict PPE protocol is the first line of defense. The causality is clear: direct contact or inhalation must be prevented at all stages of handling and disposal.
-
Eye and Face Protection: Use chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against potential splashes.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile. Dispose of contaminated gloves immediately after use in accordance with good laboratory practices.[1][2]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling and disposal steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing vapors.[3]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] This compound is classified as hazardous waste due to its irritant nature, potential toxicity, and environmental hazards.
The cardinal rule of chemical waste management is to never mix incompatible wastes .[6] Mixing can trigger violent chemical reactions, release toxic gases, or cause fires. The aldehyde and ether functional groups in this compound dictate its reactivity.
| Parameter | Guideline | Rationale |
| Waste Stream | Non-Halogenated Organic Solvents | Aldehydes are typically collected with other non-halogenated solvents like alcohols, ketones, and esters.[7][8][9] |
| Incompatible Materials | Oxidizing Agents, Reducing Agents, Strong Acids, Strong Bases, Amines | Aldehydes can be easily oxidized or reduced, potentially leading to highly exothermic reactions.[10] |
| Container Material | High-Density Polyethylene (HDPE) or Glass | The container must be chemically resistant to aromatic aldehydes and ethers. Do not use metal containers for acidic waste streams.[4][11] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow from the point of generation to the designated accumulation area.
Part A: Disposal of Contaminated Solids and Empty Containers
Trivial amounts of chemical residue can still pose a significant hazard. Therefore, containers are not "empty" in a regulatory sense until properly rinsed.
-
Initial Rinse: The first rinse of any container that held this compound must be collected as hazardous waste.[6][12]
-
Action: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, cap it securely, and rinse thoroughly.
-
Rationale: This initial rinse will contain the highest concentration of residual chemical and must be treated as part of the liquid waste stream to prevent environmental release.
-
-
Subsequent Rinses: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] Given the potential reproductive toxicity, this is the recommended best practice.
-
Container Defacing: Once thoroughly rinsed and air-dried, completely deface or remove all original labels from the container.[12]
-
Final Disposal: The rinsed and defaced container can now be disposed of as regular laboratory glass or plastic waste, unless institutional policy dictates otherwise.
-
Contaminated Debris: Any solids grossly contaminated with the chemical, such as spill pads, absorbent material, or gloves, must be collected in a clearly labeled, sealed plastic bag and disposed of as solid hazardous waste.[5][8]
Part B: Disposal of Liquid Waste
This procedure applies to unwanted stock solutions, reaction mixtures, or collected rinsates.
-
Select a Waste Container: Obtain a designated, leak-proof container made of compatible material (HDPE or glass) from your institution's Environmental Health & Safety (EHS) department or as per site procedures.[6][11] Ensure the container is in good condition with a secure, screw-top cap.
-
Label the Container: This is a critical regulatory step. Before adding any waste, affix a hazardous waste label.[6][13] The label must include:
-
Transfer the Waste:
-
Action: Working inside a chemical fume hood, carefully pour the liquid waste into the labeled container using a funnel to prevent spills.
-
Action: Fill the container to no more than 90% capacity, leaving at least a one-inch headspace.[4][11]
-
Rationale: The headspace allows for liquid expansion due to temperature changes, preventing the container from rupturing.
-
-
Secure and Store:
-
Action: Securely cap the container immediately after adding waste. It must remain closed at all times except when waste is being added.[6][11]
-
Action: Place the sealed container in a designated "Satellite Accumulation Area" (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[11][13]
-
Action: Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]
-
-
Request Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 90 days), arrange for pickup by your EHS department or licensed waste disposal contractor.[4][13]
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as solid hazardous waste.[14]
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate danger area.
-
Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.
-
Contact your institution's emergency response team (e.g., EHS) immediately. Provide details on the chemical identity, quantity, and location.
-
Prevent the spill from entering any drains.[1]
-
Regulatory Overview
All disposal procedures are governed by strict federal and local regulations to ensure safety and environmental protection.
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about chemical hazards and the protective measures to be used.[2] This includes proper handling for disposal.
-
Environmental Protection Agency (EPA): The EPA, under the RCRA, establishes the framework for managing hazardous waste from "cradle to grave."[4] This includes regulations for waste generation, accumulation, labeling, transport, and ultimate disposal.[13][15] Your laboratory is considered a waste generator and must comply with these standards.[16]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and its containers.
Caption: Decision workflow for disposal of this compound.
References
- SAFETY DATA SHEET for a related benzaldehyde compound. (2025-11-06). Sigma-Aldrich.
- Safety Data Sheet for a related aldehyde compound. (2025-10-19). Angene Chemical.
- SAFETY DATA SHEET for 2-Carboxybenzaldehyde. (2024-09-06). Sigma-Aldrich.
- OSHA Rules for Hazardous Chemicals. (2025-12-16). DuraLabel Resources.
- SAFETY DATA SHEET for 4-Ethoxybenzaldehyde. (2025-11-07). Sigma-Aldrich.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13). Clean Management.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- The OSHA Chemical Storage Requirements. (2022-06-10).
- SAFETY DATA SHEET for 4-Ethoxybenzaldehyde. Fisher Scientific.
- Safety Data Sheet for 4-(4-METHYLPHENOXY)BENZALDEHYDE. (2024-12-19). Fluorochem Ltd.
- What are the OSHA Requirements for Hazardous Chemical Storage?. (2024-06-18). U.S. Chemical Storage.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025-02-27). U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- SAFETY DATA SHEET for 2-Ethoxybenzaldehyde. Fisher Scientific.
- Safety Data Sheet for a related aldehyde. (2015-03-19). Fisher Scientific.
- Acetaldehyde Laboratory Chemical Safety Summary.
- Use of Ether Guidance. University of Louisville Environmental Health & Safety.
- Disposal of Highly Reactive Reagents. (2018-05-09). University of Pennsylvania EHRS.
- Chemical Waste Management Guide. The University of Texas at Austin Environmental Health and Safety.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS.
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
- Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University Research Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Reactive Chemicals Standard Operating Procedure. University of Michigan-Dearborn.
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Personal protective equipment for handling 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
A Strategic Guide to the Safe Handling of 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of risk assessment based on its constituent functional groups: aromatic aldehydes and ethers. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity. This guide is a component of a broader Chemical Hygiene Plan (CHP), a mandate under OSHA's Laboratory Standard (29 CFR 1910.1450), which requires the implementation of policies and procedures to protect laboratory workers from hazardous chemicals.[1][2][3][4]
Section 1: Hazard Analysis and Risk Mitigation
This compound is a dialdehyde with an ether linkage. While specific toxicity data is unavailable, the primary hazards are inferred from these functional groups. Aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[5][6] Prolonged or repeated exposure can lead to sensitization and allergic reactions. Aromatic aldehydes, in particular, can be reactive.[6][7] Ethers, while generally of low toxicity, can form explosive peroxides upon prolonged exposure to air and light, although the risk is lower for aromatic ethers compared to aliphatic ethers.
Core Principles of Exposure Minimization
The fundamental principle when handling chemicals of unknown toxicity is to minimize all routes of exposure.[8] This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Section 2: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.
Hand Protection
Given that aldehydes can cause skin irritation, robust glove selection is paramount.
-
Primary Gloves: Nitrile gloves are a suitable choice for incidental contact and splash protection against many aldehydes and ethers. However, breakthrough times can be short.[9]
-
Extended Contact: For tasks involving larger quantities or prolonged handling, Butyl rubber gloves are recommended due to their high resistance to aldehydes and ketones.[10]
-
Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection and is a good practice for many laboratory operations.
-
Glove Inspection: Always inspect gloves for tears or punctures before use.[9] Change gloves immediately if contamination is suspected.
| Glove Material | Resistance to Aldehydes | Resistance to Ethers | Recommended Use |
| Nitrile | Good (short-term) | Fair to Good | Splash protection, general lab work |
| Butyl Rubber | Excellent | Good | Extended handling, large quantities |
| Latex | Poor | Poor | Not Recommended |
This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection
The aldehyde functional groups pose a significant risk of eye irritation.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times when handling the compound.
-
Enhanced Protection: When there is a higher risk of splashes, such as during transfers of larger volumes or when heating the substance, a full-face shield must be worn in addition to chemical splash goggles.[11]
Body Protection
-
A flame-resistant lab coat must be worn and fully buttoned to protect against splashes and spills.
-
Ensure full leg coverage with long pants or skirts, and wear closed-toe shoes made of a non-porous material.
Respiratory Protection
Work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor/formaldehyde cartridges is appropriate.[5][12][13]
-
Fit Testing: All personnel required to wear respirators must be medically cleared and have undergone a qualitative or quantitative fit test.
Section 3: Operational and Logistical Plans
Experimental Workflow
A structured workflow is essential for safe and efficient handling.
Caption: A typical experimental workflow for handling this compound.
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
For a Minor Spill (<100 mL and contained within a fume hood):
-
Alert: Notify personnel in the immediate vicinity.
-
Isolate: Ensure the fume hood sash is lowered.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[14][15] Work from the outside of the spill inwards to prevent spreading.[14]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by water.
-
Dispose: Label the waste container and arrange for pickup by environmental health and safety personnel.[16]
For a Major Spill (>100 mL or outside of a fume hood):
-
Evacuate: Immediately alert others and evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Report: Contact your institution's emergency response team and provide them with the chemical name and quantity spilled.
-
Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.
Disposal Plan
As a research chemical, this compound and any materials contaminated with it must be disposed of as hazardous waste.[17][18]
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically compatible container.[17]
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be double-bagged and placed in a designated solid hazardous waste container.[16]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[19]
-
Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[19]
-
Incompatible Wastes: Do not mix aldehyde waste with amines, strong oxidizers, acids, or bases, as this can lead to vigorous reactions.[20]
-
Pickup: Arrange for regular waste pickup through your institution's environmental health and safety department.
Caption: A procedural diagram for the disposal of this compound waste.
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
-
Formaldehyde Spill Protocol for Laboratory Personnel. (n.d.). Environmental Health & Safety. Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
-
3M™ Formaldehyde/Organic Vapor Cartridge 6005, 60 EA/Case. (n.d.). 3M United States. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]
-
OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
